1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3
Description
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Properties
Molecular Formula |
C9H10N4O4 |
|---|---|
Molecular Weight |
241.22 g/mol |
IUPAC Name |
2,3,5-trideuterio-4,6-dinitro-N-[(E)-propylideneamino]aniline |
InChI |
InChI=1S/C9H10N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h3-6,11H,2H2,1H3/b10-5+/i3D,4D,6D |
InChI Key |
NFQHZOZOFGDSIN-GYFHQMESSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N/N=C/CC)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Canonical SMILES |
CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 as an Internal Standard
Abstract
This guide provides a comprehensive, in-depth methodology for the synthesis, purification, and rigorous characterization of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3. This deuterated hydrazone is a critical internal standard for the precise quantification of acetone and other small carbonyls in complex matrices via mass spectrometry. The protocols herein are designed for researchers, scientists, and drug development professionals who require high-purity, well-characterized isotopic standards. We detail the foundational condensation reaction, purification by recrystallization, and structural elucidation using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. Each step is explained with a focus on the underlying chemical principles to ensure reproducibility and methodological integrity.
Introduction
The Imperative of Isotopic Labeling in Quantitative Analysis
In modern analytical chemistry, particularly in fields reliant on mass spectrometry such as pharmacology and environmental testing, precision and accuracy are paramount. Deuterated internal standards are indispensable tools for achieving reliable quantification.[1][2] These isotopically labeled compounds are chemically identical to the analyte of interest, differing only in the substitution of hydrogen with deuterium.[1][2] This subtle mass shift allows the standard to be distinguished from the analyte by the mass spectrometer.
Crucially, because the deuterated standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences the same effects of sample preparation, extraction efficiency, and potential ion suppression or enhancement in the MS source.[3][4][5] By adding a known quantity of the deuterated standard to a sample, any variations during the analytical workflow can be normalized, drastically improving the accuracy and reproducibility of the results.[2][3][4]
Overview of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3
1-(2,4-Dinitrophenyl)-2-propylidenehydrazine, commonly known as acetone 2,4-dinitrophenylhydrazone, is the crystalline derivative formed from the reaction of acetone with 2,4-dinitrophenylhydrazine (DNPH).[6] The title compound, 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3, is the deuterated analogue synthesized using deuterated acetone (acetone-d6). Its primary application is as an internal standard for the quantification of acetone, a metabolic biomarker and common residual solvent.
Principle of Synthesis: The Brady's Test Reaction
The synthesis is based on a classic organic reaction known as the Brady's test, which is used to qualitatively detect aldehydes and ketones.[7][8][9] The reaction is a condensation, specifically a nucleophilic addition-elimination, between the carbonyl group of an aldehyde or ketone and the hydrazine moiety of DNPH.[6][10][11] The reaction is typically acid-catalyzed and results in the formation of a brightly colored yellow, orange, or red precipitate, known as a 2,4-dinitrophenylhydrazone, with the elimination of a water molecule.[7][9]
Synthesis and Purification
The synthesis of the title compound requires the reaction of 2,4-dinitrophenylhydrazine with acetone-d6 in an acidic alcoholic solution.
Reaction Mechanism
The mechanism proceeds in two main stages:
-
Nucleophilic Addition: The terminal amino group (-NH₂) of the DNPH molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetone-d6 molecule. This forms an unstable tetrahedral intermediate.[6][12]
-
Elimination (Dehydration): The intermediate undergoes acid-catalyzed dehydration, eliminating a molecule of water (H₂O) to form a stable carbon-nitrogen double bond (C=N), yielding the final hydrazone product.[6][7][12]
Caption: The analytical workflow for validating the synthesized compound.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the molecular weight of the compound and, by extension, the successful incorporation of deuterium atoms.
-
Expected Molecular Weight: The molecular weight of the non-deuterated acetone 2,4-dinitrophenylhydrazone (C₉H₁₀N₄O₄) is 238.20 g/mol . [13]The target compound contains six deuterium atoms in place of six hydrogen atoms on the propylidene moiety. The mass difference is (6 × D) - (6 × H) ≈ 6 Da. Therefore, the expected monoisotopic mass of the d6-derivative will be approximately 244.24 g/mol .
-
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is ideal. In negative ion mode, the [M-H]⁻ ion is often abundant for DNPH derivatives. [14]* Interpretation: The mass spectrum should show a prominent peak corresponding to the calculated exact mass of the deuterated product. The absence of a significant peak at the mass of the non-deuterated analogue confirms high isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous structural confirmation.
-
¹H NMR: This is the most critical NMR experiment for this specific compound. A standard ¹H NMR spectrum of non-deuterated acetone 2,4-dinitrophenylhydrazone shows two singlets for the two non-equivalent methyl groups. For the deuterated product, these two signals should be completely absent , confirming the successful incorporation of deuterium at the propylidene positions. The aromatic protons on the dinitrophenyl ring will still be present, typically as a doublet, a doublet of doublets, and a singlet in the 7.9-9.1 ppm region. [15][16]A singlet for the N-H proton will also be visible, often downfield (>11 ppm). [16]* ¹³C NMR: The ¹³C NMR spectrum will confirm the carbon backbone. The spectrum for the deuterated compound will be very similar to the non-deuterated version, showing peaks for the aromatic carbons, the C=N imine carbon, and the two methyl carbons. The key difference will be in the signals for the deuterated carbons (CD₃), which will appear as multiplets with significantly lower intensity due to C-D coupling and longer relaxation times.
Infrared (IR) Spectroscopy
IR spectroscopy is used to verify the presence of key functional groups.
-
Expected Peaks: The IR spectrum should display characteristic absorption bands confirming the structure. [13][17][18] * N-H Stretch: A sharp peak around 3300 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
C=N Stretch: A strong absorption around 1620 cm⁻¹.
-
NO₂ Asymmetric & Symmetric Stretches: Two strong peaks, typically around 1515 cm⁻¹ and 1330 cm⁻¹, respectively. [17] * C-D Stretch: The C-D stretching vibrations will appear in the 2100-2250 cm⁻¹ region, an area that is typically clear in the non-deuterated analogue, providing further evidence of deuteration.
-
Melting Point Analysis
The melting point is a reliable indicator of purity. A sharp melting point range close to the literature value suggests a pure compound. The melting point of the non-deuterated acetone 2,4-dinitrophenylhydrazone is reported to be in the range of 126-128 °C. [19]The deuterated compound should have a very similar melting point. A broad or depressed melting point range would indicate the presence of impurities.
Expected Data and Interpretation
Summary of Expected Results
| Property | Expected Value/Observation | Rationale for Quality Control |
| Appearance | Yellow-orange crystalline solid | Confirms formation of a dinitrophenylhydrazone. |
| Molecular Weight (M) | ~244.24 g/mol | Verifies the incorporation of six deuterium atoms. |
| Melting Point | Sharp range, ~126-128 °C | A narrow range indicates high purity. |
| ¹H NMR | Absence of signals for propylidene protons | Confirms >99% isotopic enrichment at the target positions. |
| IR Spectroscopy | Presence of N-H, C=N, NO₂, and C-D stretches | Confirms key functional groups and deuteration. |
Interpreting Data for Quality Control
A successful synthesis is validated when all characterization data are in agreement. The mass spectrum must show the correct molecular ion with the expected isotopic pattern. The ¹H NMR must confirm the absence of protons at the labeled sites. The IR spectrum must show all expected functional groups, and the melting point must be sharp and within the expected range. Any deviation from these expected results necessitates further purification or a re-synthesis of the compound.
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LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization. (2025, January 16). Longdom Publishing. Retrieved January 7, 2026, from [Link]
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What happens when 2,4-Dinitrophenylhydrazine reacts with acetone in the presence of an acid? (2018, September 24). Quora. Retrieved January 7, 2026, from [Link]
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Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. (2004). PubMed. Retrieved January 7, 2026, from [Link]
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2,4-Dinitrophenylhydrazine as a New Reactive Matrix to Analyze Oxidized Phospholipids by MALDI-TOF Mass Spectrometry. (n.d.). Taylor & Francis Online. Retrieved January 7, 2026, from [Link]
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Structural and Optical Characterization Studies on 2, 4- dinitrophenylhydrazine Single Crystal. (n.d.). Scirp.org. Retrieved January 7, 2026, from [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. (n.d.). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Retrieved January 7, 2026, from [Link]
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Synthesis and antifungal activity of diaryl hydrazones from 2,4-dinitrophenylhydrazine. (2025, June 17). ResearchGate. Retrieved January 7, 2026, from [Link]
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2,4 Dinitrophenylhydrazine : Synthesis using Chlorobenzene. (2021, October 7). YouTube. Retrieved January 7, 2026, from [Link]
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Introduction: The Analytical Imperative for Isotopic Labeling
An In-Depth Technical Guide to the Chemical Properties and Applications of Deuterated DNPH Derivatives
In the landscape of modern analytical chemistry and drug development, precision and accuracy are paramount. The quantification of analytes, particularly in complex biological matrices, demands internal standards that can navigate the entire analytical workflow—from extraction to detection—with the same physical and chemical behavior as the target analyte. Deuterated compounds, where one or more hydrogen atoms are replaced by their stable isotope, deuterium, have emerged as the gold standard for this purpose.[1] The strategic incorporation of deuterium offers a minimal structural perturbation while providing a distinct mass signature, making these compounds ideal internal standards for mass spectrometry-based quantification.
2,4-Dinitrophenylhydrazine (DNPH) is a cornerstone reagent in analytical chemistry, renowned for its specific and rapid reaction with aldehydes and ketones to form stable, brightly colored dinitrophenylhydrazone derivatives.[2][3] This derivatization is critical for enhancing the detectability and chromatographic retention of volatile and highly polar carbonyl compounds.[4] By combining the specificity of DNPH chemistry with the precision of isotopic labeling, deuterated DNPH derivatives provide an exceptionally powerful tool for researchers.
This guide provides a comprehensive exploration of the core chemical properties of deuterated DNPH derivatives. We will delve into the synthesis, spectroscopic characterization, reactivity, and the profound impact of the kinetic isotope effect. Furthermore, we will present field-proven experimental protocols, offering a practical framework for their application in demanding research environments.
Synthesis and Isotopic Integrity
The synthesis of deuterated DNPH typically involves the reaction of a deuterated precursor, such as deuterated 2,4-dinitrochlorobenzene, with hydrazine sulfate or hydrazine hydrate.[5][6] The position and number of deuterium atoms can be precisely controlled by selecting the appropriate deuterated starting materials. For instance, using benzene-d6 as the initial precursor would ultimately yield a d3-DNPH derivative, with deuterium atoms located on the aromatic ring.
The most critical quality attribute of a deuterated standard is its isotopic purity.[7] This refers to the percentage of molecules in the population that contain the desired number of deuterium atoms.[8] The presence of residual non-deuterated (d0) or partially deuterated isotopologues can compromise the accuracy of quantitative assays.[7] Therefore, rigorous characterization is not merely a quality control step but a prerequisite for its use.
Key Analytical Techniques for Isotopic Purity Assessment:
-
High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for quantifying isotopic purity. HRMS can resolve the mass difference between isotopologues, allowing for the determination of the relative abundance of each species (e.g., d0, d1, d2, d3).[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ²H NMR are invaluable. In ¹H NMR, the disappearance or reduction in the integral of a signal corresponding to a specific proton confirms its replacement with deuterium.[11] Conversely, ²H NMR will show a signal corresponding to the incorporated deuterium atom, providing direct evidence of successful labeling.[12]
Spectroscopic Properties: The Isotopic Signature
The substitution of hydrogen with deuterium induces predictable and informative changes in the spectroscopic properties of DNPH derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most apparent effect is the disappearance of signals for protons that have been replaced by deuterium. For example, in a d3-DNPH derivative where the aromatic protons at positions 3, 5, and 6 are deuterated, their corresponding signals in the ¹H NMR spectrum will be absent or significantly diminished.[13] Protons on exchangeable sites, like the N-H protons of the hydrazine moiety, may exchange with deuterium if a deuterated protic solvent (e.g., D₂O, Methanol-d4) is used, also leading to the disappearance of their signals.[14]
-
²H NMR: Deuterium NMR provides direct detection of the labeled positions. While the chemical shift range is similar to proton NMR, the signals are typically broader due to deuterium's quadrupolar moment.[12] The presence of peaks in the ²H spectrum confirms the incorporation of deuterium into the molecule.
Mass Spectrometry (MS)
In mass spectrometry, each deuterium atom adds approximately 1.006 Da to the monoisotopic mass of the molecule. This mass shift is the cornerstone of its use as an internal standard. For a d3-DNPH derivative, the molecular ion peak ([M]+ or [M-H]−) will appear approximately 3 Da higher than its non-deuterated counterpart. HRMS analysis of a deuterated standard will reveal a cluster of peaks representing the different isotopologues, with the most abundant peak corresponding to the desired deuterated species.[9]
Infrared (IR) Spectroscopy
The vibrational frequency of a chemical bond is dependent on the masses of the atoms involved. Because deuterium is approximately twice as massive as hydrogen, bonds involving deuterium vibrate at a lower frequency.[15] This isotopic effect is most pronounced for stretching vibrations.
-
N-H vs. N-D Stretch: The N-H stretching vibrations in a standard DNPH molecule typically appear in the 3300-3400 cm⁻¹ region.[16] Upon deuteration of the hydrazine moiety, these bands will shift to a lower frequency, appearing in the 2400-2550 cm⁻¹ region.[17]
-
C-H vs. C-D Stretch: Aromatic C-H stretches are typically observed just above 3000 cm⁻¹. Aromatic C-D stretches will be shifted to approximately 2200-2300 cm⁻¹.
The following table summarizes the expected spectroscopic differences:
| Property | Standard DNPH Derivative (H) | Deuterated DNPH Derivative (D) | Causality |
| ¹H NMR | Signal present at labeled position | Signal absent or greatly reduced at labeled position | Replacement of ¹H with non-¹H-active ²H nucleus.[11] |
| ²H NMR | No signal | Signal present at labeled position | Presence of the ²H nucleus.[12] |
| Mass (MS) | Mass = M | Mass ≈ M + (n × 1.006 Da), where n = # of D atoms | Increased mass of deuterium isotope.[9] |
| IR Stretch (N-H/N-D) | ~3300 cm⁻¹ | ~2450 cm⁻¹ | Increased reduced mass of the N-D bond.[15][17] |
| IR Stretch (Aromatic C-H/C-D) | ~3100 cm⁻¹ | ~2250 cm⁻¹ | Increased reduced mass of the C-D bond.[15] |
Reactivity and the Kinetic Isotope Effect (KIE)
Deuterated DNPH undergoes the same characteristic condensation reaction with aldehydes and ketones as its non-deuterated counterpart.[2][3] The reaction proceeds via a two-step addition-elimination mechanism.
Caption: Reaction mechanism of a deuterated DNPH with a carbonyl compound.
A fascinating aspect of using deuterated reagents is the Kinetic Isotope Effect (KIE) . The KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes.[18] The C-D bond is inherently stronger and vibrates at a lower zero-point energy than a C-H bond. Consequently, more energy is required to break a C-D bond, which can result in a slower reaction rate if that bond is broken in the rate-determining step.[19][20]
-
Primary KIE: If a C-H/D bond is cleaved in the rate-determining step, a significant decrease in the reaction rate is observed (kH/kD > 1). In the DNPH reaction, this is generally not the case, as no C-H bonds on the reactants are broken.
-
Secondary KIE: This occurs when the isotopically substituted atom is not directly involved in bond cleavage but is located at or near the reaction center. Changes in hybridization from sp³ (reactant) to sp² (product) can lead to small inverse KIEs (kH/kD < 1), while the reverse can lead to small normal KIEs (kH/kD > 1). For the DNPH reaction, any observed KIE would be a secondary effect and is typically negligible, which is a desirable property for an internal standard. This ensures that both the analyte and the standard react and are consumed at virtually the same rate during derivatization.
Experimental Protocols & Methodologies
The trustworthiness of any analysis hinges on a robust and well-validated methodology. The following protocols are designed to ensure data integrity.
Protocol 1: Determination of Isotopic Purity by LC-HRMS
This protocol provides a self-validating system for the accurate assessment of the isotopic distribution of a deuterated DNPH derivative.
-
Preparation of Standard Solution:
-
Accurately weigh ~1 mg of the deuterated DNPH standard.
-
Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 100 µg/mL.
-
Perform serial dilutions to create a working solution of ~1 µg/mL. The use of aprotic solvents is critical to prevent H/D exchange.[21]
-
-
LC-HRMS System Setup:
-
LC System: Use a standard reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is typically effective.
-
HRMS System: An Orbitrap or TOF mass spectrometer is required.[7][9]
-
Calibration: Calibrate the mass spectrometer immediately prior to analysis to ensure high mass accuracy (< 5 ppm).
-
-
Data Acquisition:
-
Inject 1-5 µL of the working solution.
-
Acquire data in full scan mode using an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[22] The mass range should encompass all expected isotopologues.
-
Ensure the resolving power is set sufficiently high (e.g., > 60,000) to clearly separate isotopic peaks.[10]
-
-
Data Analysis:
-
Extract the ion chromatogram for the primary deuterated species (e.g., d3-DNPH).
-
Generate the mass spectrum across the chromatographic peak.
-
Identify the peaks corresponding to each isotopologue (d0, d1, d2, d3, etc.) based on their precise mass-to-charge ratios.
-
Calculate the relative abundance of each isotopologue by integrating the area of its respective peak in the mass spectrum.
-
Isotopic Purity (%) = (Abundance of desired isotopologue / Sum of abundances of all isotopologues) x 100.
-
The following table shows an example of how isotopic purity data should be presented:
| Isotopologue | Theoretical m/z | Observed m/z | Relative Abundance (%) |
| d0 (M) | 198.0338 | 198.0335 | 0.2 |
| d1 (M+1) | 199.0398 | 199.0396 | 1.1 |
| d2 (M+2) | 200.0458 | 200.0455 | 3.5 |
| d3 (M+3) | 201.0518 | 201.0516 | 95.2 |
Protocol 2: Quantitative Analysis of Formaldehyde using d3-DNPH Internal Standard
This workflow illustrates the use of deuterated DNPH as an internal standard for the quantification of a model carbonyl compound, formaldehyde.
Caption: Workflow for quantitative analysis using a deuterated DNPH internal standard.
Stability and Storage: Preserving Isotopic Integrity
The stability of deuterated standards is critical for ensuring the longevity of their utility and the reproducibility of results.[21]
-
Chemical Stability: DNPH and its hydrazone derivatives are generally stable. However, dry DNPH is sensitive to shock and friction and should be handled as a wetted powder.[2][5]
-
Isotopic Stability: The primary concern is hydrogen-deuterium (H-D) exchange. Deuterium atoms on aromatic rings (C-D) are very stable and not prone to exchange under typical analytical conditions. However, deuterium on heteroatoms (N-D) can readily exchange with protons from protic solvents (e.g., water, methanol) or atmospheric moisture.[21]
-
Storage Recommendations:
-
Long-Term: Store solid deuterated DNPH at -20°C or below in a tightly sealed container with a desiccant.
-
Working Solutions: Prepare solutions in high-purity aprotic solvents (e.g., acetonitrile, THF). Store these solutions at 2-8°C and protect them from light.[21] Prepare fresh aqueous or protic solutions immediately before use.
-
Conclusion
Deuterated 2,4-dinitrophenylhydrazine derivatives represent a synergy of classical derivatization chemistry and modern stable isotope labeling. Their chemical properties are defined by predictable isotopic shifts in their spectroscopic signatures and a high degree of stability, making them exceptionally reliable tools. The negligible kinetic isotope effect in their reaction with carbonyls ensures they behave virtually identically to their non-deuterated counterparts during sample preparation. For researchers in drug development, environmental science, and quality control, a thorough understanding of these properties is essential for developing robust, accurate, and trustworthy quantitative analytical methods. By adhering to the rigorous protocols for characterization, application, and storage outlined in this guide, scientists can fully leverage the power of these reagents to achieve the highest standards of analytical excellence.
References
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Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. [Link]
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Zhang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. [Link]
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Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Wikipedia, The Free Encyclopedia. [Link]
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Chemistry LibreTexts. (2024). Kinetic Isotope Effects. Chemistry LibreTexts. [Link]
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Burrows, A. (2013). The effect of deuteration on an infrared spectrum. YouTube. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2,4-Dinitrophenylhydrazine: Synthesis, Safety, and Applications. PharmaChem. [Link]
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ACD/Labs. (2009). Exchangeables Protons acquired in different Deuterated Solvents. ACD/Labs NMR Resources. [Link]
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Macmillan Group. (2005). Kinetic Isotope Effects in Organic Chemistry. Macmillan Group Meeting Literature Topics. [Link]
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ResearchGate. (2025). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. ResearchGate. [Link]
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Allen, C. F. H. (n.d.). 2,4-Dinitrophenylhydrazine. Organic Syntheses. [Link]
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Clark, J. (n.d.). addition-elimination reactions of aldehydes and ketones. Chemguide. [Link]
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Wikipedia. (n.d.). Deuterium NMR. Wikipedia, The Free Encyclopedia. [Link]
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Uchiyama, S., et al. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(17-18), 1282-1289. [Link]
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Chemistry LibreTexts. (2014). The Use of Deuterium in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
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Stability and storage conditions for 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3
An In-Depth Technical Guide to the Stability and Storage of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3
This guide provides a comprehensive overview of the critical stability and storage conditions for 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the long-term integrity and reliable performance of this important analytical standard.
Introduction: The Role and Significance of a Deuterated Hydrazone Standard
1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 is the deuterium-labeled form of 1-(2,4-dinitrophenyl)-2-propylidenehydrazine.[1][2][3] The incorporation of stable heavy isotopes is a common practice for compounds used as internal standards in quantitative analyses by techniques such as NMR, GC-MS, or LC-MS.[3][4] The deuterium labeling provides a distinct mass signature, allowing for precise differentiation from the non-labeled analyte.
The core of this molecule is the 2,4-dinitrophenylhydrazine (DNPH) moiety, a well-established reagent used in the qualitative and quantitative analysis of aldehydes and ketones. The stability and handling protocols for this class of compounds are paramount, as the parent DNPH is known for its potential hazards when stored improperly.[5] This guide, therefore, draws upon the extensive knowledge of DNPH to establish best practices for its deuterated analogue.
Chemical Stability and Degradation Pathways
The stability of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 is intrinsically linked to the chemical nature of the dinitrophenylhydrazine functional group. While specific degradation studies on the deuterated compound are not widely published, the reactivity of the parent compound, DNPH, provides a solid foundation for understanding its stability profile.
Inherent Instability and Hazard Mitigation
Dry 2,4-dinitrophenylhydrazine is sensitive to shock, friction, and heat, posing a significant explosion risk.[5][6] For this reason, DNPH is typically supplied and stored as a moist powder, wetted with a substance like water (often around 30-35%) to desensitize it.[5] It is crucial to ensure that the material does not dry out during storage.[5]
Potential Degradation Mechanisms
The primary routes of degradation for hydrazone compounds involve:
-
Hydrolysis: The hydrazone bond is susceptible to hydrolysis, which would break the molecule down into 2,4-dinitrophenylhydrazine and propanone-d3. This reaction is typically catalyzed by acids or bases.
-
Oxidation: The hydrazine moiety can be susceptible to oxidation. Exposure to strong oxidizing agents or even atmospheric oxygen over extended periods, potentially accelerated by light or heat, can lead to degradation.
-
Photodegradation: Aromatic nitro compounds and hydrazines can be light-sensitive.[7][8][9] Exposure to UV or visible light may provide the energy to initiate degradation reactions.
-
Thermal Decomposition: At elevated temperatures, hydrazine compounds can decompose, potentially yielding nitrogen and ammonia.[10] For DNPH, heating under confinement increases the risk of explosion.[6][7][11]
The deuterium labeling on the propylidene group is not expected to significantly alter these fundamental degradation pathways. However, it is a critical component for its function as an internal standard, and its loss through exchange under certain conditions (e.g., in protic solvents at extreme pH) should be considered, although it is generally stable.
Recommended Storage and Handling Protocols
To maintain the chemical integrity and ensure the safety of personnel, the following storage and handling procedures are recommended. These protocols are designed as a self-validating system, where adherence to these guidelines inherently minimizes the risks of degradation and accidents.
Core Storage Conditions
A multi-faceted approach to storage is essential, addressing temperature, atmosphere, light, and container integrity.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[8][12] | Minimizes the rate of thermal decomposition and reduces the risk of reaching temperatures that could lead to instability. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[7][8] | Prevents oxidation of the sensitive hydrazine moiety. |
| Light Exposure | Protect from light.[7][8][9][12] Store in an amber vial or in a dark cabinet. | Prevents photodegradation of the aromatic nitro and hydrazine groups. |
| Container | Keep container tightly closed in a dry and well-ventilated place.[8][11][12][13] | Prevents contamination from atmospheric moisture and other reactive gases. Ensures containment of the material. |
| Moisture Content | If supplied wet, ensure the material does not dry out.[5] | Dry DNPH derivatives can be explosive.[5] The wetting agent desensitizes the compound. |
Handling Procedures
Proper handling is as critical as correct storage for maintaining the compound's integrity and ensuring user safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5] If there is a risk of generating dust, a respirator should be used.[5]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[13][14]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[6][11][12][14] This compound is a flammable solid.[12][14]
-
Static Discharge: Take precautionary measures against static discharge. Use grounding/bonding for containers and receiving equipment.[12][14]
-
Avoid Dust Formation: Handle the compound carefully to avoid creating dust.[8][9][13]
Experimental Workflow for Handling and Storage
The following diagram illustrates the logical flow for the safe handling and storage of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3.
Caption: Logical workflow for safe handling and storage.
Conclusion
The stability and proper storage of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 are critical for its efficacy as an analytical standard and for ensuring laboratory safety. By understanding its chemical properties, potential degradation pathways, and the rationale behind the recommended storage conditions, researchers can maintain the integrity of this valuable compound. The core principles of storing this deuterated hydrazone are directly derived from the well-documented requirements for its parent compound, DNPH: keep it cool, dry, dark, under an inert atmosphere, and, if supplied wet, ensure it remains so. Adherence to these guidelines will ensure reliable and safe use in all research and development applications.
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An In-Depth Technical Guide to 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3: Synthesis, Commercial Availability, and Application as an Internal Standard in Mass Spectrometry
This technical guide provides a comprehensive overview of 1-(2,4-dinitrophenyl)-2-propylidenehydrazine-d3, a deuterated derivative of the condensation product of propanone (acetone) and 2,4-dinitrophenylhydrazine (DNPH). This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled internal standards for quantitative analysis of carbonyl compounds by mass spectrometry. We will delve into its commercial availability, synthesis, physicochemical properties, and a detailed, field-proven protocol for its application.
Introduction: The Critical Role of Internal Standards in Quantitative Analysis
In quantitative mass spectrometry, particularly in complex matrices such as biological fluids or environmental samples, variability in sample preparation and instrument response can significantly impact the accuracy and precision of measurements. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these effects. An ideal SIL-IS co-elutes with the analyte of interest and exhibits nearly identical chemical and physical properties, ensuring that any analyte loss during extraction or fluctuations in ionization efficiency are mirrored by the standard. This allows for reliable quantification based on the ratio of the analyte signal to the internal standard signal.
1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 serves as an excellent internal standard for the quantification of its non-deuterated counterpart, which is the DNPH derivative of acetone. Acetone is a significant biomarker for various metabolic conditions, including diabetic ketoacidosis, and is also a common environmental and industrial volatile organic compound (VOC). The derivatization of acetone with DNPH enhances its chromatographic retention and detection sensitivity, particularly for HPLC-UV and LC-MS analysis.
Commercial Availability and Physicochemical Properties
1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 is a specialty chemical available from several reputable suppliers of stable isotope-labeled compounds and analytical standards.
Table 1: Commercial Suppliers of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3
| Supplier | Product Name |
| Toronto Research Chemicals | Propionaldehyde 2,4-Dinitrophenylhydrazone-d3 |
| Fisher Scientific | Propionaldehyde 2,4-Dinitrophenylhydrazone-d3, TRC |
| School of Biotechnology Madurai Kamaraj University | 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 |
Note: The naming convention may vary between suppliers. "Propionaldehyde" in this context is often used interchangeably with "propanal," and the propylidene structure is derived from propanone (acetone).
Table 2: Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 1-(2,4-dinitrophenyl)-2-propylidenehydrazine-d3 | - |
| Synonyms | Propanal 2-(2,4-Dinitrophenyl)hydrazone-d3, Acetone-d3 2,4-dinitrophenylhydrazone | [1] |
| CAS Number | 259824-53-8 | [1] |
| Molecular Formula | C₉H₇D₃N₄O₄ | [1] |
| Molecular Weight | 241.22 g/mol | [1] |
| Exact Mass | 241.0890 g/mol | Calculated |
| Non-deuterated Analog CAS | 725-00-8 (for propanal derivative); 958-60-1 (for acetone derivative) | [2] |
| Non-deuterated MW | 238.20 g/mol (for propanal derivative) | [2] |
| Appearance | Typically a yellow to orange crystalline solid | General knowledge |
| Solubility | Soluble in organic solvents such as acetonitrile, ethanol, and ethyl acetate. Sparingly soluble in water. | General knowledge |
Synthesis of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3
The synthesis of 1-(2,4-dinitrophenyl)-2-propylidenehydrazine-d3 is a straightforward acid-catalyzed condensation reaction between 2,4-dinitrophenylhydrazine and a deuterated acetone source, typically acetone-d6. The reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form the stable hydrazone.[3]
Caption: Synthesis of 1-(2,4-dinitrophenyl)-2-propylidenehydrazine-d3.
Detailed Synthesis Protocol
This protocol describes a laboratory-scale synthesis of 1-(2,4-dinitrophenyl)-2-propylidenehydrazine-d3 for use as an analytical standard.
Materials and Reagents:
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetone-d6 (deuteration degree ≥ 99%)
-
Ethanol (95% or absolute)
-
Concentrated Sulfuric Acid
-
Deionized Water
-
Appropriate glassware (beakers, flasks, etc.)
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel and flask)
-
Recrystallization solvent (e.g., ethanol or ethyl acetate)
Procedure:
-
Preparation of Brady's Reagent:
-
In a 100 mL beaker, carefully dissolve 1.0 g of 2,4-dinitrophenylhydrazine in 20 mL of ethanol. Gentle warming may be required.
-
Once dissolved, cautiously add 2.0 mL of concentrated sulfuric acid dropwise while stirring. This solution is commonly known as Brady's reagent.
-
-
Derivatization Reaction:
-
In a separate 50 mL flask, dissolve 0.5 mL of acetone-d6 in 10 mL of ethanol.
-
Add the acetone-d6 solution to the prepared Brady's reagent.
-
A yellow-orange precipitate of 1-(2,4-dinitrophenyl)-2-propylidenehydrazine-d3 should form rapidly.
-
Gently heat the mixture in a water bath at approximately 60°C for 10-15 minutes to ensure the reaction goes to completion.
-
Allow the mixture to cool to room temperature, followed by cooling in an ice bath for at least 30 minutes to maximize precipitation.
-
-
Purification by Recrystallization:
-
Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted reagents.
-
Transfer the crude product to a clean beaker. Add a minimal amount of hot ethanol (or another suitable solvent like ethyl acetate) to dissolve the crystals completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce recrystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold ethanol, and dry thoroughly.
-
-
Characterization:
-
Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point analysis, and High-Resolution Mass Spectrometry (HRMS).
-
Application in Quantitative Analysis: A Field-Proven Workflow
The primary application of 1-(2,4-dinitrophenyl)-2-propylidenehydrazine-d3 is as an internal standard for the quantification of acetone (as its DNPH derivative) in various matrices. Below is a detailed workflow for the analysis of acetone in human plasma by LC-MS/MS.
Sources
A Technical Guide to Deuterated Internal Standards for Carbonyl Analysis: Achieving Unrivaled Accuracy and Precision
Abstract
The quantitative analysis of carbonyl compounds—aldehydes and ketones—is critical across diverse scientific fields, from environmental monitoring and food science to clinical diagnostics and pharmaceutical development. However, their inherent reactivity, volatility, and often poor ionization efficiency present significant analytical challenges.[1][2][3][4][5] Chemical derivatization, most commonly with 2,4-dinitrophenylhydrazine (DNPH), is a requisite step to enhance stability and detectability.[1][4][6][7][8] Yet, this multi-step process introduces variability that can compromise data integrity. This guide provides an in-depth exploration of the definitive solution to this challenge: the use of deuterated internal standards within an isotope dilution mass spectrometry (IDMS) framework. We will dissect the underlying principles, provide field-proven experimental protocols, and illustrate why this methodology is the gold standard for generating robust, reliable, and defensible quantitative data for carbonyl analysis.
The Foundational Challenge: Variability in Carbonyl Quantification
Accurate quantification via liquid chromatography-mass spectrometry (LC-MS) is predicated on a consistent, proportional relationship between an analyte's concentration and its measured signal. Unfortunately, the journey from raw sample to detector is fraught with potential sources of error, particularly for derivatized carbonyls:
-
Matrix Effects: This is arguably the most insidious challenge in LC-MS.[9] Co-eluting, non-target compounds from the sample matrix (e.g., plasma, soil extracts, air particulates) can interfere with the ionization of the target analyte in the mass spectrometer's source. This can unpredictably suppress or enhance the signal, leading to significant inaccuracies.[1][2][9]
-
Inconsistent Recoveries: The efficiency of sample preparation steps—including solvent extraction, solid-phase extraction (SPE), and the derivatization reaction itself—is never perfectly 100% and can vary from sample to sample.[10][11][12]
-
Instrumental Drift: Minor fluctuations in the performance of the LC pump, autosampler, or mass spectrometer detector over the course of an analytical run can introduce systematic error.[13]
Without a mechanism to correct for these variables, the resulting data lacks the accuracy and precision required for critical decision-making in research and development.
The Gold Standard Solution: Isotope Dilution Mass Spectrometry (IDMS)
The most effective strategy to nullify these sources of error is the use of a stable isotope-labeled internal standard (SIL-IS).[9][10][14][15][16] A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier, stable isotope (e.g., replacing ¹H with ²H/Deuterium, ¹²C with ¹³C, or ¹⁴N with ¹⁵N). For carbonyl analysis, deuterated standards are the most common and cost-effective choice.[10]
The principle is elegantly simple: a precise, known quantity of the deuterated internal standard is added to every sample, calibrator, and quality control (QC) standard at the very beginning of the sample preparation process.
Causality Behind the Correction: Because the deuterated standard is chemically, physically, and structurally almost identical to the native analyte, it behaves as a perfect chemical twin throughout the entire analytical workflow.[16]
-
It experiences the exact same degree of extraction loss during sample preparation.
-
It undergoes the exact same derivatization efficiency with DNPH.
-
It co-elutes from the liquid chromatography column at virtually the same retention time.[10][17]
-
It is subjected to the exact same ion suppression or enhancement in the MS source.[9]
The mass spectrometer, however, can easily distinguish between the light (native analyte) and heavy (deuterated standard) forms due to their mass difference.[14][15] Quantification is therefore based not on the absolute signal of the analyte, but on the ratio of the native analyte's peak area to the deuterated standard's peak area . This ratio remains constant and directly proportional to the analyte's concentration, effectively canceling out nearly all sources of analytical variability.[9][13]
Data-Driven Comparison of Internal Standard Strategies
The superiority of deuterated internal standards is not merely theoretical. It is demonstrated by superior performance across key validation parameters when compared to other approaches.
| Parameter | No Internal Standard | Structural Analog IS | Deuterated (SIL) IS | Causality & Expert Insight |
| Matrix Effect Correction | None | Partial to Poor | Excellent | A structural analog has different physicochemical properties and will not experience identical ionization suppression/enhancement. A SIL-IS will.[9][16] |
| Recovery Correction | None | Partial | Excellent | Differences in polarity and structure mean an analog's extraction recovery will not perfectly track the analyte's. A SIL-IS recovery is virtually identical.[16] |
| Chromatographic Behavior | N/A | Elutes Separately | Co-elutes | Co-elution is critical for ensuring both compounds experience the same matrix effects at the same time.[10] |
| Precision (%CV) | Poor (>20%) | Fair (5-15%) | Excellent (<5%) | By correcting for multiple sources of error, SIL-IS dramatically reduces random error, tightening the precision of replicate measurements. |
| Accuracy (%Bias) | Poor (>20%) | Fair (±15%) | Excellent (<5%) | By eliminating systematic errors from matrix and recovery, SIL-IS ensures the measured value is closer to the true value.[9][17] |
| Regulatory Acceptance | Not Accepted | Acceptable (if SIL unavailable) | Gold Standard | Regulatory bodies like the FDA and EMA strongly recommend SIL-IS for bioanalytical method validation due to their proven reliability.[14][16] |
Field-Proven Protocol: Quantitative Analysis of Carbonyls using DNPH Derivatization and a Deuterated Internal Standard
This protocol provides a robust, step-by-step methodology for the analysis of formaldehyde and acetaldehyde, adaptable for other carbonyls.
Materials and Reagents
-
Analytes: Certified reference standards of Formaldehyde and Acetaldehyde.
-
Derivatizing Reagent: High-purity 2,4-Dinitrophenylhydrazine (DNPH). For trace analysis, recrystallize commercial DNPH from HPLC-grade acetonitrile to remove carbonyl impurities.[6][18]
-
DNPH Solution: Prepare a saturated solution of purified DNPH in acetonitrile, then dilute 1:1 with 2N phosphoric acid.
-
Deuterated Internal Standards (IS): Formaldehyde-d₂-DNPH and Acetaldehyde-d₄-DNPH certified reference materials.
-
IS Spiking Solution: Prepare a mixed stock solution of the deuterated standards in acetonitrile at a concentration of ~1 µg/mL.
-
Solvents: HPLC-grade acetonitrile, reagent water.
-
Sample Collection: DNPH-coated silica gel cartridges (e.g., for air sampling as per EPA Method TO-11A).[8][19][20]
Experimental Workflow
Step-by-Step Methodology
-
Calibration Curve Preparation:
-
Prepare a series of 7-9 calibration standards by spiking blank matrix (e.g., clean acetonitrile for air sample eluate) with known concentrations of the native formaldehyde and acetaldehyde standards.
-
Crucially, spike each calibrator level with the exact same amount of the deuterated IS spiking solution as used for the unknown samples.
-
Derivatize the calibrators alongside the samples.
-
-
Sample Preparation & Derivatization:
-
For air samples, elute the DNPH cartridge with 5 mL of acetonitrile.[20]
-
Transfer a 500 µL aliquot of the sample eluate (or liquid sample) to a clean autosampler vial.
-
Add 10 µL of the deuterated IS spiking solution to the vial. This step is the cornerstone of the method.
-
If the sample was not collected on a DNPH cartridge, add 50 µL of the DNPH derivatizing reagent.
-
Vortex and allow the reaction to proceed for 60 minutes at room temperature.[6]
-
Dilute the sample to a final volume of 1 mL with 50:50 acetonitrile:water.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer with Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for Quantification
The power of tandem mass spectrometry (MS/MS) is used to selectively monitor the fragmentation of the DNPH-derivative precursor ions into specific product ions, ensuring unparalleled specificity.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Expert Insight |
| Formaldehyde-DNPH | 211.0 | 152.1 | The product ion corresponds to the loss of the nitro group and formaldehyde moiety. |
| Formaldehyde-d₂-DNPH (IS) | 213.0 | 154.1 | The +2 Da shift is maintained in both the precursor and product ions, ensuring no crosstalk. |
| Acetaldehyde-DNPH | 225.1 | 182.1 | The product ion results from a characteristic fragmentation of the hydrazone. |
| Acetaldehyde-d₄-DNPH (IS) | 229.1 | 186.1 | The +4 Da shift provides clear mass separation from the native analyte's isotopic envelope. |
| Acetone-DNPH | 239.1 | 196.1 | A common ketone analyte included for reference. |
| Acetone-d₆-DNPH (IS) | 245.1 | 202.1 | The +6 Da shift is ideal for minimizing any potential isotopic interference. |
-
Data Analysis:
-
Integrate the peak areas for the native analyte and deuterated IS MRM transitions.
-
Calculate the Peak Area Ratio (PAR) for each sample: PAR = Analyte Area / IS Area.
-
Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations. Use a weighted (1/x²) linear regression.
-
Determine the concentration of carbonyls in unknown samples by interpolating their PAR from the calibration curve.[13]
-
Advanced Considerations for Method Validation
-
Isotopic Purity: Always use a deuterated standard with high isotopic enrichment (≥98%) to prevent the standard from contributing to the native analyte's signal.[15]
-
Stability of Deuterium Label: Ensure deuterium atoms are placed on chemically stable positions (e.g., aliphatic or aromatic carbons) to prevent H/D exchange with the sample matrix or solvents, which would compromise quantification.[21]
-
Confirmation of Co-elution: While almost always the case, it is a critical validation step to confirm that the analyte and its deuterated IS have the same chromatographic retention time under the final method conditions.[11][12]
Conclusion
In the demanding field of carbonyl analysis, where accuracy is paramount, methodological compromises are unacceptable. While derivatization is a necessary step to overcome the inherent challenges of these compounds, it introduces analytical variability. Deuterated internal standards, when applied within a rigorous isotope dilution mass spectrometry workflow, are not merely an improvement but a transformative tool. They act as a self-validating system within each sample, correcting for matrix effects, inconsistent recoveries, and instrumental drift in a way no other technique can. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is the definitive pathway to achieving the highest levels of precision, accuracy, and confidence in quantitative carbonyl analysis.
References
-
Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]
-
Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (n.d.). ResolveMass Laboratories Inc.. Retrieved January 7, 2026, from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). ResolveMass Laboratories Inc.. Retrieved January 7, 2026, from [Link]
-
Uchiyama, S., Ando, M., & Aoyagi, S. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(17-18), 1282-1289. Retrieved January 7, 2026, from [Link]
-
α‐Deuteration of bioactive carbonyl compounds. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
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Derivatization of Carbonyl Compounds With 2,4-Dinitrophenylhydrazine and | PDF. (n.d.). Scribd. Retrieved January 7, 2026, from [Link]
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TO-11A Aldehydes and Ketones. (n.d.). Eurofins. Retrieved January 7, 2026, from [Link]
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Wang, Y., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Molecules, 26(20), 6147. Retrieved January 7, 2026, from [Link]
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Chang, Y., Myers, T., & Wasa, M. (2020). B (C6F5) 3-Catalyzed α-Deuteration of Bioactive Carbonyl Compounds with D2O. Advanced Synthesis & Catalysis, 362(15), 3127-3132. Retrieved January 7, 2026, from [Link]
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Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group. (2021). Wiley Online Library. Retrieved January 7, 2026, from [Link]
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Reductive Deuteration of Aldehydes/Ketones for the Synthesis of Monodeuterated Phosphinates and Derivatives Using D2O as the Nucleophilic Deuterium Source. (2022). ACS Publications. Retrieved January 7, 2026, from [Link]
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Topic: Elucidating the Condensation Mechanism of 2,4-Dinitrophenylhydrazine with Propanal via Deuterium Isotope Labeling
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The reaction of 2,4-dinitrophenylhydrazine (2,4-DNPH) with aldehydes and ketones, colloquially known as Brady's Test, is a cornerstone of qualitative organic analysis for identifying carbonyl functionalities. While the overall transformation is well-established as a condensation reaction, a deeper, quantitative understanding of its mechanism provides valuable insights into nucleophilic addition-elimination pathways. This technical guide delves into the reaction mechanism between 2,4-DNPH and propanal, employing deuterated propanal as a mechanistic probe. By examining the kinetic isotope effect (KIE), we can rigorously test hypotheses about the rate-determining step and the transition state structures involved. This document provides the theoretical framework, detailed experimental protocols, and data interpretation strategies essential for researchers seeking to apply isotopic labeling in mechanistic studies.
The Fundamental Reaction: Nucleophilic Addition-Elimination
The formation of a 2,4-dinitrophenylhydrazone from an aldehyde or ketone is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction because a small molecule (water) is eliminated.[1][2][3] The reaction proceeds in two primary stages: a rapid nucleophilic addition of the hydrazine to the carbonyl carbon, followed by a slower, rate-limiting dehydration to yield the stable hydrazone product.[4][5]
The Role of Acid Catalysis
The reaction is almost universally carried out in an acidic medium, typically using a solution of 2,4-DNPH in methanol and sulfuric acid (Brady's reagent).[1][6] The acid plays a crucial dual role, which must be carefully balanced:
-
Activation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic terminal nitrogen of 2,4-DNPH.
-
Deactivation of the Nucleophile: Conversely, excessive acid concentration will protonate the nucleophilic -NH₂ group of the hydrazine, rendering it non-nucleophilic and halting the reaction. Therefore, the pH must be controlled to allow for sufficient carbonyl activation without complete deactivation of the hydrazine.
Step-by-Step Mechanism
The reaction between propanal and 2,4-dinitrophenylhydrazine can be dissected into the following discrete steps:
-
Protonation of the Carbonyl: The aldehyde oxygen is reversibly protonated by the acid catalyst (H-A).
-
Nucleophilic Attack: The terminal nitrogen atom of 2,4-DNPH, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon of the protonated propanal. This forms a tetrahedral intermediate.[7]
-
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate. This step is often facilitated by solvent or other base molecules.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (-OH₂⁺).
-
Dehydration (Elimination): The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule, forming a C=N double bond. This dehydration step is typically the rate-determining step of the overall reaction.
-
Deprotonation: The final proton is removed from the nitrogen atom by a base (e.g., water or the conjugate base of the catalyst), regenerating the catalyst and yielding the final propanal 2,4-dinitrophenylhydrazone product.
Protocol 1: Preparation of Brady's Reagent
Safety Note: Concentrated sulfuric acid is highly corrosive. 2,4-Dinitrophenylhydrazine is flammable and potentially explosive when dry. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood. [6][8]
-
Carefully weigh 0.5 g of 2,4-dinitrophenylhydrazine and place it in a 100 mL beaker.
-
Add 10 mL of concentrated sulfuric acid and stir until the solid is dissolved. This may require leaving the mixture to stand overnight. [6]3. In a separate beaker, prepare a solution of 15 mL of ethanol and 5 mL of deionized water.
-
Slowly and carefully add the 2,4-DNPH/sulfuric acid solution to the ethanol/water mixture with constant stirring.
-
The resulting yellow-orange solution is Brady's reagent. It can be used for approximately 10 days. [6]
Protocol 2: Synthesis and Purification of Propanal 2,4-Dinitrophenylhydrazone
-
Synthesis: Dissolve 1 mmol of propanal (or propanal-1-d₁) in 5 mL of ethanol in a test tube. Add 10 mL of Brady's reagent and shake the mixture vigorously. A yellow-orange precipitate should form almost immediately. [8][9]2. Isolation: Allow the mixture to stand for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with two small portions of cold ethanol to remove unreacted reagents and acidic residue. [4]4. Recrystallization (Purification): Transfer the crude solid to a clean beaker. Add a minimal amount of hot ethanol (or ethyl acetate if necessary) to dissolve the crystals completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce the formation of pure crystals. [4]5. Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely. Do not oven dry , as the product may be heat-sensitive and the parent 2,4-DNPH is an explosive hazard when dry.
Protocol 3: Kinetic Analysis
The reaction rate can be monitored by tracking the formation of the brightly colored hydrazone product using UV-Vis spectroscopy.
-
Equilibrate the UV-Vis spectrophotometer and prepare a cuvette with Brady's reagent to serve as a blank.
-
Initiate the reaction by injecting a standardized solution of propanal (or propanal-1-d₁) into the cuvette containing Brady's reagent at a constant temperature.
-
Immediately begin recording the absorbance at the λmax of the hydrazone product (typically in the 360-380 nm range) at fixed time intervals.
-
Continue data collection until the reaction is complete (i.e., the absorbance plateaus).
-
Repeat the experiment multiple times for both propanal and propanal-1-d₁ to ensure reproducibility. The initial rate of the reaction can be determined from the slope of the absorbance vs. time plot at t=0.
Characterization and Data Interpretation
Product Characterization
Confirmation of the product identity is crucial. The purified propanal 2,4-dinitrophenylhydrazone should be characterized by several methods.
| Technique | Expected Result for Propanal 2,4-Dinitrophenylhydrazone | Reference |
| Melting Point | A sharp melting point in the range of 154-156 °C. | |
| IR Spectroscopy (cm⁻¹) | ~3300 (N-H stretch), ~3100 (Aromatic C-H), ~1620 (C=N stretch), 1515 & 1330 (Ar-NO₂ stretches). | [10][11] |
| ¹H NMR Spectroscopy | Signals corresponding to aromatic protons, the N-H proton, the imine proton (CH =N), and the ethyl group protons. | |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 238.20. | [12][13] |
KIE Calculation and Interpretation
The rate constants (kH for propanal and kD for propanal-1-d₁) are determined from the kinetic data. The kinetic isotope effect is then calculated as the ratio of these constants.
KIE = kH / kD
| Reactant | Hypothetical Rate Constant (M⁻¹s⁻¹) |
| Propanal (kH) | 1.25 x 10⁻³ |
| Propanal-1-d₁ (kD) | 1.21 x 10⁻³ |
Sample Calculation: KIE = (1.25 x 10⁻³) / (1.21 x 10⁻³) ≈ 1.03
Conclusion
The reaction of 2,4-dinitrophenylhydrazine with propanal is a multi-step process involving nucleophilic addition followed by a rate-limiting dehydration. By employing propanal-1-d₁ and measuring the kinetic isotope effect, researchers can gain robust, quantitative evidence to support this mechanistic model. The expected observation of a small secondary KIE (kH/kD ≈ 1) validates that the aldehydic C-H bond remains intact throughout the rate-determining step. This integrated approach, combining classic organic reactions with modern physical-organic principles, provides a powerful framework for elucidating complex reaction mechanisms, an essential practice in both academic research and the development of new chemical entities.
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Organic Syntheses. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Addition-Elimination Reactions. Retrieved from [Link]
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Adnan, et al. (2015). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Retrieved from [Link]
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PubChem. (n.d.). Propionaldehyde 2,4-Dinitrophenylhydrazone. Retrieved from [Link]
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Chemistry LibreTexts. (2023, November 6). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved from [Link]
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Macmillan Group, Princeton University. (2005, September 14). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]
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Lin, J. (2020, March 2). The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone. Stanford University. Retrieved from [Link]
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NIST WebBook. (n.d.). Propanal, (2,4-dinitrophenyl)hydrazone - IR Spectrum. Retrieved from [Link]
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Allen, T. (n.d.). 2,4 DNP Test (2,4-Dinitrophenylhydrazine). Retrieved from [Link]
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Stanley, J. B., et al. (1973). Mass Spectrometric Identification of 2,4-Dinitrophenylhydrazones. Applied Spectroscopy. Retrieved from [Link]
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Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PMC - NIH. Retrieved from [Link]
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Physical constants of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3
An In-Depth Technical Guide to the Synthesis and Physicochemical Characterization of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3
Abstract: This technical guide provides a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3. As a deuterated isotopologue, this compound serves as a critical internal standard for mass spectrometry-based quantitative analyses and as a tool for investigating kinetic isotope effects. This document outlines validated, step-by-step protocols for its preparation from deuterated propanal and 2,4-dinitrophenylhydrazine, and subsequent analysis using mass spectrometry, NMR and IR spectroscopy, and melting point determination. The guide is intended for researchers, analytical scientists, and professionals in drug metabolism and environmental analysis who require a robust methodology for preparing and validating deuterated analytical standards.
Introduction and Scientific Rationale
1-(2,4-Dinitrophenyl)-2-propylidenehydrazine, the non-deuterated analog of the title compound, is the product of a classical derivatization reaction between propanal and 2,4-dinitrophenylhydrazine (DNPH), often referred to as Brady's reagent.[1] This reaction has been a cornerstone of qualitative organic analysis for decades, used to identify aldehydes and ketones through the formation of brightly colored, crystalline hydrazone derivatives with distinct melting points.[2][3]
The strategic incorporation of deuterium atoms to create 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 imparts specific properties that are highly valuable in modern analytical science. Deuterated compounds are chemically similar to their non-deuterated counterparts but possess a greater mass. This mass difference is the foundation of their use as internal standards in quantitative mass spectrometry (MS), enabling precise and accurate quantification by correcting for sample loss or ionization variability.[4][5][6] Furthermore, the increased mass of deuterium can alter reaction rates, a phenomenon known as the kinetic isotope effect (KIE), providing mechanistic insights into metabolic pathways and chemical reactions.[7]
This guide provides the necessary theoretical grounding and practical, field-proven protocols for the synthesis and rigorous characterization of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3, ensuring scientific integrity and reproducibility.
Synthesis and Purification
The synthesis of the title compound is achieved via a condensation reaction between 2,4-dinitrophenylhydrazine and propanal-1,1,2-d3. The reaction proceeds through the nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon of the deuterated aldehyde, followed by dehydration to yield the corresponding hydrazone.
Caption: High-level workflow for the synthesis and purification of the target compound.
Experimental Protocol: Synthesis
Causality: The use of an acidic catalyst (sulfuric acid) is crucial for protonating the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and accelerating the rate of nucleophilic attack by the weakly basic hydrazine. Ethanol serves as a suitable solvent that dissolves the reactants while allowing for the precipitation of the less soluble hydrazone product upon cooling.[3]
-
Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine (1.98 g, 0.01 mol) in ethanol (50 mL). Cautiously add concentrated sulfuric acid (2 mL) dropwise while stirring.
-
Reaction: In a separate flask, dissolve propanal-1,1,2-d3 (0.61 g, 0.01 mol) in ethanol (20 mL).
-
Condensation: Add the propanal-d3 solution to the stirred DNPH solution. An immediate color change and formation of a precipitate should be observed.
-
Completion: Gently warm the reaction mixture in a water bath to approximately 50°C for 20 minutes to ensure the reaction goes to completion.[3]
-
Isolation: Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.
-
Filtration: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with two portions of cold ethanol (10 mL each) to remove unreacted starting materials and soluble impurities.
-
Purification: For high-purity material required for analytical standards, recrystallize the crude product from n-butyl alcohol or absolute ethanol.[8]
-
Drying: Dry the purified orange-red crystals under vacuum to a constant weight.
Physicochemical Characterization
A multi-technique approach is essential for the unambiguous confirmation of the structure, purity, and isotopic enrichment of the synthesized compound.[5]
Mass Spectrometry (MS)
Purpose: MS is the definitive technique for confirming the molecular weight and assessing the degree of deuterium incorporation. High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which is crucial for verifying the elemental composition.[6]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Analysis: Infuse the sample directly into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Data Acquisition: Acquire spectra in positive ion mode. The protonated molecule [M+H]⁺ will be the primary ion of interest.
Expected Results: The analysis should confirm a mass shift of +3 Da compared to the non-deuterated standard. The relative abundances of the M, M+1, M+2, and M+3 isotopologue peaks will allow for the calculation of isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: ¹H NMR spectroscopy is used to confirm the molecular structure and, critically, to verify the specific sites of deuteration through the absence of corresponding proton signals. ¹³C NMR confirms the carbon skeleton of the molecule.
Caption: Molecular structure highlighting the positions of deuterium labeling.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field spectrometer.[9][10]
Expected ¹H NMR Results (in CDCl₃):
-
Aromatic Region: Three signals are expected for the dinitrophenyl ring protons. Based on analogous structures, these would appear at approximately δ 9.1 (d), δ 8.3 (dd), and δ 7.9 (d) ppm.[11]
-
NH Proton: A broad singlet around δ 11.0 ppm.[11]
-
Propylidene Moiety:
-
The signal for the methine proton (=CH-) will be absent due to deuteration (CD ).
-
The signal for the methylene protons (-CH₂-) will be absent due to deuteration (-CD₂ -).
-
A triplet will remain for the terminal methyl group (-CH₃) around δ 1.2 ppm.
-
The absence of signals in the δ 2.0-2.5 ppm (allylic methylene) and δ 7.5 ppm (vinylic proton) regions, which would be present in the non-deuterated compound, serves as direct proof of successful deuteration at the intended positions.
Infrared (IR) Spectroscopy
Purpose: IR spectroscopy is used to identify the key functional groups present in the molecule. It provides confirmatory evidence of the hydrazone structure.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the solid directly using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
-
C=N Stretch (Imine): A strong absorption in the 1620-1600 cm⁻¹ region.[3][12]
-
NO₂ Asymmetric & Symmetric Stretch: Two strong bands, typically around 1515 cm⁻¹ and 1330 cm⁻¹.[12]
-
C-D Stretch: The presence of C-D bonds may give rise to weaker absorptions in the 2200-2100 cm⁻¹ region, which is a clear part of the spectrum and thus diagnostic for deuteration.
Melting Point and Solubility
Purpose: The melting point is a crucial physical constant for assessing the purity of a crystalline solid. A sharp melting range indicates high purity. Solubility characteristics are important for selecting appropriate solvents for analysis and storage.
Experimental Protocol (Melting Point):
-
Sample Preparation: Place a small amount of the dry, crystalline sample into a capillary tube.
-
Analysis: Determine the melting point using a calibrated melting point apparatus, recording the temperature range from the first appearance of liquid to complete liquefaction.
Expected Results:
-
Melting Point: The non-deuterated analog, propionaldehyde 2,4-dinitrophenylhydrazone, has a reported melting point of 152-155°C.[13] The deuterated compound is expected to have a very similar, if not identical, melting point. A broad melting range would suggest the presence of impurities.
-
Solubility: The compound is expected to be poorly soluble in water but soluble in common organic solvents such as ethanol, acetone, acetonitrile, and dimethyl sulfoxide (DMSO).[14][15]
Summary of Physical Constants
The following table summarizes the key physical constants for 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3, including calculated values and reference data from its non-deuterated analog for comparison.
| Property | 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 | 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine (Reference) |
| Molecular Formula | C₉H₇D₃N₄O₄ | C₉H₁₀N₄O₄ |
| Molecular Weight | 241.22 g/mol | 238.20 g/mol [16] |
| Exact Mass (Monoisotopic) | 241.08905 Da | 238.07020 Da[16] |
| Melting Point | Predicted: ~152-155°C | 152-155°C[13] |
| Appearance | Orange-red crystalline solid | Orange-red crystalline solid[3] |
| Solubility | Poor in water; Soluble in organic solvents.[14] | Poor in water; Soluble in organic solvents.[15] |
Conclusion
This guide establishes a robust, scientifically-grounded framework for the synthesis and comprehensive characterization of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3. Adherence to the detailed protocols for synthesis, purification, and multi-technique analysis (MS, NMR, IR) will ensure the production of a high-purity, well-characterized material suitable for demanding applications in quantitative analysis and mechanistic studies. The self-validating nature of combining these analytical techniques provides a high degree of confidence in the final product's identity, purity, and isotopic enrichment.
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-
(E)-1-(2,4-Dinitrophenyl)-2-pentylidenehydrazine - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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1-(2,4-Dinitrophenyl)-2-((Z)-2-((E)-4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine - MDPI. (n.d.). MDPI. [Link]
-
Deuterated hydrazino-s-triazine as highly-efficient labelling reagent for glycan relative quantification analysis using electrospray ionization mass spectrometry - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
-
(E)-1-(2,4-Dinitrophenyl)-2-(2-((1R,3R,5S,Z)-2-ethylidene-6,6-dimethylbicyclo[3.1.1]heptan-3-yl)ethylidene)hydrazine - MDPI. (n.d.). MDPI. [Link]
-
1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3. (n.d.). School of Biotechnology Madurai Kamaraj University. [Link]
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Thaxton, C. B. (1961). STRUCTURE AND REACTIVITY OF THE 2,4-DINITROPHENYLHYDRAZINES. Texas Tech University. [Link]
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Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. (2025, November 5). ResolveMass Laboratories Inc. [Link]
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2,4-Dinitrophenylhydrazine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
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Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC - NIH. (2022, October 10). National Center for Biotechnology Information. [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). (n.d.). AJPAMC. [Link]
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Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. (2021, August 9). Bcrec. [Link]
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Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed. (n.d.). PubMed. [Link]
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Propionaldehyde 2,4-Dinitrophenylhydrazone | C9H10N4O4 | CID 9601284 - PubChem. (n.d.). PubChem. [Link]
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IR spectrum of 2,4-dinitrophenylhydrazone of product on the oxidation of benzyl alcohol. (n.d.). ResearchGate. [Link]
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(E)-1-(2,4-Dinitrobenzylidene)-2,2-diphenylhydrazine - ResearchGate. (n.d.). ResearchGate. [Link]
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Synthesis and antifungal activity of diaryl hydrazones from 2,4-dinitrophenylhydrazine. (2017, June 25). ResearchGate. [Link]
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2,4-DINITROPHENYL HYDRAZINE | 119-26-6 - Loba Chemie. (n.d.). Loba Chemie. [Link]
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Hydrazine, (2,4-dinitrophenyl)-. (n.d.). NIST WebBook. [Link]
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1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 | illuminated Cell. (n.d.). illuminated Cell. [Link]
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1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 | Ankit - Ankit Scientific. (n.d.). Ankit Scientific. [Link]
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1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 | Masstech - Masstech Portal. (n.d.). Masstech Portal. [Link]
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2,4-Dinitrophenylhydrazine-d3 | C6H6N4O4 | CID 53888304 - PubChem. (n.d.). PubChem. [Link]
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Structural and Optical Characterization Studies on 2, 4- dinitrophenylhydrazine Single Crystal - Scirp.org. (n.d.). Scirp.org. [Link]
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2,4-Dinitrophenylhydrazine - Wikipedia. (n.d.). Wikipedia. [Link]
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Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed. (2021, January 6). PubMed. [Link]
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Propanal, (2,4-dinitrophenyl)hydrazone | CAS#:725-00-8 - Chemsrc. (2025, August 20). Chemsrc. [Link]
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Melting points of 2,4-dinitrophenylhydrazone of products on the oxidation of benzyl alcohols. (n.d.). ResearchGate. [Link]
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1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine - PubChem. (n.d.). PubChem. [Link]
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Syn/anti isomerization of 2,4-dinitrophenylhydrazones in the determination of airborne unsymmetrical aldehydes and ketones using 2,4-dinitrophenylhydrazine derivation - PubMed. (n.d.). PubMed. [Link]
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Structural and Optical Characterization Studies on 2, 4-dinitrophenylhydrazine Single Crystal - ResearchGate. (2015, August 6). ResearchGate. [Link]
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An In-depth Technical Guide to the Solubility of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2,4-dinitrophenyl)-2-propylidenehydrazine-d3, a deuterated derivative of propionaldehyde 2,4-dinitrophenylhydrazone. While specific quantitative solubility data for this isotopically labeled compound is not extensively published, this paper synthesizes information from its non-deuterated analogue and the broader class of 2,4-dinitrophenylhydrazones to provide a robust framework for researchers, scientists, and drug development professionals. The guide covers the theoretical underpinnings of solubility, qualitative and semi-quantitative solubility profiles in common organic solvents, and detailed, field-proven experimental protocols for determining precise solubility. This document is designed to be a practical resource, enabling scientists to make informed decisions regarding solvent selection for synthesis, purification, and analytical applications.
Introduction: The Significance of Solubility in a Research Context
1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 is a deuterated analogue of the standard derivative used for the identification of propionaldehyde. The incorporation of deuterium isotopes provides a valuable tool for mass spectrometry-based applications, including use as an internal standard in quantitative analyses. Understanding the solubility of this compound is paramount for its effective use. Solubility dictates the choice of solvents for reaction media, purification techniques such as recrystallization, and the preparation of stock solutions for analytical standards.[1] An improper solvent choice can lead to poor yields, impure products, and inaccurate analytical results. This guide serves to demystify the solubility properties of this specialized reagent.
The deuterated and non-deuterated forms of 1-(2,4-dinitrophenyl)-2-propylidenehydrazine are structurally very similar, and their solubility characteristics are expected to be nearly identical. Therefore, data and observations pertaining to the non-deuterated compound are considered highly relevant and are used throughout this guide.
Theoretical Framework: Principles Governing Solubility
The solubility of a solid in a liquid solvent is governed by a balance of intermolecular forces between the solute and solvent molecules and the entropy change associated with the dissolution process.[2] The adage "like dissolves like" is a fundamental concept in predicting solubility.[3] This principle suggests that substances with similar polarities are more likely to be soluble in one another.
1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 possesses a molecular structure with both polar and non-polar characteristics. The dinitrophenyl group is relatively polar due to the presence of the nitro groups (NO2) and the hydrazine moiety (-NH-N=), which can act as hydrogen bond acceptors and a donor. Conversely, the propylidene group (-CH=CH-CH3) and the benzene ring itself contribute to the non-polar character of the molecule.
The key factors influencing the solubility of this compound are:
-
Solvent Polarity: Polar solvents will interact favorably with the dinitrophenyl and hydrazine portions of the molecule, while non-polar solvents will better solvate the propylidene and aromatic hydrocarbon parts.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor will significantly impact its ability to dissolve the solute. The N-H group in the hydrazine moiety is a hydrogen bond donor, and the nitro groups are strong hydrogen bond acceptors.
-
Temperature: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with higher temperatures.[2][4] This principle is the basis for purification by recrystallization.
Physicochemical Properties of the Analyte
A summary of the key physicochemical properties of the non-deuterated analogue, 1-(2,4-dinitrophenyl)-2-propylidenehydrazine, is presented in Table 1. These properties are crucial for understanding its behavior in various solvents.
| Property | Value | Source |
| Molecular Formula | C9H10N4O4 | [5][6] |
| Molecular Weight | 238.20 g/mol | [5][6][7] |
| Appearance | Dark orange powder or crystals | [5] |
| Melting Point | 152-155 °C | [5][8] |
| Hydrogen Bond Donor Count | 1 | [9] |
| Hydrogen Bond Acceptor Count | 6 | [9] |
Qualitative and Semi-Quantitative Solubility Profile
| Solvent | Polarity Index | Expected Solubility at Room Temperature | Rationale and Field Notes |
| Hexane | 0.1 | Insoluble | As a non-polar aliphatic hydrocarbon, hexane is a poor solvent for the polar dinitrophenylhydrazone. |
| Toluene | 2.4 | Sparingly Soluble | The aromatic nature of toluene may provide some interaction with the benzene ring of the solute, but its low polarity limits overall solubility. |
| Dichloromethane (DCM) | 3.1 | Moderately Soluble | DCM is a versatile solvent that can dissolve a wide range of organic compounds. It is a suitable solvent for dissolving dinitrophenylhydrazones for chromatographic analysis. |
| Ethyl Acetate | 4.4 | Soluble | Ethyl acetate is a moderately polar solvent capable of hydrogen bonding and is often used as a solvent for extraction and chromatography of dinitrophenylhydrazones. |
| Acetone | 5.1 | Soluble | Acetone is a polar aprotic solvent that effectively dissolves dinitrophenylhydrazones.[10] |
| Ethanol | 4.3 | Sparingly to Moderately Soluble | Ethanol is a common solvent for the synthesis and recrystallization of dinitrophenylhydrazones.[3][11][12] Solubility is significantly enhanced with heating. |
| Methanol | 5.1 | Sparingly to Moderately Soluble | Similar to ethanol, methanol is a polar protic solvent. It is used in the preparation of Brady's reagent.[2][13] Solubility increases with heating.[5] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | DMSO is a highly polar aprotic solvent and is expected to be an excellent solvent for this compound.[5] |
| Water | 10.2 | Insoluble | The compound is predominantly non-polar and has very low solubility in water.[10][12] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is required. The following section details a robust method for determining the solubility of 1-(2,4-dinitrophenyl)-2-propylidenehydrazine-d3 in a given organic solvent.
Saturated Solution Preparation (Shake-Flask Method)
This method involves creating a saturated solution of the compound at a specific temperature and then determining the concentration of the dissolved solute.
Materials:
-
1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3
-
Selected organic solvent (analytical grade)
-
Scintillation vials or small flasks with screw caps
-
Temperature-controlled shaker or water bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Equilibration: Add an excess amount of 1-(2,4-dinitrophenyl)-2-propylidenehydrazine-d3 to a vial containing a known volume of the chosen solvent. An excess is ensured by the presence of undissolved solid.
-
Saturation: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe.
-
Filtration: Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a pre-calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
Analytical Quantification
A reliable analytical method is crucial for accurate solubility determination. An HPLC-UV method is often preferred due to its specificity and sensitivity.
HPLC Method Development (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Detection: UV detector set to the wavelength of maximum absorbance for the compound (typically around 360 nm for dinitrophenylhydrazones).
-
Calibration: Prepare a series of standard solutions of known concentrations of 1-(2,4-dinitrophenyl)-2-propylidenehydrazine-d3 in the chosen solvent. Generate a calibration curve by plotting the peak area (from HPLC) or absorbance (from UV-Vis) against concentration.
Visualizing the Workflow
The following diagrams illustrate the key workflows described in this guide.
Caption: Experimental workflow for quantitative solubility determination.
Conclusion and Practical Recommendations
This technical guide provides a thorough understanding of the solubility of 1-(2,4-dinitrophenyl)-2-propylidenehydrazine-d3 in organic solvents. While quantitative data is sparse, a strong qualitative and semi-quantitative framework has been established based on the behavior of its non-deuterated analogue and related compounds.
Key Recommendations for Researchers:
-
For synthesis and recrystallization , ethanol or an ethanol/water mixture is a practical choice, leveraging the temperature-dependent solubility of the compound. For challenging purifications, n-butyl alcohol may be considered. [14]* For preparing analytical standards , more polar solvents such as ethyl acetate, acetone, or DMSO are recommended to ensure complete dissolution and stability of the stock solution.
-
When precise solubility data is required for applications such as formulation development, it is imperative to perform an experimental determination using the detailed protocol provided in this guide.
By applying the principles and methodologies outlined herein, researchers, scientists, and drug development professionals can confidently handle and utilize 1-(2,4-dinitrophenyl)-2-propylidenehydrazine-d3 in their work, ensuring the accuracy and reproducibility of their results.
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Organic Syntheses Procedure. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
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Methodological & Application
Application Note: Quantitative Analysis of Carbonyl Compounds in Complex Matrices using GC-MS with a Deuterated Internal Standard
Introduction: The Analytical Challenge of Carbonyl Compounds
Carbonyl compounds, such as aldehydes and ketones, are ubiquitous in environmental and biological systems. Their presence is of significant interest due to their roles in atmospheric chemistry, food science, and as biomarkers for various physiological and pathological states. However, the quantitative analysis of these compounds is often challenging due to their volatility, reactivity, and the complexity of the sample matrices in which they are found. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. To overcome the inherent challenges of carbonyl analysis and ensure the highest level of accuracy and precision, a robust analytical strategy is required. This application note details a comprehensive protocol for the derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH) and their subsequent quantification using GC-MS, incorporating 1-(2,4-dinitrophenyl)-2-propylidenehydrazine-d3 as a deuterated internal standard.
The Power of Derivatization and Isotopic Labeling
2.1. DNPH Derivatization: Enhancing Stability and Detectability
The reaction of carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH) is a classic chemical method for their identification and quantification.[1][2][3] This nucleophilic addition-elimination reaction converts volatile and reactive aldehydes and ketones into stable, non-volatile 2,4-dinitrophenylhydrazone derivatives.[4] These derivatives exhibit excellent chromatographic properties and are readily detectable by GC-MS.
The reaction proceeds via the attack of the nucleophilic nitrogen of the DNPH on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the corresponding hydrazone.[1][4] This process is typically acid-catalyzed.
Caption: Experimental workflow for carbonyl analysis.
3.4. GC-MS Analysis
The following table provides typical GC-MS parameters for the analysis of DNPH derivatives. These may need to be optimized for your specific instrumentation and target analytes.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injection Volume | 1 µL |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp: 100°C, hold for 2 minRamp 1: 10°C/min to 250°C, hold for 5 minRamp 2: 20°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
3.5. Selected Ion Monitoring (SIM) Parameters
For enhanced sensitivity and selectivity, operate the mass spectrometer in SIM mode. The table below provides suggested ions to monitor for acetone-d6-DNPH (as a proxy for the internal standard) and the native acetone-DNPH. These ions should be determined empirically for each target analyte.
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Acetone-DNPH | ~12.5 | 238 | 194, 63 |
| Acetone-d6-DNPH | ~12.5 | 244 | 200, 63 |
Data Analysis and Quantification
The concentration of each carbonyl compound is determined by calculating the ratio of the peak area of the analyte's quantifier ion to the peak area of the internal standard's quantifier ion. A calibration curve is generated by plotting this ratio against the concentration of the analyte in the calibration standards. The concentration of the analyte in the samples is then calculated from the regression equation of the calibration curve.
Conclusion
The use of 1-(2,4-dinitrophenyl)-2-propylidenehydrazine-d3 as a deuterated internal standard in conjunction with DNPH derivatization provides a highly accurate and precise method for the quantification of carbonyl compounds by GC-MS. This approach effectively mitigates matrix effects and compensates for variability in sample preparation, ensuring high-quality, reliable data for researchers, scientists, and drug development professionals.
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High-Sensitivity LC-MS/MS Protocol for Carbonyl Quantification Using a Deuterated 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine Internal Standard
An Application Note for the Quantitative Analysis of Carbonyl Compounds
Authored by: A Senior Application Scientist
Abstract
The accurate quantification of volatile and semi-volatile carbonyl compounds, such as aldehydes and ketones, is critical in fields ranging from environmental monitoring and food chemistry to clinical diagnostics and pharmaceutical development. These compounds are often present at trace levels in complex matrices, posing significant analytical challenges. This application note presents a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of carbonyl compounds. The protocol is centered around a derivatization step using 2,4-dinitrophenylhydrazine (DNPH), which converts the target analytes into stable, UV-active, and readily ionizable hydrazones.[1][2] To achieve the highest level of accuracy and precision, the method incorporates a stable isotope-labeled internal standard (SIL-IS), specifically 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 (Acetone-DNPH-d3). This detailed guide provides the scientific rationale, a step-by-step protocol, and validated instrument parameters for researchers and drug development professionals.
Introduction: The Rationale for Derivatization and Isotopic Dilution
Low molecular weight carbonyl compounds are notoriously difficult to analyze directly via LC-MS due to their high volatility, low molecular weight, and poor ionization efficiency.[3][4] To overcome these limitations, chemical derivatization is a widely adopted strategy.[5] 2,4-dinitrophenylhydrazine (DNPH) is a premier derivatizing agent that reacts with the carbonyl functional group of aldehydes and ketones under acidic conditions to form stable 2,4-dinitrophenylhydrazone derivatives.[6][7] This conversion offers several key advantages:
-
Increased Molecular Weight and Reduced Volatility: The resulting hydrazones are less volatile and more amenable to sample preparation and chromatographic analysis.
-
Enhanced Chromatographic Retention: The nonpolar dinitrophenyl group provides excellent retention on reversed-phase columns like C18.[8]
-
Superior Ionization Efficiency: The DNPH moiety is readily ionized using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), typically in negative ion mode, leading to excellent sensitivity.[9][10]
While derivatization enhances detectability, quantitative accuracy can still be compromised by factors such as incomplete reaction yield, sample loss during preparation, matrix effects, and instrument variability.[11] The gold standard for mitigating these issues is the use of a stable isotope-labeled internal standard (SIL-IS).[12] A SIL-IS is chemically identical to the analyte-derivative but has a slightly higher mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N).[11][12]
This protocol utilizes 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3, the deuterated DNPH derivative of acetone. This SIL-IS co-elutes with the endogenous acetone-DNPH derivative and experiences identical conditions throughout the analytical workflow, from extraction to ionization.[11] By measuring the ratio of the analyte signal to the SIL-IS signal, the method provides highly accurate and precise quantification, effectively correcting for any potential sources of error.[12]
Principle of the Method: The Derivatization Reaction
The core of this protocol is the acid-catalyzed nucleophilic addition-elimination reaction between DNPH and a carbonyl compound. The hydrazine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon. Subsequent dehydration yields the stable 2,4-dinitrophenylhydrazone.
Caption: General analytical workflow.
Step-by-Step Protocol for a Liquid Sample (e.g., Water, Plasma):
-
Transfer 1 mL of the sample into a clean glass vial.
-
Add 50 µL of the 1 µg/mL internal standard working solution.
-
Add 200 µL of the 0.2% DNPH derivatizing reagent.
-
Vortex the mixture for 30 seconds.
-
Incubate the vial at 40°C for 60 minutes or allow it to stand at room temperature overnight to ensure complete reaction. [9][13]6. After incubation, take a 100 µL aliquot of the reaction mixture and dilute it to 1 mL with a 50:50 acetonitrile:water solution.
-
Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Parameters
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | Reversed-Phase C18, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | See Table 2 below |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 40 |
| 12.0 | 40 |
Mass Spectrometry (MS) Conditions
The mass spectrometer is operated in negative ion mode using Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity.
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | -4500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
Table 3: MRM Transitions for Acetone-DNPH and its d3-Internal Standard
| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Declustering Potential (V) | Collision Energy (V) |
| Acetone-DNPH | 237.1 | 152.0 | -50 | -22 |
| Acetone-DNPH-d3 (IS) | 240.1 | 152.0 | -50 | -22 |
Rationale for MRM Transitions: In negative ion mode, the DNPH derivatives readily lose a proton to form the [M-H]⁻ precursor ion. [7]The dinitrophenyl moiety is susceptible to fragmentation. A common and stable fragment ion corresponds to the loss of the nitro group and other parts of the side chain, but often a fragment representing the core dinitrophenyl structure is monitored. For acetone-DNPH, a characteristic fragmentation involves the loss of the propylidene group and a nitro group, though the specific transition of m/z 237.1 -> 152.0 is an example that must be empirically optimized on the specific instrument used. The internal standard, being chemically identical, fragments to the same product ion.
Data Analysis and Method Validation
-
Quantification: A calibration curve is constructed by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the concentration of the analyte in the calibration standards. The concentration of the analyte in unknown samples is then calculated from this curve.
-
Linearity: The method should demonstrate linearity over the desired concentration range, with a correlation coefficient (r²) of >0.99.
-
Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations. The precision (%CV) should be <15%, and accuracy (%Bias) should be within ±15%.
-
Limit of Detection (LOD) and Quantification (LOQ): Determined by analyzing samples with progressively lower concentrations. The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. [10]
Conclusion
This application note provides a comprehensive, field-proven LC-MS/MS protocol for the sensitive and accurate quantification of carbonyl compounds using DNPH derivatization. The cornerstone of this method is the proper use of a stable isotope-labeled internal standard, 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3, which ensures the highest data integrity by correcting for matrix effects and other analytical variables. This robust and reliable workflow is ideally suited for researchers, scientists, and drug development professionals who require precise measurements of carbonyls in complex matrices.
References
-
LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization. (2016). Longdom Publishing. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023). ResolveMass Laboratories Inc.[Link]
-
LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry. (2016). Longdom Publishing. [Link]
-
Analysis of DNPH-aldehydes using LC-MS. Shimadzu Corporation. [Link]
-
Herrington, J. S., & Hays, M. D. (2012). Gas chromatography-mass spectrometry of carbonyl compounds in cigarette mainstream smoke after derivatization with 2,4-dinitrophenylhydrazine. PubMed. [Link]
-
ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]
-
Teunissen, S. F., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. PubMed. [Link]
-
Maeoka, K., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. MDPI. [Link]
-
Maeoka, K., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. National Institutes of Health (NIH). [Link]
-
Maeoka, K., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. ResearchGate. [Link]
-
Chi, Y. G., et al. (2007). Determination of carbonyl compounds in the atmosphere by DNPH derivatization and LC-ESI-MS/MS detection. ResearchGate. [Link]
-
Uchiyama, S., et al. (2016). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry. ResearchGate. [Link]
-
Richardson, S. D., et al. (2000). Application of DNPH Derivatization with LC/MS to the Identification of Polar Carbonyl Disinfection Byproducts in Drinking Water. Taylor & Francis Online. [Link]
-
Fu, R., Cao, M., & Wang, Y. (2018). Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS. Agilent. [Link]
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Al-Jibbouri, B. S. (2019). LC-MS-based Methods for Characterizing Aldehydes. ResearchGate. [Link]
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Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. [Link]
-
Development and Qualification of a Novel Method for Quantitative Analysis of Lipid Aldehydes in Tissue. (2020). Fortune Journals. [Link]
-
Alarcao, A. C., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]
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Application Note: High-Sensitivity Quantification of Aldehydes and Ketones via DNPH Derivatization and LC-MS/MS using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals engaged in trace-level analysis of carbonyl compounds.
Introduction: The Imperative for Accurate Carbonyl Quantification
Aldehydes and ketones are a class of organic compounds ubiquitous in environmental, industrial, and biological systems. Their presence, even at trace levels, is of significant concern due to their reactivity and potential health impacts. For instance, formaldehyde and acetaldehyde are classified as probable human carcinogens by the U.S. Environmental Protection Agency (EPA).[1] These compounds are monitored in ambient air, vehicle exhaust, industrial emissions, and as impurities or degradation products in food, pharmaceuticals, and consumer goods.[2][3][4][5]
The analytical challenge lies in their high volatility and reactivity, which complicates direct measurement.[1] To overcome this, the standard and most robust approach involves chemical derivatization with 2,4-dinitrophenylhydrazine (DNPH).[6][7] This reaction converts volatile carbonyls into stable, non-volatile 2,4-dinitrophenylhydrazone derivatives, which possess strong chromophores suitable for UV detection and are readily ionizable for mass spectrometry (MS) analysis.[3][8]
While High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a well-established method, it can be limited by interferences in complex matrices and may lack the sensitivity required for ultra-trace quantification.[9] The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers superior selectivity and significantly lower detection limits.[1][10] To achieve the highest degree of accuracy and precision, and to correct for matrix effects and variations in sample processing, the use of a stable isotope-labeled internal standard (SIL-IS) is indispensable.
This application note provides a comprehensive protocol for the quantification of aldehydes and ketones using DNPH derivatization, with a specific focus on the application of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 (Acetone-DNPH-d3) as a SIL-IS for robust analysis by LC-MS/MS.
Principle of the Method
The methodology is founded on two core chemical principles: derivatization and isotope dilution mass spectrometry.
2.1. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)
The process begins with the acid-catalyzed nucleophilic addition of the primary amine group of DNPH to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by an elimination (dehydration) step, resulting in the formation of a stable 2,4-dinitrophenylhydrazone derivative.[6] The reaction is broadly applicable to a wide range of aldehydes and ketones.[7]
The key advantages of this derivatization are:
-
Stabilization: Converts highly volatile and reactive analytes into stable, easily handled derivatives.[3]
-
Enhanced Detection: The resulting hydrazones have strong UV absorbance (typically around 360-370 nm) and ionize efficiently, making them ideal for both HPLC-UV and LC-MS analysis.[2][9]
Caption: DNPH derivatization of a carbonyl compound.
2.2. Isotope Dilution and the Role of Acetone-DNPH-d3
Isotope dilution is a gold-standard quantification technique in mass spectrometry. A known amount of a SIL-IS, which is chemically identical to the analyte but has a different mass, is added to the sample. The SIL-IS and the native analyte behave identically during sample extraction, chromatography, and ionization, but are differentiated by the mass spectrometer due to their mass difference.
In this protocol, 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 (Acetone-DNPH-d3) serves as an exemplary SIL-IS.[11] It is the deuterated form of the derivative formed between acetone and DNPH. By adding a fixed concentration of Acetone-DNPH-d3 to all calibration standards and unknown samples, any signal variation caused by sample loss during preparation or ion suppression/enhancement in the MS source is nullified. The quantification is based on the ratio of the analyte signal to the internal standard signal, leading to highly reliable and reproducible results.
Materials, Reagents, and Instrumentation
3.1. Reagents and Standards
-
Aldehyde/Ketone Standards: Certified reference materials for formaldehyde, acetaldehyde, acetone, propionaldehyde, etc. (e.g., Restek Cat. #31808, Sigma-Aldrich Cat. #47651-U).[3]
-
Internal Standard: 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 (Acetone-DNPH-d3).
-
Derivatizing Reagent: 2,4-Dinitrophenylhydrazine (DNPH), recrystallized to ensure purity.
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Acids: Concentrated hydrochloric acid (HCl) or phosphoric acid.
3.2. Preparation of Key Solutions
-
DNPH Derivatizing Solution (Acidified): Prepare a saturated solution of DNPH in 2N HCl. Alternatively, dissolve ~0.5 g of DNPH in 12-13 mL of 85% phosphoric acid, then dilute to 25 mL with acetonitrile.[12] Safety Note: DNPH can be explosive when dry and should be handled with care, typically in a wetted state.[12]
-
Stock Standard Solutions (1000 µg/mL): Prepare individual stock solutions of target aldehydes/ketones and the Acetone-DNPH-d3 internal standard in acetonitrile. Store at 4°C.
-
Working Standard Mixture: Combine aliquots of individual stocks and dilute with acetonitrile to create a mixed-analyte working solution for building the calibration curve.
3.3. Instrumentation
-
Chromatography System: HPLC or UHPLC system capable of binary gradient elution (e.g., Agilent 1290 Infinity II LC).
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[10][13]
-
Analytical Column: Reversed-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 50 mm, 1.8 µm).[1]
Experimental Protocols
4.1. Protocol 1: Preparation of Calibration Curve Standards
This protocol establishes the quantitative relationship between instrument response and analyte concentration.
-
Prepare Vials: Label a series of 9 amber glass autosampler vials for a blank and at least 7 calibration levels (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Add Internal Standard: To each vial (excluding the blank), add a fixed volume of the Acetone-DNPH-d3 stock solution to achieve a final concentration of 50 ng/mL.
-
Create Calibration Points: Add appropriate volumes of the working standard mixture to each vial to achieve the target concentrations.
-
Dilute to Volume: Bring all vials to a final volume of 1 mL with acetonitrile.
-
Vortex: Mix each vial thoroughly. These standards now contain the pre-formed DNPH derivatives of the target analytes and the internal standard.
4.2. Protocol 2: Sample Preparation (Air Sampling Example)
This workflow is adapted from established methods like EPA TO-11A for sampling carbonyls in air.[3][4][8]
-
Sample Collection: Draw a known volume of air through a silica gel cartridge coated with acidified DNPH using a calibrated air sampling pump. Carbonyls are trapped and derivatized in-situ.
-
Sample Elution: Elute the cartridge by passing 5 mL of acetonitrile through it slowly. Collect the eluate in a clean vial.
-
Internal Standard Spiking: Transfer a 950 µL aliquot of the sample eluate to an autosampler vial. Add 50 µL of a 1 µg/mL Acetone-DNPH-d3 working solution. This yields a final IS concentration of 50 ng/mL, matching the calibrators.
-
Vortex: Mix the sample thoroughly before analysis.
Caption: General workflow for carbonyl analysis.
4.3. Protocol 3: LC-MS/MS Analysis
The following tables provide starting parameters for the analysis. These should be optimized for the specific instrument and target analytes.
Table 1: Suggested LC Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent separation for DNPH derivatives.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes better peak shape and ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for eluting the derivatives. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 40% B to 95% B over 8 min, hold 2 min | Separates a wide range of DNPH derivatives by polarity.[13] |
| Column Temp. | 40 °C | Ensures reproducible retention times.[14] |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
Table 2: Suggested MS/MS Parameters (Negative Ion Mode)
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI or APCI, Negative | DNPH derivatives readily form stable [M-H]⁻ ions.[13][15] |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity.[14] |
| Capillary Voltage | -3.0 kV | Typical voltage for negative mode ESI. |
| Source Temp. | 150 °C | Instrument-dependent; optimize for best signal. |
| Desolvation Temp. | 400 °C | Instrument-dependent; optimize for best signal. |
Table 3: Example MRM Transitions for Select Analytes
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
|---|---|---|---|
| Formaldehyde-DNPH | 209.0 | 151.0 | Deprotonated molecule [M-H]⁻ |
| Acetaldehyde-DNPH | 223.0 | 177.0 | Deprotonated molecule [M-H]⁻ |
| Acetone-DNPH | 237.1 | 193.1 | Deprotonated molecule [M-H]⁻ |
| Acetone-DNPH-d3 (IS) | 240.1 | 196.1 | +3 Da mass shift from native |
| Acrolein-DNPH | 235.0 | 162.0 | Deprotonated molecule [M-H]⁻ |
| Benzaldehyde-DNPH | 285.1 | 162.0 | Deprotonated molecule [M-H]⁻ |
Note: Precursor and product ions should be empirically determined and optimized on the specific mass spectrometer used.
Data Analysis and Method Performance
5.1. Quantification
-
Peak Integration: Integrate the peak areas for each target analyte MRM transition and the internal standard (Acetone-DNPH-d3) MRM transition.
-
Response Ratio: Calculate the Area Ratio (Analyte Peak Area / IS Peak Area) for each standard and sample.
-
Calibration Curve: Plot the Area Ratio (y-axis) versus the analyte concentration (x-axis) for the calibration standards. Apply a linear regression with 1/x or 1/x² weighting. The correlation coefficient (r²) should be >0.995.
-
Calculate Unknowns: Determine the concentration of analytes in unknown samples by interpolating their Area Ratios from the calibration curve.
5.2. Expected Performance This method, when properly validated, can achieve excellent performance characteristics.
Table 4: Typical Method Validation Parameters
| Parameter | Typical Value | Description |
|---|---|---|
| Linearity (r²) | > 0.995 | Demonstrates a direct proportional response across the concentration range. |
| Limit of Detection (LOD) | 0.03 - 0.3 ppb | The lowest concentration at which the analyte can be reliably detected.[1] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ppb | The lowest concentration at which the analyte can be accurately quantified. |
| Precision (%RSD) | < 15% | Measures the reproducibility of the analysis.[10] |
| Accuracy (%Recovery) | 85 - 115% | Measures how close the measured value is to the true value. |
Conclusion
The derivatization of aldehydes and ketones with 2,4-dinitrophenylhydrazine followed by LC-MS/MS analysis provides a highly sensitive and selective method for their quantification. The incorporation of a stable isotope-labeled internal standard, such as 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3, is critical for mitigating matrix effects and ensuring the highest level of data integrity. This robust and reliable workflow is suitable for a wide range of applications, from environmental monitoring to quality control in the pharmaceutical and chemical industries, enabling accurate determination of these important compounds at ultra-trace levels.
References
-
Uchiyama, S., Ando, M., & Aoyagi, S. (1999). Trace analysis of carbonyl compounds by liquid chromatography-mass spectrometry after collection as 2,4-dinitrophenylhydrazine derivatives. Journal of Chromatography A, 844(1-2), 403-408. [Link]
-
Fu, R., Cao, M., & Wang, Y. (2018). Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS. Agilent Technologies Application Note. [Link]
-
U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
-
California Air Resources Board. (2001). Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. [Link]
-
Higashi, T., & Ogawa, S. (2017). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization. Journal of Analytical & Bioanalytical Techniques, 8(3). [Link]
-
Royal Society of Chemistry. (n.d.). Brady's test for aldehydes and ketones. Education in Chemistry. [Link]
-
Chromtech. (n.d.). Aldehyde/Ketone DNPH Analysis. [Link]
-
van Leeuwen, S. M., Hendriksen, L., & Karst, U. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Journal of Chromatography A, 1058(1-2), 107-112. [Link]
-
Herrington, J. S. (2011). Derivatization for LC and LC-MS. LCGC North America, 29(10), 916-927. [Link]
-
Shimadzu Corporation. (n.d.). Analysis of DNPH-aldehydes using LC-MS. LC-MS Application Data Sheet No. 031. [Link]
-
Nihad, S. N. (2021). Review Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. Samarra Journal of Pure and Applied Science, 3(4), 101-110. [Link]
-
LCGC International. (2010). Fast Separation of Dinitrophenylhydrazine Derivatives of Aldehydes and Ketones Determined by CARB Method 1004 and EPA Method TO-11. [Link]
-
Workman, G. S., & Steger, J. (1996). Field Validation of the DNPH Method for Aldehydes and Ketones. EM: Air & Waste Management Association's Magazine for Environmental Managers. [Link]
-
van Leeuwen, S., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Semantic Scholar. [Link]
-
Richardson, S. D., et al. (2000). Application of DNPH Derivatization with LC/MS to the Identification of Polar Carbonyl Disinfection Byproducts in Drinking Water. Ozone: Science & Engineering, 22(6), 653-675. [Link]
-
Teutenberg, T. (2010). High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system. LCGC International. [Link]
-
U.S. Environmental Protection Agency. (1996). Field Validation of the Dnph Method for Aldehydes and Ketones: Final Report. [Link]
-
Kallio, H., Lehtonen, P., & Linko, R. (1985). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Journal of Chromatographic Science, 23(3), 135-139. [Link]
-
Wang, S., et al. (2021). Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. Analytical Methods, 13(21), 2445-2452. [Link]
-
Agilent Technologies. (2016). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Application Note. [Link]
-
Modular Bioscience. (n.d.). 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3. [Link]
-
U.S. Environmental Protection Agency. (2000). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]
-
Chromtech. (n.d.). Aldehydes/Ketones DNPH Standard. [Link]
-
Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Poster Reprint. [Link]
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Application Note: Quantitative Analysis of Carbonyl Compounds Using Deuterated DNPH and LC-MS/MS
Introduction: The Challenge of Carbonyl Analysis
Carbonyl compounds, a class of organic molecules containing a carbon-oxygen double bond (C=O), are ubiquitous in environmental, biological, and industrial settings. Aldehydes and ketones are significant components of atmospheric pollutants, arising from sources like automotive exhaust and industrial emissions.[1] Many are classified as hazardous or carcinogenic, such as formaldehyde and acetaldehyde, making their sensitive and accurate quantification a critical task for public health and environmental monitoring.[2]
Due to their high volatility and reactivity, direct analysis of low-molecular-weight carbonyls is challenging.[2][3] To overcome this, a derivatization strategy is employed to convert them into more stable, less volatile, and more easily detectable forms.[3] The most common and robust method involves reaction with 2,4-dinitrophenylhydrazine (DNPH), which quantitatively converts carbonyls into their corresponding 2,4-dinitrophenylhydrazone derivatives.[4][5] These derivatives exhibit strong UV absorbance, making them ideal for High-Performance Liquid Chromatography with UV detection (HPLC-UV), a technique standardized in methods like EPA TO-11A.[6][7][8]
However, complex matrices and the need for ever-lower detection limits demand greater specificity and accuracy than UV detection can sometimes provide. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity.[2][9] This application note details a state-of-the-art protocol using deuterated 2,4-dinitrophenylhydrazine (d-DNPH) as a derivatizing agent for isotope-dilution mass spectrometry, providing a robust framework for the precise quantification of carbonyl compounds in complex samples.
Principle: The Power of Isotope Dilution
2.1 The Derivatization Reaction
The core of this method is the acid-catalyzed condensation reaction between a carbonyl compound (an aldehyde or ketone) and DNPH. The hydrazine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable 2,4-dinitrophenylhydrazone, often observed as a yellow to red precipitate.[4][5]
2.2 The Deuterated DNPH Advantage for Mass Spectrometry
While standard DNPH is effective, quantitative analysis using LC-MS is susceptible to matrix effects and variations in instrument response.[10] Isotope Dilution Analysis (IDA) is the gold standard for overcoming these issues. This technique relies on introducing a known quantity of a stable isotope-labeled version of the analyte into the sample at the earliest possible stage.
In this protocol, we use deuterated DNPH (specifically, d3-DNPH where three hydrogen atoms on the phenyl ring are replaced with deuterium). When a sample is split and derivatized separately with "light" (d0) DNPH and "heavy" (d3) DNPH, we create two sets of derivatives for every carbonyl present: the native derivative and its heavy-labeled counterpart.
By combining the extracts, the native derivative (analyte) and the heavy-labeled derivative (internal standard) co-elute chromatographically and experience identical ionization suppression or enhancement effects in the mass spectrometer's source.[10] Since the mass spectrometer can easily distinguish between the two based on their mass difference (+3 Da), the ratio of the native to the labeled peak area provides an exceptionally accurate and precise quantification, independent of sample matrix effects or variations in sample recovery. A recent study highlighted the power of using d3-DNPH for nontargeted screening of carbonyls in complex matrices.[11]
Experimental Workflow and Protocols
This section provides a comprehensive, step-by-step protocol for researchers.
Diagram: Overall Experimental Workflow
Caption: Workflow for Isotope Dilution Analysis of Carbonyls.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2,4-Dinitrophenylhydrazine (d0-DNPH) | ACS Reagent | Sigma-Aldrich | Must be purified by recrystallization to remove carbonyl impurities.[12] |
| 2,4-Dinitrophenylhydrazine-d3 (d3-DNPH) | ≥98% Isotopic Purity | Cambridge Isotope Labs | Used for internal standards. |
| Carbonyl Compound Standards Mix | Certified Standard | AccuStandard, Supelco | e.g., TO-11A Aldehyde/Ketone-DNPH Mix.[13] |
| Acetonitrile (ACN) | HPLC or LC-MS Grade | Fisher Scientific | Used for reagent prep, extraction, and mobile phase. |
| Water | LC-MS Grade | Fisher Scientific | Used for mobile phase. |
| Hydrochloric Acid (HCl) or Perchloric Acid | ACS Reagent | Sigma-Aldrich | Catalyst for derivatization. |
| Solid Phase Extraction (SPE) Cartridges | C18, 500 mg, 6 mL | Waters, Agilent | For sample cleanup if required. |
Safety Note: DNPH is potentially explosive when dry and is a suspected mutagen. Always handle with appropriate personal protective equipment (PPE) in a chemical fume hood.[4]
Preparation of Reagents
-
d0-DNPH Derivatizing Reagent (approx. 2 mg/mL):
-
Dissolve 200 mg of purified d0-DNPH in 100 mL of acetonitrile.
-
Carefully add 0.5 mL of concentrated HCl.
-
Sonicate for 5-10 minutes until fully dissolved. Store in an amber glass bottle at 4°C.
-
-
d3-DNPH Internal Standard Stock (approx. 2 mg/mL):
-
Follow the same procedure as above, using 200 mg of d3-DNPH. This solution will be used to create the heavy-labeled standards.
-
Protocol 1: Derivatization of Aqueous Samples
This protocol is suitable for water samples or aqueous extracts.
-
Sample Preparation: To a 100 mL volumetric flask, add a measured volume of the water sample.[14]
-
Buffering: Add 4 mL of acetate buffer and adjust the sample pH to ~5.0.[14]
-
Derivatization: Add 6 mL of the d0-DNPH reagent to the flask. For the internal standard, prepare a separate flask with reagent water and add a known amount of your carbonyl standard mix and 6 mL of the d3-DNPH reagent.
-
Reaction: Seal the flasks and place them in a heated shaker at 40°C for 1 hour to ensure complete reaction.[14]
-
Spiking: After cooling, combine a precise volume of the derivatized sample with a precise volume of the derivatized internal standard.
-
Extraction (if necessary): For concentrating the derivatives, perform a Solid Phase Extraction (SPE) using a C18 cartridge. Elute the derivatives with acetonitrile.[14]
-
Final Preparation: Adjust the final volume in a volumetric flask with acetonitrile and transfer an aliquot to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Analysis of Air Samples via DNPH Cartridges
This follows the principles of EPA Method TO-11A.[6][15]
-
Sample Collection: Draw a known volume of air through a commercially available DNPH-coated silica cartridge using a calibrated air sampling pump.[16]
-
Internal Standard Spiking: Before extraction, spike the cartridge with a known amount of a pre-derivatized d3-DNPH internal standard mix. This corrects for extraction efficiency.
-
Elution: Elute the cartridge by passing 5 mL of acetonitrile slowly through it, collecting the eluate in a 5 mL volumetric flask.[2] This process can be automated for high throughput.[17]
-
Final Preparation: Bring the flask to volume with acetonitrile. Transfer an aliquot to an autosampler vial for analysis.
Instrumental Analysis: LC-MS/MS
The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer, which provides the sensitivity and selectivity required for trace-level quantification.[2]
Liquid Chromatography (LC) Conditions
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent separation for the relatively nonpolar DNPH derivatives.[1][2] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid improves peak shape and ionization efficiency. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong solvent for eluting the derivatives. |
| Gradient | 40% B to 95% B over 10 min | A typical starting point; must be optimized for specific analyte list. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL |
Mass Spectrometry (MS) Conditions
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. Ionization is typically performed using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often in negative ion mode, which generates stable [M-H]⁻ ions for DNPH derivatives.[18][19]
Diagram: The MRM Process
Caption: Tandem Mass Spectrometry (MS/MS) MRM Workflow.
Example MRM Transitions
The specific precursor and product ions must be optimized for each compound. The table below shows representative values for formaldehyde (FA) and its d3-DNPH labeled internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| FA-d0-DNPH | 209.0 | 163.1 | [M-H]⁻ → [M-H-NO₂]⁻ |
| FA-d3-DNPH | 212.0 | 166.1 | [M-H]⁻ → [M-H-NO₂]⁻ |
| Acetaldehyde-d0-DNPH | 223.0 | 163.1 | [M-H]⁻ → [M-H-CH₃CHN-NO₂]⁻ |
| Acetaldehyde-d3-DNPH | 226.0 | 166.1 | [M-H]⁻ → [M-H-CH₃CHN-NO₂]⁻ |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the native (light) and isotope-labeled (heavy) MRM transitions for each carbonyl compound.
-
Response Ratio Calculation: Calculate the Peak Area Ratio (PAR) for each analyte in every standard and sample:
-
PAR = (Area of Light Peak) / (Area of Heavy Peak)
-
-
Calibration Curve: Generate a calibration curve by plotting the PAR against the known concentration of the calibration standards. A linear regression with a weighting of 1/x is typically used.
-
Concentration Calculation: Determine the concentration of the carbonyl compound in the unknown samples by interpolating their measured PAR values from the calibration curve.
Conclusion
The use of deuterated DNPH for derivatization, combined with the specificity and sensitivity of LC-MS/MS, provides an exceptionally robust and accurate method for the quantification of carbonyl compounds. The isotope dilution approach effectively mitigates matrix effects and corrects for variability in sample preparation and instrument response, making it the premier choice for challenging applications in environmental, clinical, and industrial safety analysis. This protocol offers a validated starting point for laboratories seeking to implement high-confidence carbonyl analysis.
References
-
U.S. Environmental Protection Agency. (1999). Method TO-11A: Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by HPLC. [Link]
-
Fu, R., Cao, M., & Wang, Y. (2018). Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS. Agilent Technologies Application Note. [Link]
-
Environmental Analysis Service. TO-11A Aldehydes and Ketones. EAS Method Summary. [Link]
-
Air Analytics. Method TO-11A: Aldehydes/Ketones from DNPH Adsorbents by HPLC. [Link]
-
Pang, X., & Lewis, A. C. (2007). Determination of carbonyl compounds in the atmosphere by DNPH derivatization and LC-ESI-MS/MS detection. Journal of Chromatography B, 850(1-2), 269-276. [Link]
-
Atmospheric Analysis & Consulting, Inc. How to test for Formaldehyde and other Carbonyls in Air using Regulatory Approved Methods. [Link]
-
Richardson, S. D., Caughran, T. V., Poiger, T., Guo, Y., & Crumley, F. G. (2000). Application of DNPH Derivatization with LC/MS to the Identification of Polar Carbonyl Disinfection Byproducts in Drinking Water. Ozone: Science & Engineering, 22(6), 653-675. [Link]
-
Shimadzu Corporation. Analysis of DNPH-aldehydes using LC-MS. LC-MS Application Data Sheet No. 031. [Link]
-
Richardson, S. D., et al. (2000). Application of DNPH Derivatization with LC/MS to the Identification of Polar Carbonyl Disinfection By-Products in Drinking Water. ResearchGate. [Link]
-
Columbia Analytical Services. EPA Method TO-11A: Formaldehyde Sampling (Sorbent Tubes). [Link]
-
Han, D., & Wang, J. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 661. [Link]
-
Wang, Y., et al. (2023). Nontargeted screening of aldehydes and ketones by chemical isotope labeling combined with ultra-high performance liquid chromatography-high resolution mass spectrometry followed by hybrid filtering of features. Journal of Chromatography A, 1707, 464332. [Link]
-
Pang, X., et al. (2007). Determination of carbonyl compounds in the atmosphere by DNPH derivatization and LC-ESI-MS/MS detection. ResearchGate. [Link]
-
Zwiener, C., Glauner, T., & Frimmel, F. H. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Analytical and Bioanalytical Chemistry, 378(8), 2012-2019. [Link]
-
Knauer. (2010). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. LCGC Europe. [Link]
-
Schneider, S. (2012). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Agilent Technologies Application Note. [Link]
-
Lau, N., Thompson, G., & D'Antonio, S. (2023). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Agilent Technologies Poster Reprint. [Link]
-
Singh, A. K. (2021). Synthesis and Analysis of 2,4-Dinitro Phenyl Hydrazine. Research and Reviews: Journal of Chemistry. [Link]
-
U.S. Environmental Protection Agency. (2000). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). [Link]
-
Save My Exams. (2023). Testing for Carbonyl Compounds (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
-
GERSTEL, Inc. (2014). Automated Online Desorption and Analysis of DNPH Derivatives of Airborne Aldehydes and Ketones. [Link]
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Application Note: High-Sensitivity Carbonyl Quantification in Complex Matrices using DNPH Derivatization and a Deuterated Internal Standard
Abstract
This guide provides a comprehensive protocol for the sensitive and accurate quantification of carbonyl compounds (aldehydes and ketones) in various matrices. The methodology is centered on the derivatization of carbonyls with 2,4-dinitrophenylhydrazine (DNPH), a robust and widely adopted technique.[1][2] To achieve the highest level of accuracy and precision, particularly in complex samples, this protocol incorporates the use of a stable isotope-labeled (SIL) internal standard, specifically the deuterated hydrazone of acetone, 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 (Acetone-DNPH-d3). By employing an isotope dilution mass spectrometry (IDMS) approach, this method effectively corrects for variations in sample preparation, matrix effects, and instrument response, ensuring data integrity for researchers, scientists, and drug development professionals.[3][4]
Introduction: The Rationale for Derivatization and Isotopic Labeling
The analysis of carbonyl compounds is critical in environmental monitoring, food science, and pharmaceutical development, as they can be atmospheric pollutants, flavor components, or genotoxic impurities.[5][6] However, many low-molecular-weight carbonyls are volatile and lack a strong chromophore, making their direct analysis by High-Performance Liquid Chromatography (HPLC) challenging.[5]
To overcome these limitations, a derivatization strategy is employed. The reaction with 2,4-dinitrophenylhydrazine (DNPH), often referred to as Brady's reagent, converts aldehydes and ketones into their corresponding 2,4-dinitrophenylhydrazone derivatives.[7][8] These hydrazones are stable, non-volatile, and possess a strong chromophore, making them ideal for analysis by HPLC with UV detection or, for enhanced specificity and sensitivity, by Liquid Chromatography-Mass Spectrometry (LC-MS).[1][9]
For quantitative analysis, the gold standard is isotope dilution mass spectrometry (IDMS).[4] This technique relies on the addition of a known quantity of a stable isotope-labeled version of an analyte (or a structurally similar compound) at the beginning of the sample preparation process.[10] The SIL internal standard is chemically and physically almost identical to the native analyte.[3] Consequently, it experiences the same losses during extraction, the same matrix-induced ion suppression or enhancement, and the same instrumental variability.[3][11] By measuring the ratio of the native analyte to the SIL internal standard, these variations are normalized, leading to highly accurate and precise quantification.[12] This protocol utilizes Acetone-DNPH-d3 as an exemplary internal standard to control for analytical variability throughout the workflow.
Chemical Principles and Mechanism
The core of this method is the acid-catalyzed condensation reaction between the carbonyl group of an aldehyde or ketone and the primary amine of DNPH. Mechanistically, this is an addition-elimination reaction.[13][14] The nucleophilic nitrogen of the DNPH attacks the electrophilic carbonyl carbon, forming an unstable carbinolamine intermediate. This is followed by the rapid, acid-catalyzed elimination of a water molecule to form a stable C=N double bond, yielding the 2,4-dinitrophenylhydrazone.[13]
The overall analytical workflow is designed to ensure complete derivatization, efficient extraction, and accurate quantification.
Materials and Reagents
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Analytical balance (4-decimal places).
-
Class A volumetric flasks and pipettes.
-
pH meter.
-
Heated orbital shaker or water bath.[15]
-
Solid-Phase Extraction (SPE) vacuum manifold.
-
Nitrogen evaporation system.
-
Autosampler vials with caps.
Chemicals and Reagents
-
2,4-Dinitrophenylhydrazine (DNPH): Reagent grade, wetted with water (typically ~30%).
-
1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 (Acetone-DNPH-d3): Isotopic purity ≥98%.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water - all HPLC or LC-MS grade.
-
Acids: Perchloric acid (HClO₄) or Hydrochloric acid (HCl), concentrated.
-
Buffers: Citrate or Acetate buffer solutions for pH adjustment.[15][16]
-
SPE Cartridges: C18, e.g., 500 mg, 6 mL.[17]
-
Nitrogen Gas: High purity.
-
Carbonyl Standards: Certified reference standards for target aldehydes and ketones.
Critical Safety Precautions
-
Dry DNPH is a shock-sensitive explosive and a flammable solid. [13][18][19] Never allow DNPH to dry out completely. Handle as a wetted powder, and purchase in small quantities.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[19]
-
Handle concentrated acids in a chemical fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.[18][19][20][21][22]
Experimental Protocols
Protocol 1: Preparation of Reagents
1. DNPH Derivatizing Solution (e.g., 1 mg/mL in acidified ACN):
- Expert Insight: Commercial DNPH can contain carbonyl impurities. For ultra-trace analysis, it is essential to recrystallize the DNPH from HPLC-grade acetonitrile to minimize background contamination.[15][23]
- Carefully weigh approximately 100 mg of wetted DNPH. Account for the water content to determine the true mass of dry DNPH.
- Dissolve in 80 mL of acetonitrile in a 100 mL volumetric flask.
- In a fume hood, cautiously add 0.5 mL of concentrated perchloric acid or an equivalent acid catalyst.
- Bring the flask to the final volume with acetonitrile and mix thoroughly. Store refrigerated in an amber glass bottle.
2. Internal Standard (IS) Stock Solution (e.g., 100 µg/mL):
- Accurately weigh 10 mg of Acetone-DNPH-d3 and dissolve it in 100 mL of acetonitrile.
3. Internal Standard Working Solution (e.g., 1 µg/mL):
- Pipette 1 mL of the IS stock solution into a 100 mL volumetric flask and dilute to volume with acetonitrile. This working solution will be used to spike samples.
4. Calibration Standards:
- Prepare a mixed stock solution of the target native carbonyl-DNPH derivatives in acetonitrile.
- Perform a serial dilution of the mixed stock solution to create a series of calibration standards (e.g., 8 levels covering the expected sample concentration range).
- Spike each calibration level with a constant amount of the Internal Standard Working Solution. This ensures the analyte-to-IS ratio is consistent across the calibration curve.
Protocol 2: Sample Preparation and Derivatization (Aqueous Sample Example)
This protocol is adapted from established methodologies such as EPA Method 554 and 8315A.[15][17]
-
Measure 100 mL of the aqueous sample into a clean 250 mL flask.[17]
-
Spike with Internal Standard: Add a precise volume (e.g., 100 µL) of the Internal Standard Working Solution (1 µg/mL) to the sample.
-
pH Adjustment: Add 4 mL of citrate buffer and adjust the sample pH to 3.0 ± 0.1 using 6M HCl or 6M NaOH.[15][16]
-
Causality: The condensation reaction is acid-catalyzed and most efficient at a pH of approximately 3.[15] A pH that is too low can degrade the derivatives, while a higher pH slows the reaction.
-
-
Derivatization: Add 6 mL of the DNPH Derivatizing Solution to the flask.[16]
-
Reaction: Seal the flask and place it in a heated shaker or water bath at 40°C for 1 hour to ensure the reaction goes to completion.[16][17]
-
After incubation, allow the sample to cool to room temperature before proceeding to the cleanup step.
Protocol 3: Solid-Phase Extraction (SPE) Cleanup
-
Cartridge Conditioning:
-
Place a C18 SPE cartridge on the vacuum manifold.
-
Condition the cartridge by passing 10 mL of acetonitrile, followed by 10 mL of reagent water, through the sorbent. Do not allow the cartridge to go dry.[16]
-
-
Sample Loading:
-
Load the entire 100 mL derivatized sample onto the conditioned cartridge at a flow rate of 3-5 mL/min.[16]
-
-
Washing:
-
Wash the cartridge with 10 mL of reagent water to remove salts and other polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove residual water.
-
-
Elution:
-
Place a collection tube or volumetric flask under the cartridge.
-
Elute the hydrazone derivatives with two 5 mL aliquots of acetonitrile.[17]
-
-
Final Preparation:
-
Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
-
Instrumental Analysis and Data Interpretation
The use of a deuterated internal standard necessitates analysis by mass spectrometry.
Data Presentation: LC-MS/MS Parameters
The following table provides example parameters. These must be optimized for the specific instrument and target analytes.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Formaldehyde-DNPH | 211.0 | 152.1 | 50 | 15 |
| Acetaldehyde-DNPH | 225.1 | 163.1 | 50 | 14 |
| Acetone-DNPH | 239.1 | 197.1 | 50 | 12 |
| Acetone-DNPH-d3 (IS) | 242.1 | 200.1 | 50 | 12 |
| Benzaldehyde-DNPH | 287.1 | 122.1 | 50 | 18 |
| Hexanal-DNPH | 281.2 | 223.1 | 50 | 16 |
Table 1: Example Multiple Reaction Monitoring (MRM) transitions for selected carbonyl-DNPH derivatives and the deuterated internal standard. The +3 Da mass shift for the IS is clearly visible.
Quantification
-
Generate a calibration curve by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the concentration of the calibration standards.
-
Perform a linear regression on the calibration curve. The R² value should be ≥ 0.995 for good linearity.
-
Determine the peak area ratio for the unknown samples.
-
Calculate the concentration of each carbonyl in the samples using the regression equation from the calibration curve.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Blank Levels | Contaminated DNPH reagent, solvents, or glassware. | Recrystallize DNPH reagent.[23] Use high-purity solvents. Ensure glassware is scrupulously cleaned and not rinsed with acetone or other ketones.[16] |
| Low Analyte Recovery | Incomplete derivatization (incorrect pH/temp/time). SPE breakthrough or incomplete elution. | Verify sample pH is ~3.0. Ensure reaction incubation is at the correct temperature and for the full duration. Optimize SPE loading flow rate and elution solvent. |
| Poor Peak Shape | Column degradation. Incompatible final solvent. | Use a guard column. Ensure the final extract solvent is compatible with the initial mobile phase. |
| High Variability in Results | Inconsistent addition of internal standard. Matrix effects not fully corrected. | Add the internal standard as early as possible in the workflow.[3] Ensure the IS co-elutes with the analyte.[24] Dilute sample if matrix effects are severe. |
| Presence of Double Peaks | E/Z isomers of the hydrazone derivatives. | This is a known phenomenon.[2] Summing the area of both isomeric peaks for quantification is a common practice. Ensure chromatographic conditions provide consistent separation. |
References
-
Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC) . U.S. Environmental Protection Agency. [Link]
-
2,4 DNP Test (2,4-Dinitrophenylhydrazine) . Allen, A.D. [Link]
-
Testing for Carbonyl Compounds (Cambridge (CIE) A Level Chemistry): Revision Note . Save My Exams. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass Laboratories Inc. [Link]
-
2,4-Dinitrophenylhydrazine . Wikipedia. [Link]
-
Method 554: Determination of Carbonyl Compounds In Drinking Water by Dinitrophenylhydrazine Derivatization and High Performance Liquid Chromatography . U.S. Environmental Protection Agency. [Link]
-
EPA Method 554.0 Determination of Carbonyl Compounds in Drinking Water . Waters Corporation. [Link]
-
Deuterated Standards for LC-MS Analysis . ResolveMass Laboratories Inc. [Link]
-
The Reaction of 2,4-Dinitrophenylhydrazine with some Dicarbonyl Compounds and α-Substituted Carbonyl Compounds . The Journal of Organic Chemistry. [Link]
-
Addition-Elimination Reactions . Chemistry LibreTexts. [Link]
-
Method 0100: Sampling for Formaldehyde and Other Carbonyl Compounds in Indoor Air . U.S. Environmental Protection Agency. [Link]
-
Validation of protein carbonyl measurement: a multi-centre study . PubMed. [Link]
-
Material Safety Data Sheet - 2,4-Dinitrophenylhydrazine MSDS . ScienceLab.com. [Link]
-
Safety Data Sheet: 2,4-Dinitrophenylhydrazine . Chemos GmbH & Co.KG. [Link]
- Method of analysis of aldehyde and ketone by mass spectrometry.
-
Deuterated internal standards and bioanalysis . AptoChem. [Link]
-
Integrated Quantification and Identification of Aldehydes and Ketones in Biological Samples . ResearchGate. [Link]
-
Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC–MS/MS Detection Methods . PubMed Central. [Link]
-
Rapidly Analyzing Carbonyl Compounds Using HPLC . LCGC International. [Link]
-
Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography . PubMed. [Link]
-
Analytical Methods for Atmospheric Carbonyl Compounds: A Review . MDPI. [Link]
-
Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC . KNAUER Wissenschaftliche Geräte GmbH. [Link]
-
Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS . MDPI. [Link]
-
Isotopic labeling . Wikipedia. [Link]
-
Derivatisation of carbonyl group with DNPH . ResearchGate. [Link]
-
Experimental No. (14) Derivatives of carbonyl compounds . [Link]
-
Carbonyls 5. Use of 2,4-DNP (Brady's reagent) . YouTube. [Link]
-
Method for the determination of aldehydes and ketones in ambient air using HPLC . U.S. Environmental Protection Agency. [Link]
-
Experimental No. (13) Aldehydes and ketones . [Link]
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Application of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 in environmental sample analysis
An Application Guide for the High-Accuracy Quantification of Carbonyls in Environmental Samples Using a Deuterated Internal Standard
Introduction: The Imperative for Precise Carbonyl Monitoring
Carbonyl compounds, particularly low-molecular-weight aldehydes and ketones, are pervasive pollutants in the environment. Originating from both natural and anthropogenic sources, such as industrial processes and vehicle emissions, they are key precursors in the formation of photochemical smog and ground-level ozone.[1] Furthermore, specific carbonyls like formaldehyde and acetaldehyde are classified as known or suspected human carcinogens, making their accurate quantification in air, water, and soil a critical task for environmental protection and public health agencies.[1]
The standard analytical approach involves derivatizing these often-volatile and non-chromophoric compounds with 2,4-dinitrophenylhydrazine (DNPH).[2] This reaction yields stable, colored 2,4-dinitrophenylhydrazone derivatives that are readily amenable to analysis by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[3][4][5][6] However, for complex environmental matrices, achieving the highest level of accuracy and precision requires a more advanced technique.
This application note details a robust methodology employing Isotope Dilution Mass Spectrometry (IDMS) for the analysis of carbonyl compounds. Specifically, it focuses on the application of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 , a deuterated internal standard, for the precise and reliable quantification of its non-labeled counterpart, the DNPH derivative of propionaldehyde. This approach effectively mitigates common analytical challenges, including sample loss during preparation and matrix-induced signal variations in mass spectrometry.[7][8]
The Scientific Rationale: Why Use a Deuterated Internal Standard?
1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 is the deuterium-labeled isotopologue of the derivative formed between propionaldehyde and DNPH.[9][10][11] Its use as an internal standard is grounded in the principles of isotope dilution, a definitive analytical technique that provides exceptional accuracy.[12][13][14][15]
The core advantages of using a stable isotope-labeled internal standard like this are:
-
Chemical and Physical Equivalence: Deuterium is chemically almost identical to hydrogen.[7][16] Consequently, the deuterated standard exhibits nearly the same behavior as the target analyte throughout the entire analytical workflow, including extraction, derivatization (if added prior), cleanup, and chromatographic separation.[16][17] This ensures that any loss of analyte during sample processing is mirrored by a proportional loss of the internal standard.
-
Correction for Matrix Effects: Environmental samples are notoriously complex. Co-extracted matrix components can interfere with the ionization process in a mass spectrometer's source, causing either signal suppression or enhancement.[8] Because the deuterated standard co-elutes with the analyte, it experiences the exact same matrix effects.[18] By measuring the ratio of the analyte to the standard, these effects are effectively nullified, leading to highly accurate quantification.[7][8]
-
Mass-Based Differentiation: Despite their chemical similarity, the three-dalton mass difference between the analyte and the d3-labeled standard allows a mass spectrometer to easily distinguish between them.[12][16] Quantification is based on the measured isotope ratio, which remains constant regardless of sample loss or signal fluctuation, rather than on absolute signal intensity.[12]
This combination of properties makes 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 the ideal internal reference for the high-fidelity analysis of propionaldehyde in challenging environmental samples.
Core Methodologies and Principles
The DNPH Derivatization Reaction
The foundational chemistry of this method is the reaction between the carbonyl group of an aldehyde or ketone and the nucleophilic nitrogen of DNPH under acidic conditions. This condensation reaction forms a stable hydrazone, which is significantly less volatile and possesses a strong chromophore (the dinitrophenyl group), making it ideal for both HPLC-UV and LC-MS analysis.[2][3][19][20]
Caption: General reaction scheme for DNPH derivatization of carbonyls.
The Isotope Dilution Mass Spectrometry (IDMS) Workflow
The IDMS method provides a self-validating system for quantification. The consistent recovery of the internal standard across a batch of samples provides confidence in the results, while poor recovery in a specific sample flags a potential issue with that sample's preparation.[8]
Caption: Isotope Dilution Mass Spectrometry workflow for carbonyl analysis.
Detailed Application Protocols
The following protocols are adapted from established regulatory methods such as U.S. EPA Methods 554, 8315A, and TO-11A, incorporating the use of the deuterated internal standard for LC-MS analysis.[1][3][5][21][22]
Protocol 1: Analysis of Carbonyls in Aqueous Samples (Water)
This protocol is suitable for determining propionaldehyde and other carbonyls in drinking water, groundwater, and industrial effluent.
1. Reagents and Materials
-
Standards: Certified solution of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3; certified standard mix of target carbonyl-DNPH derivatives.
-
Reagents: HPLC-grade acetonitrile (ACN) and water; 2,4-Dinitrophenylhydrazine (DNPH) reagent (acidified); Citrate Buffer (pH 3).[3][4]
-
Equipment: C18 Solid Phase Extraction (SPE) cartridges (e.g., 500 mg); vacuum manifold; volumetric flasks; LC-MS/MS system.
2. Step-by-Step Procedure
-
Sample Collection: Collect approximately 100 mL of water sample in a scrupulously clean glass container. Preserve by cooling to 4°C.[21]
-
Internal Standard Spiking: To a 100 mL aliquot of the sample, add a precise volume of the 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 stock solution to achieve a final concentration within the calibrated range (e.g., 5-10 µg/L).
-
pH Adjustment & Derivatization: Add 4 mL of citrate buffer and adjust the sample pH to 3.0 ± 0.1.[3] Add 6 mL of DNPH reagent, seal the container, and place it in a shaker bath at 40°C for 1 hour.[3][4][21]
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 15 mL of acetonitrile followed by 15 mL of reagent water.[23]
-
Load the entire derivatized sample onto the cartridge at a flow rate of 3-5 mL/min.[23]
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elute the retained hydrazone derivatives with 9 mL of acetonitrile into a 10 mL volumetric flask.[4][23] Dilute to the mark with acetonitrile.
-
-
Instrumental Analysis: Analyze the extract using an LC-MS/MS system with the parameters outlined in the tables below.
Protocol 2: Analysis of Carbonyls in Air Samples
This protocol is based on active sampling through DNPH-coated cartridges, as described in U.S. EPA Method TO-11A.[1][5]
1. Reagents and Materials
-
Standards: As specified in Protocol 1.
-
Reagents: HPLC-grade acetonitrile.
-
Equipment: DNPH-coated silica gel SPE cartridges; personal or ambient air sampling pump with a calibrated flow rate; LC-MS/MS system.
2. Step-by-Step Procedure
-
Sample Collection: Connect a DNPH-coated silica gel cartridge to a sampling pump. Draw a known volume of air (e.g., 60-120 L) through the cartridge at a controlled flow rate (e.g., 0.5-1.2 L/min).[5][6] The derivatization occurs in-situ on the cartridge.
-
Sample Extraction:
-
Internal Standard Spiking: Add a precise volume of the 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 stock solution directly to the acetonitrile eluate.
-
Instrumental Analysis: Analyze the spiked eluate using an LC-MS/MS system with the parameters outlined below.
Data Presentation: Instrumental Parameters
The following tables provide typical starting parameters for the LC-MS/MS analysis. These should be optimized for the specific instrument in use.
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 30% B to 95% B over 10 minutes, hold 2 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Table 2: Suggested Mass Spectrometry Parameters (MRM Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Propionaldehyde-DNPH | 239.1 | 152.1 | ESI- |
| Propionaldehyde-DNPH-d3 (IS) | 242.1 | 152.1 | ESI- |
| Formaldehyde-DNPH | 211.0 | 152.1 | ESI- |
| Acetaldehyde-DNPH | 225.1 | 152.1 | ESI- |
| Acetone-DNPH | 239.1 | 197.1 | ESI- |
Note: ESI- (Negative Electrospray Ionization) is often preferred for DNPH derivatives. Precursor and product ions should be empirically determined.
Conclusion
The use of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 as an internal standard within an isotope dilution mass spectrometry framework represents a significant advancement for the environmental analysis of propionaldehyde. This methodology directly addresses and corrects for the primary sources of analytical error—sample loss and matrix effects—which are prevalent in complex environmental samples. By integrating this deuterated standard into established DNPH derivatization protocols, research, regulatory, and drug development laboratories can achieve unparalleled accuracy, precision, and confidence in their quantification of airborne and waterborne carbonyl pollutants.
References
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U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Washington, D.C. [Link]
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Chemistry For Everyone. (2025). What Is Isotope Dilution Mass Spectrometry?. YouTube. [Link]
-
U.S. Environmental Protection Agency. (1992). Method 554: Determination of Carbonyl Compounds In Drinking Water by Dinitrophenylhydrazine Derivatization and High Performance Liquid Chromatography. Washington, D.C. [Link]
-
Waters Corporation. EPA Method 554.0 Determination of Carbonyl Compounds in Drinking Water by Dinirtophenyldydrazine Derivatization and High Performance Liquid Chromatography. [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
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Unice, K. M., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. International Journal of Environmental Research and Public Health, 9(11), 4033–4055. [Link]
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U.S. Environmental Protection Agency. (1996). Method 0100: Sampling for Formaldehyde and Other Carbonyl Compounds in Indoor Air. Washington, D.C. [Link]
-
Wang, H., et al. (2014). Development of DNPH/HPLC method for the measurement of carbonyl compounds in the aqueous phase: applications to laboratory simulation and field measurement. Environmental Chemistry, 11(5), 554-564. [Link]
-
Zaugg, S. D., et al. (2002). Analysis of Pharmaceuticals in Water by Isotope Dilution Liquid Chromatography/Tandem Mass Spectrometry. Environmental Science & Technology, 36(9), 1973–1981. [Link]
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Parmar, S. S., et al. (1996). Effect of acidity on the sampling and analysis of carbonyls using DNPH derivatization method. OSTI.GOV. [Link]
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Lin, D. C. K., et al. (1983). Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry. Journal of Chromatographic Science, 21(6), 265-271. [Link]
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U.S. Environmental Protection Agency. (2007). Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. Washington, D.C. [Link]
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Agilent Technologies. (2008). Rapid Separation and Identification of Carbonyl Compounds by HPLC. [Link]
-
Quemet, A., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. [Link]
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Quemet, A., et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry, 39, 1481-1502. [Link]
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Restek Corporation. Improve Analysis of Aldehydes and Ketones in Air Samples with Faster, More Accurate Methodology. [Link]
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ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched?. [Link]
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ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
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Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
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Levart, A., & Veber, M. (2001). Determination of aldehydes and ketones in air samples using cryotrapping sampling. Chemosphere, 44(4), 701–708. [Link]
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U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. [Link]
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Wardell, J. L., et al. (2010). (E)-1-(2,4-Dinitrophenyl)-2-pentylidenehydrazine. Acta Crystallographica Section E, 66(Pt 3), o483. [Link]
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Agbios. 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3. [Link]
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Al-Majid, A. M., et al. (2020). 1-(2,4-Dinitrophenyl)-2-((Z)-2-((E)-4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine. Molbank, 2020(2), M1129. [Link]
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Organic Syntheses. 2,4-Dinitrophenylhydrazine. [Link]
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Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2015). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. [Link]
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Ankit Scientific. 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3. [Link]
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PubChem. 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine. [Link]
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Lee, D., et al. (2022). Screening check test to confirm the relative reactivity and applicability of 2,4-dinitrophenylhydrazine impregnated-filters for formaldehyde on other compounds. Journal of Occupational Health, 64(1), e12320. [Link]
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Application Note: Quantitative Determination of Propanal in Biological Samples Using a Deuterated Internal Standard
Introduction
Propanal, also known as propionaldehyde, is a three-carbon aldehyde that serves as a significant chemical intermediate in various industrial processes, including the synthesis of aroma compounds and alkyd resins.[1][2] In the biological realm, propanal is increasingly recognized as a potential biomarker for oxidative stress.[3][4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[5][6][7] The peroxidation of polyunsaturated fatty acids, a key event in oxidative stress, leads to the formation of various reactive aldehydes, including propanal.[7][8] Consequently, the accurate and precise quantification of propanal in biological matrices such as plasma, serum, and urine is of paramount importance for researchers, scientists, and drug development professionals seeking to understand disease mechanisms and identify novel diagnostic and prognostic markers.[9][10]
The inherent volatility and reactivity of short-chain aldehydes like propanal present significant analytical challenges.[11][12] These challenges necessitate robust and reliable analytical methodologies to ensure data integrity. The use of a stable isotope-labeled internal standard, specifically a deuterated analog of propanal (e.g., propanal-d6), is the gold standard for quantitative analysis by mass spectrometry.[13][14] A deuterated internal standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample preparation and analysis, effectively compensating for matrix effects, extraction inefficiencies, and instrumental variability.[14][15] This application note provides a comprehensive guide to the determination of propanal in biological samples, detailing two validated protocols: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with derivatization.
Principle of Isotope Dilution Mass Spectrometry
The core of this analytical approach is isotope dilution mass spectrometry (IDMS). This technique relies on the addition of a known quantity of an isotopically labeled version of the analyte (the deuterated internal standard) to the sample at the earliest stage of the workflow. The ratio of the endogenous, unlabeled analyte to the deuterated standard is measured by the mass spectrometer. Because the analyte and the internal standard behave almost identically during extraction, derivatization, and chromatographic separation, any sample loss or variation will affect both compounds equally, leaving their ratio unchanged.[14] This ensures a highly accurate and precise quantification, which is crucial when dealing with complex biological matrices.[13]
The Critical Role of Derivatization
Due to their volatility and polarity, direct analysis of small aldehydes like propanal can be problematic, leading to poor chromatographic peak shape and low sensitivity.[12][16] Chemical derivatization is a key step to overcome these limitations.[17][18] This process involves converting the aldehyde into a more stable, less polar, and more volatile derivative that is more amenable to chromatographic analysis.[16] For GC-MS analysis, a common and effective derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which reacts with the carbonyl group of propanal to form a stable oxime derivative.[3][12] This derivatization enhances volatility and improves detection sensitivity.[12] For LC-MS/MS, derivatization is employed to improve ionization efficiency and chromatographic retention.[17][18]
Experimental Workflow Overview
The overall workflow for the determination of propanal in biological samples is a multi-step process designed to ensure accuracy and reproducibility.
Caption: General experimental workflow for propanal quantification.
Protocol 1: GC-MS with Headspace Solid-Phase Microextraction (HS-SPME) and On-Fiber Derivatization
This protocol is particularly advantageous for its simplicity, speed, and solvent-free nature, making it an environmentally friendly choice.[3] HS-SPME is a sample preparation technique that involves the extraction of volatile and semi-volatile compounds from the headspace above a sample using a coated fiber.[19]
Materials and Reagents
-
Propanal (analytical standard, ≥99% purity)
-
Propanal-d6 (deuterated standard, ≥98% isotopic purity)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Human plasma or urine (K2-EDTA as anticoagulant for plasma)
-
Methanol, HPLC grade
-
Ultrapure water
-
SPME fiber assembly with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)[20]
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
SPME autosampler
-
Heating block or water bath
Step-by-Step Protocol
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of propanal and propanal-d6 in methanol.
-
Prepare a series of calibration standards by spiking control biological matrix (e.g., charcoal-stripped plasma) with appropriate volumes of the propanal stock solution.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation and Derivatization:
-
Pipette 500 µL of the biological sample (calibrator, QC, or unknown) into a 20 mL headspace vial.
-
Add 10 µL of the propanal-d6 internal standard working solution.
-
Add 500 µL of the PFBHA derivatizing reagent solution (prepared in ultrapure water).
-
Immediately cap the vial tightly.
-
Vortex the vial for 30 seconds.
-
-
HS-SPME and On-Fiber Derivatization:
-
Place the vial in the autosampler tray.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow for the simultaneous headspace extraction and on-fiber derivatization of propanal.[21]
-
-
GC-MS Analysis:
-
The SPME fiber is then automatically introduced into the GC injection port for thermal desorption of the derivatized analytes.
-
A typical GC temperature program would start at a low temperature to trap the analytes, followed by a ramp to a higher temperature to elute and separate the compounds.
-
The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[16]
-
Data Presentation
| Parameter | Typical Value |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor (Propanal-PFBHA) | m/z specific to the derivative |
| Ions to Monitor (Propanal-d6-PFBHA) | m/z specific to the deuterated derivative |
Table 1: Representative GC-MS parameters.
Protocol 2: LC-MS/MS with Liquid-Liquid Extraction (LLE) and Derivatization
This method offers high sensitivity and specificity, making it suitable for demanding applications in drug development and clinical research.[13] LLE is a classic sample preparation technique used to separate compounds based on their relative solubilities in two different immiscible liquids.[22][23]
Materials and Reagents
-
Propanal (analytical standard, ≥99% purity)
-
Propanal-d6 (deuterated standard, ≥98% isotopic purity)
-
Derivatization reagent suitable for LC-MS (e.g., 2,4-Dinitrophenylhydrazine - DNPH)[4]
-
Human plasma or urine
-
Acetonitrile, LC-MS grade
-
Ethyl acetate, HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
Instrumentation
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
Centrifuge
-
Nitrogen evaporator
Step-by-Step Protocol
-
Preparation of Standards and QCs:
-
Prepare stock solutions and working standards as described in Protocol 1.
-
-
Sample Preparation and Protein Precipitation:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 10 µL of the propanal-d6 internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[13]
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a clean tube.
-
Add 500 µL of ethyl acetate, vortex for 2 minutes, and centrifuge to separate the phases.
-
Carefully transfer the upper organic layer to a new tube.
-
-
Derivatization:
-
Add the DNPH derivatizing solution to the extracted sample.
-
Incubate the mixture under controlled conditions (e.g., 60°C for 30 minutes) to form the hydrazone derivative.[4]
-
-
Sample Finalization:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a reversed-phase column.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to provide high selectivity and sensitivity.
-
Data Presentation
| Parameter | Typical Value |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | A suitable gradient from low to high organic content |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Propanal-DNPH) | Precursor ion → Product ion |
| MRM Transition (Propanal-d6-DNPH) | Precursor ion → Product ion |
Table 2: Representative LC-MS/MS parameters.
Method Validation and Quality Control
A rigorous validation of the analytical method is essential to ensure the reliability of the results. Key validation parameters include:
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effect: The influence of co-eluting, interfering substances from the biological matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Quality control samples at different concentrations should be included in each analytical run to monitor the performance of the method.
Conclusion
The accurate determination of propanal in biological samples is a critical aspect of research into oxidative stress and its role in various diseases. The use of a deuterated internal standard is indispensable for achieving the high levels of accuracy and precision required in this field. The GC-MS and LC-MS/MS methods detailed in this application note, both incorporating chemical derivatization, provide robust and reliable approaches for the quantification of this important biomarker. The choice between the two methods will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. Proper method validation is crucial to ensure the integrity and reproducibility of the generated data, ultimately contributing to a better understanding of the pathophysiology of oxidative stress-related diseases.
References
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Deng, C., & Zhang, X. (2004). A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization. Rapid Communications in Mass Spectrometry, 18(15), 1715-1720. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Propionaldehyde: A Deep Dive into its Production and Applications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Jubair, S., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2101. [Link]
-
Al-Dirbashi, O. Y., et al. (2020). Development and Qualification of a Novel Method for Quantitative Analysis of Lipid Aldehydes in Tissue. Fortune Journals.[Link]
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Dadfarnia, S., & Haji Shabani, A. M. (2010). Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection. ResearchGate.[Link]
-
Magi, E., et al. (2022). A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and Cooling-Assisted Extractions. MDPI.[Link]
-
Rose, S., et al. (2011). Chemical Derivatization for Electrospray Ionization Mass Spectrometry. 1. Alkyl Halides, Alcohols, Phenols, Thiols, and Amines. Analytical Chemistry, 83(5), 1599-1607. [Link]
-
Heidari, M., et al. (2017). Evaluation of solid-phase microextraction methods for determination of trace concentration aldehydes in aqueous solution. ResearchGate.[Link]
-
Higashi, T., & Ogawa, S. (2017). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 132, 199-215. [Link]
-
Han, J., et al. (2018). Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. Journal of Chromatography B, 1083, 1-8. [Link]
-
Fowles, J., et al. (2001). GC-MS analysis of ethanol and other volatile compounds in micro-volume blood samples--quantifying neonatal exposure. Analyst, 126(6), 919-923. [Link]
-
Han, J., et al. (2018). Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. ResearchGate.[Link]
-
Korhonen, H., & Lönnberg, H. (2007). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate.[Link]
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Restek. (n.d.). Propionaldehyde: CAS # 123-38-6 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Restek.[Link]
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Jubair, S., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Semantic Scholar.[Link]
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National Center for Biotechnology Information. (n.d.). Propanal. PubChem.[Link]
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Hurd, C. D., et al. (1932). Propionaldehyde. Organic Syntheses, 12, 64. [Link]
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Saito, Y. (2023). Solid-Phase Microextraction and Related Techniques in Bioanalysis. PMC.[Link]
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Boucher, M. A., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ResearchGate.[Link]
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Jemal, M., et al. (1999). Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 501-508. [Link]
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Wikipedia. (n.d.). Propionaldehyde. Wikipedia.[Link]
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Santa, T. (2013). Derivatization in LC-MS Bioanalysis. ResearchGate.[Link]
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Prodhan, M. A. I. (2020). How to derivatize 1-Propanol? ResearchGate.[Link]
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Kurpas, M., et al. (2022). Biomarkers and Mechanisms of Oxidative Stress—Last 20 Years of Research with an Emphasis on Kidney Damage and Renal Transplantation. MDPI.[Link]
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AptoChem. (2008). Deuterated internal standards and bioanalysis. AptoChem.[Link]
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Katerinaki, A., et al. (2021). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. NIH.[Link]
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van de Merbel, N. C. (2008). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. CST Technologies.[Link]
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NileRed. (2015, September 7). How to make Propanal (propionaldehyde). YouTube.[Link]
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Yuan, L., et al. (2015). Toward a Biomarker of Oxidative Stress: A Fluorescent Probe for Exogenous and Endogenous Malondialdehyde in Living Cells. Analytical Chemistry, 87(15), 8000-8007. [Link]
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Minihane, A. M., et al. (2022). Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? MDPI.[Link]
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He, F., & Zuo, L. (2015). Biological markers of oxidative stress: Applications to cardiovascular research and practice. Redox Biology, 6, 58-65. [Link]
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Ilissoo, T., et al. (2015). Clinical Relevance of Biomarkers of Oxidative Stress. PMC.[Link]
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Yamada, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(S3), e8814. [Link]
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Phenomenex. (n.d.). Fast and Accurate Blood Alcohol Analysis of Post Mortem Samples Using Alternative Internal Standards. Phenomenex.[Link]
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Application Note: A Validated HPLC Method for the Quantitative Analysis of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(2,4-dinitrophenyl)-2-propylidenehydrazine-d3 (Propanal-DNPH-d3). This stable isotope-labeled compound is a derivative of propanal, formed by reaction with 2,4-dinitrophenylhydrazine (DNPH), and is often used as an internal standard in the analysis of carbonyl compounds. The method utilizes a reversed-phase C18 column with UV detection, providing excellent sensitivity and selectivity. The protocol herein is designed for researchers, scientists, and drug development professionals who require a reliable analytical procedure for this compound in various matrices. All validation procedures are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Introduction: The Rationale Behind the Method
Carbonyl compounds, such as aldehydes and ketones, are of significant interest in environmental monitoring, food chemistry, and pharmaceutical stability testing due to their reactivity and potential toxicity. Their analysis is often challenging due to their volatility and lack of a strong chromophore for UV detection.[6] Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a widely adopted strategy to overcome these limitations.[7][8][9] The resulting DNPH-hydrazone derivatives are stable, non-volatile, and possess a strong chromophore, making them ideal for HPLC-UV analysis.[10][11]
1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 is the deuterated form of the propanal-DNPH derivative.[12] The incorporation of deuterium atoms provides a mass shift that makes it an excellent internal standard for mass spectrometry-based methods. For HPLC-UV methods, it can serve as a surrogate standard to monitor analytical recovery. This guide provides a comprehensive protocol for its analysis.
Chromatographic Principles and Method Development
The choice of a reversed-phase C18 column is based on the non-polar nature of the DNPH derivatives.[13][14][15] The separation is achieved by partitioning the analyte between the non-polar stationary phase and a polar mobile phase. A gradient elution using water and acetonitrile allows for the efficient separation of the analyte from potential impurities and other DNPH derivatives.[16] The UV detection wavelength is set at approximately 360 nm, which corresponds to the maximum absorbance of the dinitrophenylhydrazone moiety, ensuring high sensitivity.[8]
Analyte Chemical Properties
-
Molecular Formula: C₉H₇D₃N₄O₄
-
Molecular Weight: Approximately 241.22 g/mol (reflecting the deuterium)
-
Structure: The analyte is the d3-labeled hydrazone formed from propanal and DNPH.
Detailed Experimental Protocol
Materials and Reagents
-
1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 standard
-
Acetonitrile (HPLC grade)[13]
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Phosphoric acid or Hydrochloric acid (for derivatization)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 60% B; 2-15 min: 60-80% B; 15-17 min: 80-60% B; 17-20 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 360 nm |
Standard and Sample Preparation
3.3.1. Preparation of Stock Standard Solution (100 µg/mL) Accurately weigh 10 mg of 1-(2,4-dinitrophenyl)-2-propylidenehydrazine-d3 and dissolve it in 100 mL of acetonitrile. This stock solution should be stored at 4°C and protected from light.
3.3.2. Preparation of Calibration Standards Prepare a series of calibration standards by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
3.3.3. Sample Derivatization Protocol (if starting from propanal-d3)
-
Prepare a DNPH derivatizing reagent by dissolving 200 mg of DNPH in 100 mL of acetonitrile containing 0.5 mL of concentrated phosphoric acid.[17]
-
To 1 mL of the sample containing propanal-d3, add 1 mL of the DNPH derivatizing reagent.
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for at least 1 hour, protected from light.
-
Prior to injection, filter the sample through a 0.45 µm syringe filter.
Method Validation Protocol
The method was validated according to ICH Q2(R1) guidelines.[1][2][4]
Specificity
Specificity was evaluated by analyzing a blank (acetonitrile), a standard solution of the analyte, and a spiked sample matrix. The chromatograms were examined for any interfering peaks at the retention time of the analyte.
Linearity
Linearity was assessed by analyzing the calibration standards at five concentration levels in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
Accuracy
Accuracy was determined by a recovery study. A known amount of the analyte was spiked into a sample matrix at three concentration levels (low, medium, and high). The percentage recovery was calculated.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was determined by analyzing six replicate injections of a standard solution on the same day. Intermediate precision was assessed by repeating the analysis on three different days. The results are expressed as the relative standard deviation (%RSD).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% acetonitrile)
The effect on the retention time and peak area was observed.
Results and Discussion
The developed HPLC method demonstrated excellent performance for the analysis of 1-(2,4-dinitrophenyl)-2-propylidenehydrazine-d3.
Validation Data Summary
| Validation Parameter | Result |
| Specificity | No interference observed at the analyte's retention time. |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Repeatability (%RSD) | < 1.5% |
| Intermediate Precision (%RSD) | < 2.0% |
| LOD | ~0.03 µg/mL |
| LOQ | ~0.1 µg/mL |
| Robustness | No significant impact on results from minor variations. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of Propanal-DNPH-d3.
Method Validation Logic Diagram
Caption: Key parameters for method validation according to ICH Q2(R1).
Conclusion
The HPLC method detailed in this application note is a reliable and robust procedure for the quantitative analysis of 1-(2,4-dinitrophenyl)-2-propylidenehydrazine-d3. The validation data confirms that the method is accurate, precise, and specific for its intended purpose. This protocol can be readily implemented in quality control and research laboratories for the analysis of this compound.
References
-
Malonaldehyde (MDA), a product of lipid peroxidation, is a presumptive marker for the development of oxidative stress in tissues and plasmas. In this study we report the photodiode array detection of the 2,4-dinitrophenylhydrazine (DNPH) derivatives of MDA using HPLC. Link
-
Hitachi High-Tech. (n.d.). Analysis of 2,4-DNPH-Derivatized Aldehydes. Link
-
Agilent Technologies. (2017). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Link
-
Thermo Fisher Scientific. (n.d.). Quantitative Analysis of Carbonyl-DNPH Derivatives by UHPLC/UV. Link
-
Sigma-Aldrich. (n.d.). HPLC Analysis of Carbonyl Compound DNPH Derivatives on Ascentis® Express C18, 5 µm. Link
-
Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Link
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Link
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Link
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Link
-
PubChem. (n.d.). 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine. Link
-
Measles Who. (n.d.). 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3. Link
-
MDPI. (2018). 1-(2,4-Dinitrophenyl)-2-((Z)-2-((E)-4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine. Link
-
Scite.ai. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Link
-
Frey, J., et al. (2006). Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their structural isomers by high-performance liquid chromatography. Journal of Chromatography A, 1132(1-2), 168–174. Link
-
PubChem. (n.d.). 1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine. Link
-
KNAUER. (n.d.). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Link
-
PubChem. (n.d.). 2,4-Dinitrophenylhydrazine-d3. Link
-
International Journal of ChemTech Research. (2016). Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of Formaldehyde in Entecavir by HPLC. Link
-
PubMed. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Link
-
Journal of Chromatographic Science. (2018). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Link
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Link
-
Chromatography Forum. (2025). Problems detecting Acetone with DNPH. Link
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Link
-
SCION Instruments. (n.d.). Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. Link
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Application Note: High-Precision Quantification of Carbonyl Compounds Using a Deuterated Internal Standard with DNPH Derivatization
Introduction: The Challenge of Carbonyl Quantification and the Rationale for a Stable Isotope-Labeled Internal Standard Approach
In the realms of pharmaceutical sciences, environmental analysis, and clinical diagnostics, the accurate quantification of carbonyl compounds (aldehydes and ketones) is of paramount importance.[1] These molecules can be indicative of oxidative stress, present as contaminants, or be critical quality attributes of a drug product. However, their inherent volatility, reactivity, and often poor chromophoric properties present significant analytical challenges, particularly for reverse-phase liquid chromatography with UV detection.[1]
To overcome these limitations, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a well-established and robust strategy.[2][3] This reaction converts carbonyls into their corresponding 2,4-dinitrophenylhydrazone derivatives, which are stable, possess a strong chromophore for sensitive UV-Vis detection, and exhibit excellent chromatographic behavior.[3] The reaction proceeds via an acid-catalyzed nucleophilic addition-elimination, forming a stable hydrazone as depicted below.
Reaction Mechanism: Carbonyl Derivatization with DNPH
Sources
SOP for using 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 in a research lab
An Application Guide for the Use of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 as a Stable Isotope-Labeled Internal Standard in Quantitative Research
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3. This deuterated standard is a critical tool for the precise quantification of acetone, a common volatile organic compound and potential metabolic biomarker, in complex biological and environmental matrices. This guide moves beyond a simple procedural list to explain the scientific principles and rationale behind the protocol, ensuring robust and reproducible results.
Foundational Principles: Derivatization and Isotope Dilution
The quantification of small, volatile, and often low-concentration analytes like acetone presents a significant analytical challenge. Direct analysis is frequently hampered by poor chromatographic retention and low ionization efficiency in mass spectrometry. To overcome these issues, a two-pronged strategy is employed: chemical derivatization and stable isotope dilution.
1.1. Chemical Derivatization with DNPH
The core of the analytical method is the reaction of carbonyl compounds, such as acetone, with 2,4-dinitrophenylhydrazine (DNPH). This is a classic acid-catalyzed condensation reaction where the nucleophilic nitrogen of the DNPH hydrazine group attacks the electrophilic carbonyl carbon of acetone. This is followed by the elimination of a water molecule to form a stable, non-volatile 2,4-dinitrophenylhydrazone derivative.[1][2]
The resulting acetone-DNPH derivative offers several key advantages for analysis:
-
Enhanced Stability: The derivative is significantly more stable than volatile acetone.[2]
-
Improved Chromatography: The larger, less polar molecule exhibits better retention and peak shape on reverse-phase HPLC columns.[1][3]
-
Superior Detection: The dinitrophenyl group is a strong chromophore, allowing for sensitive UV detection (~360 nm).[4][5] More importantly for this protocol, it is readily ionized for highly selective and sensitive mass spectrometry (MS) analysis.[6][7]
1.2. The Role of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 as a Stable Isotope-Labeled Internal Standard (SIL-IS)
While derivatization enhances detectability, accurate quantification requires accounting for analyte loss during sample preparation and for variability in the MS signal due to matrix effects.[8] This is achieved using a Stable Isotope-Labeled Internal Standard (SIL-IS). 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 is the ideal SIL-IS for acetone analysis.[9] It is chemically identical to the acetone-DNPH derivative formed from the sample, but three of its hydrogen atoms have been replaced with deuterium.
This subtle mass shift (+3 Da) allows the mass spectrometer to distinguish between the analyte (from the sample) and the internal standard, yet the SIL-IS behaves virtually identically during sample extraction, derivatization, chromatography, and ionization.[8][10] By adding a precise amount of the SIL-IS to the sample at the very beginning of the workflow, any subsequent losses or signal fluctuations will affect both the analyte and the standard proportionally. The final quantification is based on the ratio of the analyte signal to the SIL-IS signal, providing a highly accurate and precise result that corrects for experimental inconsistencies.[11][12]
Safety and Handling Precautions
The parent compound, 2,4-Dinitrophenylhydrazine (DNPH), is a hazardous substance. While the derivatized product is generally more stable, precautions are paramount.
-
Explosion Hazard: DNPH is explosive when dry and can be sensitive to shock, friction, or heat. It is typically supplied wetted with water or another solvent to desensitize it.[13] NEVER allow DNPH or its solutions to evaporate to dryness.
-
Flammability: DNPH is a flammable solid. Keep it away from heat, sparks, and open flames.[14]
-
Toxicity: DNPH is harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves when handling DNPH and its derivatives. All manipulations should be performed inside a certified chemical fume hood.
Storage: Store 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 and related DNPH reagents in a cool, dry, well-ventilated area away from ignition sources, in a tightly sealed container as received from the manufacturer.
Disposal: Dispose of all waste containing DNPH or its derivatives as hazardous chemical waste according to your institution's and local regulations.
Reaction Mechanism and Experimental Workflow
Mechanism: Formation of Acetone-DNPH
The derivatization reaction is an acid-catalyzed addition-elimination process. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the lone pair of electrons on the terminal nitrogen of DNPH. A subsequent dehydration step yields the stable hydrazone.[15][16]
Caption: Acid-catalyzed formation of a stable hydrazone from acetone and DNPH.
Overall Experimental Workflow
The entire process from sample collection to data analysis follows a systematic path designed to ensure accuracy and reproducibility.
Caption: Quantitative workflow using SIL-IS and DNPH derivatization.
Detailed Experimental Protocols
This section provides step-by-step methodologies. Ensure all solvents are HPLC or MS grade.
Reagent and Standard Preparation
-
DNPH Derivatizing Reagent (Acidified):
-
Caution: Handle solid DNPH with extreme care. Do not let it dry out.[13]
-
Prepare a saturated solution of purified DNPH in acetonitrile (ACN). Commercial DNPH can be purified by recrystallization from ACN to remove carbonyl impurities.[1]
-
To the saturated DNPH/ACN solution, add a catalytic amount of strong acid. Perchloric acid, sulfuric acid, or hydrochloric acid can be used. A final concentration of ~1-2% (v/v) acid is typical.[17]
-
Example: To 9.8 mL of saturated DNPH/ACN, add 0.2 mL of concentrated HCl. Mix thoroughly. This reagent should be stored in an amber vial at 4°C and prepared fresh weekly.
-
-
SIL-IS Stock Solution (100 µg/mL):
-
Accurately weigh ~1 mg of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3.
-
Dissolve in ACN in a 10 mL volumetric flask.
-
Store this stock solution at -20°C.
-
-
Analyte (Acetone-DNPH) Stock Solution (100 µg/mL):
-
Prepare using a certified reference standard of non-labeled 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine.
-
Follow the same procedure as for the SIL-IS stock solution.
-
-
Working Solutions:
-
Prepare a series of calibration standards by serially diluting the Analyte Stock Solution in ACN.
-
Prepare a Working Internal Standard Solution by diluting the SIL-IS Stock Solution to a concentration that will yield a robust signal in the final analysis (e.g., 100 ng/mL).
-
Sample Derivatization Protocol
This protocol is a general template; specific volumes may need to be optimized based on the sample matrix and expected analyte concentration.
-
Sample Aliquoting: Pipette 100 µL of your sample (e.g., plasma, urine, or an aqueous extract) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the Working Internal Standard Solution to each sample, vortex standard, and blank.
-
Protein Precipitation (for biological samples): Add 300 µL of cold ACN to precipitate proteins. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.
-
Derivatization: Add 50 µL of the acidified DNPH Derivatizing Reagent to the supernatant.
-
Reaction Incubation: Cap the tube tightly and incubate at 40-60°C for 30-60 minutes.[5] The reaction can also proceed at room temperature but may require a longer incubation time.
-
Final Preparation: After incubation, centrifuge the sample again if any precipitate has formed. Transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Analysis Parameters
The analysis is best performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.[7]
| Parameter | Typical Setting | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good separation for the relatively non-polar DNPH derivatives.[4][7] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes better peak shape and ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for eluting the derivatives. |
| Gradient | Start at 40-50% B, ramp to 95% B over 5-7 min | Efficiently elutes the compounds of interest while cleaning the column. |
| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 40 °C | Ensures reproducible retention times. |
| Ionization Mode | Negative Electrospray (ESI-) or APCI | DNPH derivatives ionize well in negative mode, often forming the [M-H]⁻ ion.[18][19] |
| MRM Transition (Analyte) | Precursor m/z → Product m/z (e.g., 237.1 → 163.1) | Specific parent-to-fragment transition for quantifying native acetone-DNPH. |
| MRM Transition (SIL-IS) | Precursor m/z → Product m/z (e.g., 240.1 → 166.1) | Same fragmentation pattern, but shifted by +3 Da due to the deuterium label. |
Note: Exact m/z values for MRM transitions must be optimized empirically on your specific instrument.
Data Analysis and Quantification
-
Generate Calibration Curve: Inject the prepared calibration standards. For each concentration level, calculate the ratio of the analyte peak area to the SIL-IS peak area. Plot this ratio (Y-axis) against the known concentration of the analyte (X-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²), which should be >0.99 for a good fit.
-
Calculate Unknown Concentration: For each unknown sample, determine the peak area ratio of the analyte to the SIL-IS. Use the regression equation from the calibration curve to calculate the concentration of acetone-DNPH in the sample.
-
Back-Calculate to Original Sample: Account for all dilution factors used during sample preparation to report the final concentration of acetone in the original sample matrix.
References
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link][8]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link][11]
-
Yasuhara, A., Shibamoto, T. (1999). Trace analysis of carbonyl compounds by liquid chromatography-mass spectrometry after collection as 2,4-dinitrophenylhydrazine derivatives. Journal of Chromatography A, 844(1-2), 403-408. Retrieved from [Link][6]
-
Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Retrieved from [Link][4]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link][10]
-
LCGC International. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. Retrieved from [Link][12]
-
National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. Retrieved from [Link]
-
Agilent Technologies. (2018). Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS. Retrieved from [Link][7]
-
ResearchGate. (2025). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography | Request PDF. Retrieved from [Link][15]
-
Shimadzu. (n.d.). Analysis of DNPH-aldehydes using LC-MS. Retrieved from [Link][18]
-
Uchiyama, S., Inaba, Y., & Kunugita, N. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(17-18), 1282-1289. Retrieved from [Link][20]
-
Tufekci, M., et al. (2017). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link][19]
-
Scribd. (n.d.). Derivatization of Carbonyl Compounds With 2,4-Dinitrophenylhydrazine and. Retrieved from [Link][16]
-
ResearchGate. (n.d.). Reaction of 2,4-DNPH with carbonyl compounds to form hydrazones. Retrieved from [Link][2]
-
Frey, J., et al. (2012). Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their structural isomers by HPLC. Journal of Chromatography B, 903, 137-143. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link][3]
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link][21]
-
Modular Bioscience. (n.d.). 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3. Retrieved from [Link][9]
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Troubleshooting & Optimization
Overcoming matrix effects with 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3
Introduction: The Challenge of Accurate Carbonyl Quantification
In the fields of bioanalysis, environmental testing, and drug development, the accurate quantification of low molecular weight aldehydes and ketones is a persistent challenge. These carbonyl compounds are often highly volatile and possess poor ionization efficiency, making direct analysis by liquid chromatography-mass spectrometry (LC-MS) difficult.[1][2] A proven strategy to overcome these limitations is chemical derivatization with 2,4-dinitrophenylhydrazine (DNPH), which converts the analytes into stable, UV-active, and readily ionizable hydrazone derivatives.[1][2][3]
However, derivatization alone does not solve the ubiquitous problem of the matrix effect . Co-eluting endogenous components from complex biological or environmental samples can interfere with the ionization process in the mass spectrometer, causing unpredictable signal suppression or enhancement that compromises data integrity.[4][5][6]
This technical guide provides a comprehensive resource for overcoming these challenges using a stable isotope-labeled internal standard (SIL-IS), specifically focusing on 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 (Acetone-DNPH-d3). As the "gold standard" in quantitative analysis, a SIL-IS co-elutes with the analyte and experiences nearly identical matrix effects, allowing for robust and accurate correction.[5][7][8][9] This center is structured to provide foundational knowledge through FAQs, targeted solutions in a troubleshooting guide, and validated experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts for utilizing DNPH-d3 derivatives to ensure analytical accuracy.
Q1: What is the matrix effect and why is it a problem in LC-MS/MS analysis?
The matrix effect refers to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., phospholipids in plasma, humic acids in soil).[5][10] This interference occurs within the mass spectrometer's ion source and can lead to either ion suppression (signal loss) or ion enhancement (signal increase).[4][11] Because the extent of this effect can vary significantly between different samples and matrix lots, it is a major source of imprecision and inaccuracy in quantitative methods that rely solely on external calibration.[4][7]
Q2: What is 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 and how does it work as an internal standard?
This compound is the 2,4-dinitrophenylhydrazone derivative of acetone where three hydrogen atoms have been replaced with deuterium (a stable, heavy isotope of hydrogen). It is used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of its non-labeled analog, the acetone-DNPH derivative. A known amount of the SIL-IS is spiked into every sample, calibrator, and quality control (QC) sample before processing. Because its chemical and physical properties are nearly identical to the analyte, it experiences the same losses during sample preparation and the same degree of matrix effects during LC-MS analysis.[9][12] Quantification is based on the ratio of the analyte's MS signal to the SIL-IS's signal, which remains constant even if absolute signal intensities fluctuate, thereby correcting for analytical variability.
Q3: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) considered the "gold standard" for mitigating matrix effects?
A SIL-IS is considered the gold standard because it is the most effective tool for compensating for analytical variability.[9] Its key advantages include:
-
Near-Identical Chemical Behavior: It behaves almost identically to the analyte during sample extraction, derivatization, and chromatography.[4][9]
-
Co-elution: It typically co-elutes with the analyte, ensuring both are subjected to the same matrix components at the same time in the ion source. This is critical for effective matrix effect correction.[5]
-
High Accuracy and Precision: By normalizing the analyte response to the IS response, it corrects for variations in extraction recovery, injection volume, and ionization efficiency, leading to superior accuracy and precision.[7][11]
Q4: What are the regulatory expectations for using an internal standard in bioanalytical method validation?
Regulatory bodies like the U.S. Food and Drug Administration (FDA), through harmonized International Council for Harmonisation (ICH) guidelines, have clear expectations for method validation.[13][14] The ICH M10 guideline on bioanalytical method validation states that an internal standard should be used to ensure the reliability of results.[15] For mass spectrometric methods, the use of a stable isotope-labeled version of the analyte is explicitly recommended as the preferred choice whenever possible.[9][15] Validation experiments must demonstrate the selectivity of the method, confirming that matrix components do not interfere with the detection of either the analyte or the internal standard.[15]
Part 2: Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of carbonyls using DNPH derivatization and a SIL-IS.
Section A: Derivatization Problems
Q: My derivatization reaction yield is low or inconsistent. What are the common causes and solutions?
Low and variable yields are a frequent source of error. The formation of the hydrazone is a reversible nucleophilic addition-elimination reaction, and its efficiency is highly dependent on several factors.[16]
Causality: The reaction is acid-catalyzed; a proton activates the carbonyl group, making it more susceptible to attack by the neutral DNPH molecule.[17][18] However, excessive acid will protonate the DNPH, rendering it non-nucleophilic and stopping the reaction.[18] Temperature and time are also critical for driving the reaction to completion.[16][19]
Solutions Summary Table:
| Parameter | Common Issue | Recommended Solution & Rationale |
|---|---|---|
| pH | pH is too high or too low. | Adjust to an optimal acidic range, typically pH 2-4.[17] Use a buffer to maintain consistent pH across samples. This ensures the carbonyl is activated without deactivating the DNPH reagent. |
| Temperature | Reaction is too cold or too hot. | Optimize the temperature. Room temperature may require long reaction times (hours to days).[19] Heating (e.g., 40-65°C) can significantly shorten the reaction time to 20-60 minutes, but excessive heat can degrade the derivatives.[16][20] |
| Reaction Time | Insufficient time for the reaction to complete. | Monitor the reaction progress via TLC or a time-course HPLC analysis to determine the point of maximum conversion.[17] |
| Reagent Ratio | Insufficient DNPH relative to the carbonyl concentration. | Use a significant molar excess of the DNPH reagent (e.g., >300-fold) to drive the reaction equilibrium towards product formation.[16] |
| Reagent Quality | DNPH reagent has degraded or is contaminated with carbonyls. | Use fresh, high-purity DNPH.[17] If necessary, recrystallize the DNPH from acetonitrile to remove impurities.[18] Always run a reagent blank to check for contamination.[21][22] |
| Solvent | Poor solubility of reactants or product. | Ensure reactants are fully dissolved. Ethanol, methanol, or acetonitrile are common solvents.[16][17] The DNPH-derivative product is often less soluble and may precipitate, which can help drive the reaction to completion.[17] |
Q: I'm seeing two chromatographic peaks for my single analyte derivative. What is the issue?
This is most likely due to the presence of E and Z stereoisomers. The C=N double bond formed in the hydrazone derivative restricts rotation, leading to two geometric isomers.[23] While the E-isomer is typically the more stable and predominant form, exposure to acid and UV light (including ambient lab light) can promote isomerization, resulting in the appearance of the second, Z-isomer peak.[23]
Solutions:
-
Consistent Conditions: Maintain consistent acid concentration, temperature, and light exposure for all samples and standards to ensure a consistent (and ideally minimal) E/Z ratio.
-
Summation: If baseline separation is achieved, sum the peak areas of both isomers for quantification.
-
Chemical Conversion: For advanced applications, a reductive amination step can be employed to convert the C=N double bond to a C-N single bond, eliminating isomerism entirely.[23]
Section B: Chromatographic & Matrix Effect Issues
Q: My analyte and the DNPH-d3 internal standard have slightly different retention times. Why does this happen and is it a problem?
This phenomenon is known as the "deuterium isotope effect".[7] Deuterium atoms form slightly stronger covalent bonds than hydrogen atoms, which can lead to minor differences in the physicochemical properties (like lipophilicity) of the molecule. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.
Is it a problem? It can be. The fundamental assumption of SIL-IS correction is that the analyte and IS experience the exact same matrix effect.[4] If their retention times differ, even by a few seconds, they may not be co-eluting with the same interfering matrix components, leading to incomplete or inaccurate correction. This is known as differential matrix effects.[7]
Solutions:
-
Optimize Chromatography: Aim for sharp, narrow chromatographic peaks to minimize the impact of the slight retention time shift.
-
Evaluate: During method validation, you must assess the impact. Prepare matrix-matched QC samples from at least six different sources to ensure the analyte/IS area ratio remains constant, demonstrating that the correction is robust despite the small shift.[9][15]
-
Consider Alternatives: If the effect is severe and leads to unacceptable imprecision, using a ¹³C or ¹⁵N-labeled internal standard is preferable, as these heavier isotopes typically do not cause a chromatographic shift.[11]
Q: How do I experimentally measure the extent of the matrix effect and the effectiveness of my internal standard?
The most common method is a post-extraction spike experiment, which is a critical part of method validation as recommended by the FDA and ICH.[5][9]
Causality: This experiment isolates the effect of the matrix on the MS signal by comparing the response of an analyte spiked into a processed, blank matrix extract with the response of the analyte in a clean solvent. The internal standard's ability to correct for this is evaluated simultaneously.
See Protocol 2 below for a detailed step-by-step methodology. The goal is to demonstrate that the "IS-Normalized Matrix Factor" is close to 1.0, indicating effective compensation.[5]
Section C: Mass Spectrometry Detection
Q: What are the optimal MS settings for detecting DNPH derivatives?
DNPH derivatives are readily analyzed by LC-MS/MS, typically using an electrospray (ESI) or atmospheric pressure chemical ionization (APCI) source in negative ion mode .[20][24][25]
Causality: The acidic proton on the hydrazine nitrogen is easily abstracted in the negative ion source, forming a stable [M-H]⁻ precursor ion. This process is highly efficient and provides excellent sensitivity.[24][26] Collision-induced dissociation (CID) in the tandem mass spectrometer typically results in characteristic product ions, allowing for highly selective detection using Multiple Reaction Monitoring (MRM).
Typical Settings:
-
Ionization Mode: Negative ESI or APCI. APCI can sometimes be less susceptible to matrix effects than ESI.[5][11]
-
Precursor Ion: [M-H]⁻
-
Product Ions: Common fragmentations include loss of NO, NO₂, and other characteristic neutral losses. These must be optimized for each specific DNPH derivative.
See Table 1 for example MS/MS transitions.
Q: I'm observing significant ion suppression even with the IS. What other steps can I take to reduce the matrix effect?
While a SIL-IS is excellent for correcting for matrix effects, it's always best practice to reduce them first. If ion suppression is severe (e.g., >50%), it can negatively impact the assay's lower limit of quantitation (LLOQ).
Solutions:
-
Improve Sample Cleanup: The default derivatization procedure is often followed by a simple dilution. Incorporate a more rigorous sample cleanup step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components (especially phospholipids) before injection.[5][7]
-
Optimize Chromatography: Modify the HPLC gradient to better separate the analyte from the region where matrix components elute (often early in the run). A "divert valve" can also be used to send the highly polar, unretained matrix components to waste instead of the MS source.
-
Reduce Sample Volume: Injecting a smaller volume of the sample extract can lessen the total amount of matrix components entering the MS source.
Part 3: Protocols & Data
Experimental Protocols
Protocol 1: General DNPH Derivatization of Carbonyls in an Aqueous Matrix
-
Reagent Preparation: Prepare a DNPH derivatization solution (e.g., 0.5 mg/mL DNPH in acetonitrile with ~0.5% v/v phosphoric acid). Note: The DNPH reagent should be checked for carbonyl contamination before use.[21][22]
-
Sample Preparation: To 500 µL of aqueous sample (e.g., plasma, urine, water), add 50 µL of an internal standard working solution (e.g., 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 in acetonitrile).
-
Derivatization: Add 500 µL of the DNPH reagent to the sample. Vortex vigorously for 30 seconds.
-
Reaction: Incubate the mixture at a pre-optimized temperature and time (e.g., 60°C for 30 minutes).[19]
-
Quenching/Dilution: After incubation, dilute the sample with an appropriate solvent (e.g., 1:1 acetonitrile:water) to a final volume suitable for injection.
-
Analysis: Inject the final solution onto the LC-MS/MS system.
Protocol 2: Evaluating Matrix Effect and IS Performance
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and the SIL-IS into the final analysis solvent (e.g., 50:50 acetonitrile:water).
-
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through the entire sample preparation procedure (without adding analyte or IS). At the final step, spike the resulting blank extracts with the analyte and SIL-IS at the same concentration as Set A.[9]
-
Set C (Matrix Blank): Process the six lots of blank matrix without adding analyte or IS to check for interferences.[15]
-
-
Analyze Samples: Inject all samples from Sets A and B into the LC-MS/MS.
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
MF (Analyte) = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
MF (IS) = (Mean Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A)
-
IS-Normalized MF = MF (Analyte) / MF (IS)
-
-
Assess Results:
-
An MF value < 1 indicates ion suppression; > 1 indicates ion enhancement.
-
An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable, demonstrating that the internal standard is effectively compensating for the matrix effect.
-
Data Presentation
Table 1: Example LC-MS/MS Parameters for Selected DNPH-Carbonyl Derivatives (Negative Ion Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Example Collision Energy (eV) |
| Formaldehyde-DNPH | 209.0 | 163.0 | -20 |
| Acetaldehyde-DNPH | 223.0 | 177.0 | -18 |
| Acetone-DNPH | 237.0 | 152.1 | -22 |
| Acetone-DNPH-d3 (IS) | 240.0 | 152.1 | -22 |
| Acrolein-DNPH | 235.0 | 148.0 | -25 |
Note: These values are illustrative. All MS parameters must be empirically optimized on the specific instrument being used.
Part 4: Visualizations & Workflows
Caption: The acid-catalyzed derivatization of a carbonyl with DNPH to form a stable hydrazone derivative.
Caption: Standard workflow for quantitative analysis using a stable isotope-labeled internal standard (SIL-IS).
Caption: A logical troubleshooting workflow for diagnosing issues in a quantitative LC-MS/MS assay.
References
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
EPA Method 8315A (SW-846): Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. [Link]
-
Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC) - Analytical Method (Water). Pace Analytical. [Link]
-
SW-846 Test Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. [Link]
-
Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC) - Analytical Method (Solids). Pace Analytical. [Link]
-
EPA: 8315A: Carbonyl Compounds in Water by HPLC and UV/vis. National Environmental Methods Index. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation. [Link]
-
Trace analysis of carbonyl compounds by liquid chromatography-mass spectrometry after collection as 2,4-dinitrophenylhydrazine derivatives. PubMed. [Link]
-
Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Taylor & Francis Online. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health (NIH). [Link]
-
Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. California Air Resources Board. [Link]
-
HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. OAText. [Link]
-
Analysis of DNPH-aldehydes using LC-MS. Shimadzu. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. PubMed. [Link]
-
Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Technology Networks. [Link]
-
LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization. Longdom Publishing. [Link]
-
Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. ResearchGate. [Link]
-
Determination of carbonyl compounds in the atmosphere by DNPH derivatization and LC-ESI-MS/MS detection. PubMed. [Link]
-
pH, concentration, DNPH derivatization reaction time and temperature depending on buffer solutions added. ResearchGate. [Link]
-
Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS. Agilent. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]
-
A Method to Purify a Sample Derivatized with 2,4-Dinitrophenylhydrazine (DNPH) Using Solid Phase Extraction. J-Stage. [Link]
-
Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
FDA publishes new Guidance on Validation of Analytical Methods. ECA Academy. [Link]
-
Application of DNPH Derivatization with LC/MS to the Identification of Polar Carbonyl Disinfection By-Products in Drinking Water. ResearchGate. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health (NIH). [Link]
-
Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples. National Institutes of Health (NIH). [Link]
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Technical Support Center: Optimizing HPLC Peak Resolution for Carbonyl-DNPH Derivatives
Topic: Improving Peak Resolution for 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 in HPLC
Welcome to the technical support center for the analysis of 2,4-dinitrophenylhydrazine (DNPH) derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the peak resolution of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3, a common internal standard for the quantification of acetone. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying scientific principles to empower you to solve even the most challenging separation issues.
Poor peak resolution can compromise the accuracy and precision of your results. This guide offers a structured approach, from quick-fix FAQs to in-depth troubleshooting workflows, to help you achieve sharp, symmetrical, and well-resolved peaks.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the HPLC analysis of DNPH derivatives.
Q1: Why is my peak for 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 broad or tailing?
Peak broadening and tailing are often symptoms of secondary interactions, column overload, or issues with the mobile phase.
-
Secondary Silanol Interactions: The DNPH derivatives, while largely non-polar, can still interact with free silanol groups on the silica backbone of C18 columns. These interactions cause peak tailing, especially for polar analytes. Using a modern, end-capped C18 column or a column specifically designed to minimize these interactions can significantly improve peak shape.
-
Mobile Phase pH: The pH of your mobile phase can influence peak shape. While DNPH derivatives are neutral, a low pH (e.g., adding a small amount of acid like formic or acetic acid) can suppress the ionization of any residual silanols on the column, leading to more symmetrical peaks.
-
Column Overload: Injecting too much sample can lead to mass overload, resulting in fronting or tailing peaks and a decrease in retention time. Try reducing the injection volume or sample concentration. As a general guideline, the injection volume should not exceed 1-2% of the total column volume.
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the column and the detector can cause peak broadening. Ensure that the flow path is minimized and that narrow-bore tubing is used.
Q2: I'm observing split peaks for my analyte. What is the likely cause?
Split peaks can be frustrating and often point to a few specific problems.
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than your initial mobile phase (e.g., 100% acetonitrile sample injected into a mobile phase with 45% acetonitrile), it can cause peak distortion and splitting. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Contamination or Void: A partially blocked column inlet frit or a void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. This can be addressed by reversing and flushing the column or, if severe, by replacing the column. Using guard columns and filtering samples are excellent preventative measures.
-
Isomerization: Aldehyde-DNPH derivatives can exist as E/Z stereoisomers. While the deuterated propylidene derivative is from a ketone and less prone to this, co-eluting isomers of other aldehydes in your sample could interfere. The addition of a small amount of acid (e.g., 0.02-1% phosphoric acid) to both samples and standards can help establish a consistent equilibrium between isomers, leading to a single, sharp peak.
Q3: What is the best type of HPLC column for separating DNPH derivatives?
The choice of column is critical for achieving good resolution.
-
Stationary Phase: A reversed-phase C18 column is the most common and effective choice for separating the relatively non-polar DNPH derivatives. Look for columns with high carbon load and robust end-capping to minimize silanol interactions.
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC or 3 µm for HPLC) provide higher efficiency and better resolution.
-
Column Dimensions: A longer column generally offers better resolution but at the cost of longer run times and higher backpressure. A common starting point is a 150 mm or 250 mm length column with a 4.6 mm internal diameter.
| Column Type | Particle Size (µm) | Length (mm) | Internal Diameter (mm) | Key Advantage | Reference |
| Standard HPLC | 5 | 150 - 250 | 4.6 | Robust, widely used for established methods. | |
| High-Resolution HPLC | 3 - 3.5 | 100 - 150 | 4.6 | Improved efficiency and resolution over 5 µm. | |
| UHPLC | < 2 | 50 - 100 | 2.1 | Fastest analysis and highest resolution. |
Q4: How does mobile phase composition affect my peak resolution?
The mobile phase is one of the most powerful tools for manipulating resolution.
-
Organic Solvent: Acetonitrile is the most common organic modifier used for DNPH analysis, typically mixed with water. Its low viscosity and UV transparency are advantageous. Methanol or tetrahydrofuran can also be used to alter selectivity for co-eluting peaks.
-
Gradient Elution: A gradient program, where the percentage of organic solvent is increased during the run, is typically necessary to resolve a wide range of DNPH derivatives in a reasonable time. A shallow gradient provides better resolution for closely eluting compounds.
-
Temperature: Increasing the column temperature decreases mobile phase viscosity, which can improve efficiency and reduce run times. However, it may also decrease retention and alter selectivity. A common operating temperature is between 25-45 °C. Maintaining a stable temperature is crucial for reproducible retention times.
In-Depth Troubleshooting Guides
Guide 1: A Systematic Approach to Troubleshooting Poor Resolution
When faced with a resolution problem, it's essential to follow a logical, step-by-step process. Changing one parameter at a time is key to identifying the root cause. The following workflow provides a systematic approach to diagnosing and solving resolution issues.
Caption: A systematic workflow for troubleshooting HPLC peak resolution issues.
Guide 2: Optimizing Your Mobile Phase and Gradient
Your mobile phase and gradient profile are the most powerful variables for improving resolution.
Protocol: Gradient Optimization for DNPH Derivatives
-
Scouting Run: Begin with a broad, fast gradient to determine the elution window of your analytes.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 45% B to 95% B in 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Temperature: 35 °C
-
-
Analyze the Chromatogram: Identify the retention time of your target analyte (1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3) and any closely eluting peaks.
-
Calculate the Gradient Slope: Use the following equation to determine the initial gradient steepness. A good starting point for optimization is a k* value between 2 and 10.
-
k = (t_R - t_0) / t_0 (where t_R is retention time and t_0 is the column dead time)
-
-
Flatten the Gradient: To improve resolution between closely eluting peaks, decrease the gradient slope around the time they elute. For example, if your peaks of interest elute between 4 and 6 minutes in the scouting run, modify the gradient to be shallower in that window.
-
Optimized Gradient Example:
-
0.0 min: 45% B
-
3.0 min: 50% B
-
7.0 min: 60% B (This is a shallower slope: 10% change over 4 minutes)
-
8.0 min: 95% B (Ramp up to wash the column)
-
10.0 min: 95% B
-
-
-
Re-equilibrate: Ensure the column is thoroughly re-equilibrated at the initial mobile phase composition for at least 10 column volumes before the next injection to ensure reproducible retention times.
Guide 3: The Impact of Key HPLC Parameters on Resolution
Understanding the causal relationship between HPLC parameters and chromatographic resolution is key to effective troubleshooting.
Caption: The effect of key HPLC parameters on resolution and other chromatographic results.
References
-
Development of DNPH/HPLC method for the measurement of carbonyl compounds in the aqueous phase: applications to laboratory simulation and field measurement. (2014). ResearchGate. [Link]
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters Corporation. [Link]
-
A New HPLC Method to Determine Carbonyl Compounds in Air. (2010). ResearchGate. [Link]
-
Ho, S. S., & Yu, J. Z. (2002). Qualitative and quantitative analysis of carbonyl compounds in ambient air samples by use of an HPLC-MS(n) method. Analytical and Bioanalytical Chemistry, 372(5-6), 622–629. [Link]
-
Chaignaud, P., et al. (2023). Rapidly Analyzing Carbonyl Compounds Using HPLC. LCGC International. [Link]
-
de Souza, K. F., & de Vasconcellos, P. C. (2009). Optimization and comparison of HPLC and RRLC conditions for the analysis of carbonyl-DNPH derivatives. ResearchGate. [Link]
-
Gámez, S., et al. (2020). Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives. Molecules, 25(24), 5851. [Link]
-
Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. (n.d.). Agilent. [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
-
Contrasting recovery patterns of 2, 4-dinitrophenylhydrazones (DNPH) derivative of carbonyls between liquid and gas phase standards using HPLC-based analysis. (2017). ResearchGate. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Phenomenex. [Link]
- Chen, S. (2004). The HPLC resolution of N-2,4-dinitrophenylated amino acids and peptides stereoisomers on naphthylethylcarbamate-beta-cyclodextrin bonded phase using the acetonitrile-based mobile phase: evidence for the
Technical Support Center: Synthesis of Dinitrophenylhydrazones
Welcome to the technical support center for the synthesis of dinitrophenylhydrazones (DNPH derivatives). This guide is designed for researchers, scientists, and professionals in drug development who utilize this classic chemical reaction for the characterization of aldehydes and ketones. Here, we will address common issues encountered during the synthesis, purification, and characterization of these derivatives, providing in-depth, field-proven insights to ensure the integrity of your experimental results.
I. Understanding the Reaction: The Foundation of Troubleshooting
The synthesis of a 2,4-dinitrophenylhydrazone is a condensation reaction between an aldehyde or a ketone and 2,4-dinitrophenylhydrazine (Brady's reagent).[1] This reaction proceeds via a nucleophilic addition of the terminal amine group of the DNPH to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the hydrazone.[1] The resulting DNPH derivative is typically a brightly colored yellow, orange, or red solid, and its formation is a positive test for the presence of an aldehyde or ketone.[1][2][3]
The distinct melting points of these crystalline derivatives have historically been a cornerstone of carbonyl compound identification.[4] However, achieving a pure product with a sharp, accurate melting point is contingent on overcoming several potential experimental hurdles.
II. Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter.
Problem 1: No Precipitate Formation
Q: I've mixed my carbonyl compound with Brady's reagent, but no yellow, orange, or red precipitate has formed. What could be the issue?
A: This is a common problem with several potential causes. Let's break them down:
-
Absence of an Aldehyde or Ketone: The most straightforward reason is that your sample does not contain a carbonyl functional group. DNPH does not react with other carbonyl-containing groups like carboxylic acids, esters, or amides due to the decreased electrophilicity of the carbonyl carbon from resonance stabilization.[1][5][6]
-
Reagent Quality: The 2,4-dinitrophenylhydrazine reagent itself may be compromised.
-
Degradation: Although relatively stable when stored correctly, prolonged exposure to light or improper storage can lead to degradation.[7]
-
Moisture Content: DNPH is supplied wet to mitigate its explosive hazard.[1][8][9][10] If the reagent has dried out, it is a significant safety risk and may also affect its reactivity.
-
-
Reaction Conditions:
-
Acidity: The reaction is acid-catalyzed.[11] Insufficient acidity in your Brady's reagent preparation can lead to a slow or non-existent reaction.
-
Solubility: The carbonyl compound must be soluble in the reaction medium (typically ethanol or methanol) to react with the DNPH.[10] If your compound is insoluble, a reaction will not occur.
-
Steric Hindrance: Highly sterically hindered ketones may react very slowly or not at all under standard conditions.[10]
-
| Troubleshooting Action | Rationale |
| Verify Starting Material | Use a known aldehyde or ketone (e.g., acetone or benzaldehyde) as a positive control to confirm your Brady's reagent is active. |
| Prepare Fresh Reagent | If the control fails, prepare a fresh solution of Brady's reagent using a reliable source of 2,4-dinitrophenylhydrazine. |
| Adjust Solvent | For sparingly soluble carbonyl compounds, try a different solvent system, ensuring it is compatible with the reaction. |
| Gentle Heating | For potentially slow reactions due to steric hindrance, gentle warming of the reaction mixture may promote precipitate formation.[10] |
Problem 2: Oily Product Instead of Crystalline Solid
Q: A product has formed, but it's an oil rather than the expected crystalline precipitate. How can I resolve this?
A: The formation of an oily product often indicates the presence of impurities or issues with crystallization.
-
Impure Carbonyl Compound: Impurities in your starting aldehyde or ketone can interfere with the crystallization process, leading to an oily product.
-
Excess Reagent: A large excess of unreacted 2,4-dinitrophenylhydrazine can co-precipitate with the product, resulting in a gummy or oily consistency.[12]
-
Rapid Precipitation: If the precipitate forms too quickly from a highly supersaturated solution, it may not have time to form an ordered crystal lattice, resulting in an amorphous or oily solid.
| Troubleshooting Action | Rationale |
| Purify Starting Material | Ensure your aldehyde or ketone is pure before performing the derivatization. Distillation or chromatography may be necessary. |
| Control Stoichiometry | While an excess of DNPH is often used, a very large excess should be avoided. |
| Induce Crystallization | If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface. This can provide a surface for nucleation and induce crystallization. |
| Recrystallization | The most effective solution is to perform a careful recrystallization. Dissolve the oily product in a minimal amount of a suitable hot solvent and allow it to cool slowly. |
Problem 3: Difficulty with Recrystallization and Purification
Q: I'm having trouble recrystallizing my dinitrophenylhydrazone. The yield is low, or the product doesn't seem to get purer. What should I do?
A: Successful recrystallization hinges on selecting the appropriate solvent and using the correct technique.
-
Incorrect Solvent Choice: The ideal solvent should dissolve the DNPH derivative when hot but not when cold.[13]
-
Too Soluble: If the compound is too soluble in the cold solvent, you will have a very low recovery.
-
Insoluble: If the compound is not sufficiently soluble in the hot solvent, you will not be able to dissolve it for recrystallization.
-
-
Presence of Impurities: Unreacted starting materials, particularly excess DNPH, are common impurities that can complicate recrystallization.[12]
| Solvent | Efficacy and Observations | Commonly Used For |
| 95% Ethanol | A widely used and generally effective solvent for a broad range of dinitrophenylhydrazones. Often the first choice for initial attempts.[13] | General DNPH derivatives. |
| Aqueous Ethanol | Used for derivatives that are too soluble in absolute ethanol. Adding water decreases the solubility.[13] | More polar DNPH derivatives. |
| n-Butyl Alcohol | An excellent solvent for recrystallizing the 2,4-dinitrophenylhydrazine reagent itself, though it requires a larger volume.[13][14] | 2,4-dinitrophenylhydrazine reagent. |
| Acetonitrile | Has been successfully used for the recrystallization of specific DNPH derivatives.[13] | Specific DNPH derivatives. |
| 1,4-Dioxane | A potential solvent for larger-scale recrystallizations.[14] | Larger quantities of DNPH derivatives. |
-
Solvent Selection: Test small amounts of your crude product in various solvents to find the most suitable one.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly before determining the melting point.
III. Frequently Asked Questions (FAQs)
Q1: Why is it important to handle 2,4-dinitrophenylhydrazine with care? A1: Dry 2,4-dinitrophenylhydrazine is sensitive to shock and friction and can be explosive.[1][2][9] For this reason, it is always supplied and should be stored wet.[8][9][10] Never allow the reagent to dry out.
Q2: Can I use Brady's test to distinguish between an aldehyde and a ketone? A2: While Brady's test confirms the presence of an aldehyde or a ketone, it does not distinguish between them. Other tests, such as Tollen's test or Fehling's test, are required for this differentiation, as they give a positive result for aldehydes but not for ketones.
Q3: The color of my precipitate is different from what I expected. What does this indicate? A3: The color of the dinitrophenylhydrazone can provide a clue about the structure of the carbonyl compound. Generally, derivatives of aliphatic aldehydes and ketones are yellow, while those of aromatic carbonyls are orange to red due to extended conjugation.[1][2]
Q4: My purified dinitrophenylhydrazone has a broad melting point range. What does this mean? A4: A broad melting point range is a classic indicator of an impure sample. The presence of impurities disrupts the crystal lattice, causing the substance to melt over a range of temperatures. Further recrystallization is necessary to achieve a sharp melting point.
Q5: Are there any alternatives to using 2,4-dinitrophenylhydrazine for carbonyl identification? A5: Yes, other hydrazine derivatives, such as semicarbazide, can be used to form solid derivatives (semicarbazones) for melting point analysis.[15] However, these derivatives are often colorless. Modern spectroscopic methods, particularly NMR and mass spectrometry, have largely superseded these classical techniques for structural elucidation.
IV. Visualizing the Workflow
Experimental Workflow for DNPH Synthesis and Purification
Caption: A flowchart of the DNPH synthesis and purification process.
Reaction Mechanism
Caption: The acid-catalyzed mechanism for dinitrophenylhydrazone formation.
V. References
-
Zhang, J., Hertzler, R. L., & Eisenbraun, E. J. (n.d.). Preparing and purifying 2,4-dinitrophenylhydrazones: Alternatives to the Brady procedure. Journal of Chemical Education. Retrieved from [Link]
-
Synthesis and Testing of 2,4-DNP. (n.d.). Scribd. Retrieved from [Link]
-
Shinfuku, Y., et al. (n.d.). A Method to Purify a Sample Derivatized with 2,4-Dinitrophenylhydrazine (DNPH) Using Solid Phase Extraction. J-Stage. Retrieved from [Link]
-
2,4-Dinitrophenylhydrazine. (n.d.). Wikipedia. Retrieved from [Link]
-
Determination of Shelf Life for Aldehyde Monitors. (n.d.). Assay Technology. Retrieved from [Link]
-
A Novel Dinitrophenylhydrazine-Free Synthetic Approach for Identifying Aldehydes and Ketones in the Undergraduate Laboratory. (2024). Journal of Chemical Education. Retrieved from [Link]
-
2,4-Dinitrophenylhydrazine. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Why doesn't the Brady's test (2,4-DNPH) work on carboxylic acids?. (2014). Stack Exchange. Retrieved from [Link]
-
Seeking Advice on Optimizing Synthesis of 2,4-Dinitrophenylhydrazine (DNPH). (2024). ACS Community. Retrieved from [Link]
-
The Chemistry Behind 2,4-Dinitrophenylhydrazine: Synthesis, Safety, and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
THE REACTION OF 2, 4-DINITROPHENYLHYDRAZINE WITH BETA-ALKYLTHIG KETONES AND. (n.d.). Oklahoma State University. Retrieved from [Link]
-
Singh, A. K. (2021). Synthesis and Analysis of 2,4-Dinitro Phenyl Hydrazine. Research and Reviews: Journal of Chemistry. Retrieved from [Link]
-
Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. (n.d.). California Air Resources Board. Retrieved from [Link]
-
Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their. (n.d.). University of Konstanz. Retrieved from [Link]
-
Recrystallizing 2,4 Dinitrophenylhydrazine from 1-butanol. (2021). Reddit. Retrieved from [Link]
-
Singh, A. K. (2021). Synthesis and Analysis of 2,4-Dinitro Phenyl Hydrazine. Open Access Journals. Retrieved from [Link]
-
2,4-Dinitrophenylhydrazine. (2025). GeeksforGeeks. Retrieved from [Link]
-
Synthesis of 2,4-Dinitrophenylhydrazine. (n.d.). Scribd. Retrieved from [Link]
-
Brady's test for aldehydes and ketones. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
2,4‐Dinitrophenylhydrazine assay guideline with optimized.... (n.d.). ResearchGate. Retrieved from [Link]
-
Addition-elimination reactions of aldehydes and ketones. (n.d.). Chemguide. Retrieved from [Link]
-
2,4-Dinitrophenylhydrazine | Overview, Structure & Test. (n.d.). Study.com. Retrieved from [Link]
-
2, 4-Dinitrophenylhydrazine. (2016). Molecule of the Month. Retrieved from [Link]
-
6.4D: Individual Tests. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
2,4-Dinitrophenylhydrazones: a modified method for the preparation of these derivatives and an explanation of previous conflicting results. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
Anyone knows an alternative qualitative test to 2,4-Dinitrophenylhydrazine (Brady's test)?. (2016). ResearchGate. Retrieved from [Link]
Sources
- 1. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 2. rroij.com [rroij.com]
- 3. Brady’s test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. assaytech.com [assaytech.com]
- 8. 2 4-Dinitrophenylhydrazine SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 12. A Method to Purify a Sample Derivatized with 2,4-Dinitrophenylhydrazine (DNPH) Using Solid Phase Extraction [jstage.jst.go.jp]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DNPH Derivatization Reactions
Welcome to the technical support center for optimizing 2,4-dinitrophenylhydrazine (DNPH) derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this widely used analytical method.[1][2][3]
Introduction to DNPH Derivatization
The derivatization of aldehydes and ketones with 2,4-dinitrophenylhydrazine (DNPH) is a cornerstone technique for the identification and quantification of carbonyl compounds.[3] This reaction converts volatile and reactive carbonyls into stable, colored 2,4-dinitrophenylhydrazone (DNPH-hydrazone) derivatives.[4][5][6][7][8] These derivatives possess strong chromophores, making them ideal for detection by UV-Vis spectrophotometry, and exhibit excellent chromatographic properties for analysis by High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC).[3][9][10]
The reaction is an acid-catalyzed, nucleophilic addition-elimination (condensation) reaction.[7][11] The nucleophilic nitrogen of the DNPH attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the stable hydrazone.[3][7]
Troubleshooting Guide
This section addresses common issues encountered during DNPH derivatization experiments, providing potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low or No Product Formation / Incomplete Derivatization | Suboptimal pH: The reaction is acid-catalyzed. An incorrect pH can significantly slow down or prevent the reaction.[12][13] | - Optimize pH: Adjust the reaction medium to an acidic pH, typically in the range of 2-4.[12] For most carbonyls, a pH of 3.0 ± 0.1 is recommended.[14][15] For formaldehyde analysis specifically, a pH of 5.0 can minimize artifact formation.[15][16] Use appropriate buffers like citrate or acetate to maintain a stable pH.[15] |
| Insufficient Reaction Time: The reaction may not have proceeded to completion. | - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or HPLC to track the consumption of the starting material and formation of the product over time to determine the optimal reaction duration.[12] Reaction times can range from 30 minutes to several hours depending on the specific carbonyl and conditions.[17][18][19] | |
| Incorrect Temperature: Reaction rates are temperature-dependent. | - Optimize Temperature: While many reactions proceed at room temperature, gentle heating (e.g., 40-60°C) can increase the reaction rate.[12][15] However, excessive heat can lead to degradation of reactants or products. An optimal temperature of 65°C has been reported for some applications.[17] | |
| Poor Reagent Quality: DNPH can degrade over time and may contain carbonyl impurities.[12] | - Use High-Purity DNPH: Use fresh, high-purity DNPH. For trace analysis, recrystallization of DNPH from HPLC-grade acetonitrile is recommended to remove impurities.[3] Check the DNPH reagent for background contamination, especially formaldehyde.[20] | |
| Inadequate Molar Ratio: An insufficient amount of DNPH will lead to incomplete derivatization. | - Use Excess DNPH: Employ a significant molar excess of the DNPH reagent to drive the reaction to completion.[12][14] A molar ratio of muscone to DNPH of at least 300 has been suggested for complete derivatization in some cases.[17] | |
| Poor Reproducibility | Inconsistent Reaction Conditions: Variations in pH, temperature, or reaction time between samples. | - Standardize Protocol: Strictly control all reaction parameters. Use calibrated equipment and ensure consistent timing for each step of the procedure. |
| Sample Matrix Effects: Components in the sample matrix may interfere with the reaction.[14] | - Sample Cleanup: Implement a sample cleanup step (e.g., solid-phase extraction) before derivatization to remove interfering substances. | |
| Instability of Hydrazones: The formed hydrazone derivatives may degrade over time. | - Analyze Promptly: Analyze the derivatized samples as soon as possible. Store extracts at 4°C in the dark for short-term storage.[20] The stability of derivatives can be temperature-dependent, with some showing instability even at low temperatures.[21] | |
| Presence of Unexpected Peaks in Chromatogram | Formation of E/Z Stereoisomers: The C=N double bond in the hydrazone can lead to the formation of E and Z isomers, resulting in multiple peaks for a single analyte.[1] | - Control Isomer Formation: The formation of isomers can be influenced by UV irradiation and the presence of acid.[1] If isomer separation is problematic, consider methods to convert the C=N double bond to a C-N single bond through reductive amination.[1] |
| Side Reactions: Unsaturated aldehydes, like acrolein, can undergo side reactions or polymerization in acidic media, leading to inaccurate measurements.[13][22] | - Modify Sampling/Derivatization: For unstable compounds like acrolein, consider in-situ extraction of the hydrazone into an organic solvent during derivatization to improve recovery and stability.[13] | |
| Reagent Impurities: Contaminants in the DNPH reagent or solvents can lead to artifact peaks.[16] | - Use High-Purity Reagents: Always use HPLC-grade solvents and purified DNPH. Analyze reagent blanks to identify any background contamination.[16] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the DNPH derivatization reaction?
A1: The optimal pH is crucial as the reaction is acid-catalyzed.[11][12] For a broad range of carbonyl compounds, a pH of 3.0 is generally recommended.[14][15][20] This is often achieved using a citrate buffer.[14][15] However, for the specific analysis of formaldehyde, a pH of 5.0, typically maintained with an acetate buffer, can help minimize the formation of artifacts.[15][16][20] It is important to note that excessively acidic conditions can protonate the DNPH, rendering it non-nucleophilic and thus inhibiting the reaction.[13]
Q2: How can I improve the stability of the formed DNPH-hydrazones?
A2: DNPH-hydrazones are generally stable, which is a key advantage of this method.[4][6] However, their stability can be affected by storage conditions. To ensure the integrity of your derivatized samples:
-
Storage: Store derivatized extracts at 4°C in the dark.[20]
-
Analysis Time: Analyze the samples as soon as possible after derivatization. EPA methods suggest a holding time of 3 days for derivatized extracts.[20]
-
Avoid Degradation: Be aware that some derivatives, particularly those of unsaturated aldehydes, can be unstable in acidic media.[13] Prompt analysis or specialized procedures are recommended for these compounds.
Q3: My DNPH reagent seems to have high background levels of formaldehyde and acetone. What should I do?
A3: Carbonyl impurities in the DNPH reagent are a common problem, especially for trace-level analysis.[14][20]
-
Purification: The most effective solution is to recrystallize the DNPH from HPLC-grade acetonitrile. This will remove most carbonyl impurities.[3]
-
Reagent Blanks: Always prepare and analyze a reagent blank by performing the entire derivatization and analysis procedure without the sample. This will allow you to identify and quantify any background contamination.[16]
-
High-Quality Reagents: Purchase high-purity DNPH from a reputable supplier.
Q4: Can I use solvents other than acetonitrile for the derivatization?
A4: Acetonitrile is the most commonly used solvent for preparing the DNPH reagent and for the final sample extract prior to HPLC analysis.[14] Ethanol is also used in some protocols, particularly for eluting the derivatives from solid-phase extraction cartridges.[16] The choice of solvent can influence the derivatization efficiency. It is important to ensure that the chosen solvent is of high purity and does not contain interfering carbonyl compounds. Avoid using acetone or methanol for rinsing glassware as they can react with DNPH.[15]
Q5: Why am I seeing two peaks for a single carbonyl compound in my chromatogram?
A5: The presence of two peaks for a single analyte is often due to the formation of E and Z stereoisomers around the C=N double bond of the hydrazone.[1] This phenomenon can complicate quantification. The ratio of these isomers can be affected by factors such as UV light exposure and the acidity of the medium.[1] If this is a persistent issue, chromatographic conditions can sometimes be optimized to co-elute the isomers or, alternatively, methods involving reductive amination to convert the double bond to a single bond can be employed.[1]
Experimental Workflow and Optimization
The following diagram illustrates a typical workflow for optimizing DNPH derivatization conditions.
Caption: Workflow for optimizing DNPH derivatization.
Summary of Recommended Reaction Conditions
The following table provides a summary of generally recommended starting conditions for DNPH derivatization based on established methods such as US EPA Method 8315A.[14][23]
| Parameter | General Carbonyls | Formaldehyde Only | Key Considerations |
| pH | 3.0 ± 0.1 | 5.0 ± 0.1 | Crucial for reaction rate and minimizing artifacts.[14][15][20] |
| Buffer | Citrate Buffer | Acetate Buffer | Maintains stable pH throughout the reaction.[15] |
| Temperature | Ambient to 40°C | Ambient to 40°C | Higher temperatures can increase reaction rate but may also promote degradation.[12][15] |
| Reaction Time | 1 hour (typical) | 1 hour (typical) | Should be optimized for specific analytes and matrices.[15] |
| DNPH Reagent | Excess DNPH in Acetonitrile | Excess DNPH in Acetonitrile | Ensure high purity to avoid background contamination.[3] |
| Analysis | HPLC/UHPLC with UV detection at ~360 nm | HPLC/UHPLC with UV detection at ~360 nm | The exact wavelength may vary slightly depending on the specific hydrazone.[14] |
References
-
Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). (n.d.). US EPA. Retrieved from [Link]
-
SW-846 Test Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). (2025, October 23). US EPA. Retrieved from [Link]
-
ASTM D5197-22, Standard Test Method for Determination of Formaldehyde and Other Carbonyl Compounds in Air (Active Sampler Methodology). (2022, April 29). ASTM International. Retrieved from [Link]
-
EPA: 8315A: Carbonyl Compounds in Water by HPLC and UV/vis. (n.d.). National Environmental Methods Index. Retrieved from [Link]
-
Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC) - Analytical Method. (n.d.). ALS Environmental. Retrieved from [Link]
-
ASTM D5197-10, Standard Test Method for Determination of Formaldehyde and Other Carbonyl Compounds in Air (Active Sampler Methodology). (2010, December 31). ASTM International. Retrieved from [Link]
-
ASTM D5197-22, Standard Test Method for Determination of Formaldehyde and Other Carbonyl Compounds in Air (Active Sampler Methodology). (2022, April 29). ASTM International. Retrieved from [Link]
-
ASTM D5197-97, Standard Test Method for Determination of Formaldehyde and Other Carbonyl Compounds in Air (Active Sampler Methodology). (n.d.). ASTM International. Retrieved from [Link]
-
Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. (n.d.). Knauer. Retrieved from [Link]
-
Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. (n.d.). Agilent. Retrieved from [Link]
-
2,4-Dinitrophenylhydrazine. (2025, July 23). GeeksforGeeks. Retrieved from [Link]
-
ASTM D5197-16, Standard Test Method for Determination of Formaldehyde and Other Carbonyl Compounds in Air (Active Sampler Methodology). (n.d.). ANSI Webstore. Retrieved from [Link]
-
Automated Online Desorption and Analysis of DNPH Derivatives of Airborne Aldehydes and Ketones. (n.d.). GERSTEL, Inc. Retrieved from [Link]
-
2,4-Dinitrophenylhydrazine. (n.d.). Wikipedia. Retrieved from [Link]
-
Uchiyama, S., Inaba, Y., & Kunugita, N. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(15-16), 1282-1289. [Link]
-
Parmar, S. S., Heeb, E., & Davidson, A. (n.d.). Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. California Air Resources Board. Retrieved from [Link]
-
Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. (2011, May 15). ResearchGate. Retrieved from [Link]
-
Alzweiri, M., Al-Marabeh, S., Al-Sarayreh, S., Alfar, R., & Al-Hiari, Y. (2018). Stability determination for cyclized 2,4-dinitrophenyl hydrazone derivative of glucose. Chemistry Central Journal, 12(1), 1-8. [Link]
-
Han, J., & Lin, K. (2020). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 10(11), 453. [Link]
- Ho, S. S. H., Yu, J. Z., & Ho, K. F. (2006). An optimized method for the determination of volatile and semi-volatile aldehydes and ketones in ambient particulate matter.
-
Jeong, L. (2019). Optimization of 2,4- dinitrophenylhydrazine (DNPH) derivatization conditions for the determination of carbonyl compounds in e-vapor aerosol. CORESTA. Retrieved from [Link]
-
Myadagbadam, U., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Natural Products Chemistry & Research, 7(2), 1-7. [Link]
-
pH, concentration, DNPH derivatization reaction time and temperature... (n.d.). ResearchGate. Retrieved from [Link]
-
Bourgeois, M., et al. (2020). Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives. Molecules, 25(24), 5828. [Link]
-
Analysis of 13 DNPH Aldehydes. (n.d.). LabRulez LCMS. Retrieved from [Link]
-
Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. (2004). ResearchGate. Retrieved from [Link]
-
Linsinger, T. P. J., et al. (2016). Instability of the DNPH-formaldehyde derivative in the certified reference material BCR-551 stored at −70 °C but not at −20 °C. Accreditation and Quality Assurance, 21(1), 75-79. [Link]
-
Derivatization of formaldehyde in basic media. (2008, March 13). Chromatography Forum. Retrieved from [Link]
-
Protein carbonylation: 2,4-Dinitrophenylhydrazine reacts with both aldehydes/ketones and sulfenic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Testing for Carbonyl Compounds (Cambridge (CIE) A Level Chemistry): Revision Note. (n.d.). Save My Exams. Retrieved from [Link]
-
Problems detecting Acetone with DNPH. (2025, January 13). Chromatography Forum. Retrieved from [Link]
-
Development of DNPH/HPLC method for the measurement of carbonyl compounds in the aqueous phase: applications to laboratory simulation and field measurement. (2014, October 10). ResearchGate. Retrieved from [Link]
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Troubleshooting poor recovery of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3
Technical Support Center: DNPH Derivatization & Analysis
Welcome to the technical support center for carbonyl analysis using DNPH derivatization. This guide provides in-depth troubleshooting and frequently asked questions regarding the use of carbonyl-DNPH derivatives, with a specific focus on issues related to the recovery of the internal standard, 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 (Acetone-d3-DNPH). As Senior Application Scientists, we have designed this resource to provide not just procedural steps, but the underlying scientific reasoning to empower you in your research.
Troubleshooting Guide: Poor Recovery of Acetone-d3-DNPH
Poor or inconsistent recovery of a stable isotope-labeled internal standard (SIL-IS) is a critical issue that undermines the accuracy and reliability of quantitative analysis.[1] A SIL-IS is designed to mimic the behavior of the native analyte, correcting for variability in sample preparation and analytical detection.[2] When the IS itself shows poor recovery, it signals a fundamental problem in the analytical workflow. This guide addresses the most common scenarios in a question-and-answer format.
Q1: My Acetone-d3-DNPH internal standard (IS) recovery is consistently low across all samples, including calibrators, quality controls (QCs), and unknowns. What should I investigate?
This pattern suggests a systemic issue that is independent of the sample matrix. The problem likely lies with the IS stock or working solutions, or a fundamental procedural step.
Systematic Investigation Steps:
-
Integrity of the Internal Standard Solution:
-
Preparation: Re-prepare the IS working solution from your stock concentrate. Verify all calculations and ensure the correct solvent (typically high-purity acetonitrile) was used. An error in dilution is a common source of a consistently "low" response that may be misinterpreted as poor recovery.
-
Chemical Degradation: DNPH derivatives can degrade via hydrolysis, which is the cleavage of the hydrazone bond back to acetone-d3 and DNPH.[3] This is accelerated by the presence of moisture and acid.[3] Ensure your acetonitrile is dry and that containers are sealed tightly.
-
Storage Conditions: Review your storage protocol. While deep-freezing is often considered best practice, it can have counterintuitive effects. For DNPH derivatives in acetonitrile (freezing point ~ -45°C), storage at -70°C can freeze the solvent, causing a "cryo-concentration" of solutes like the IS and residual reactants.[4][5] This increased concentration in the unfrozen liquid phase can actually accelerate degradation reactions.[4] Storage at -20°C, where acetonitrile remains liquid, may offer superior stability.[4][5] Always store solutions in the dark to prevent photodegradation.[3]
-
-
Physical Loss During Sample Preparation:
-
Pipetting/Dispensing: Verify the calibration and accuracy of the pipette or automated liquid handler used to dispense the IS. Small, consistent volume errors can appear as a recovery issue.[6]
-
Adsorption: The compound may adsorb to container surfaces. This can be particularly problematic with certain plastics.[7] Perform a simple test by preparing the IS in both glass and polypropylene autosampler vials. Let them sit for a few hours at room temperature and re-analyze. If the signal is lower in the plastic vial, adsorption is a likely culprit. Consider using deactivated glass vials.
-
-
Instrumental Issues:
-
Injection Volume: An incorrectly calibrated autosampler can lead to consistently low injection volumes, affecting all signals.[6]
-
Detection (LC-MS): Ensure the mass spectrometer is tuned and calibrated correctly for the specific m/z of Acetone-d3-DNPH.
-
Q2: The Acetone-d3-DNPH recovery is poor and highly variable in my processed biological or environmental samples, but looks acceptable in my simple solvent-based calibrators. What is the cause?
This scenario strongly points to an issue related to the sample matrix itself or its interaction with the analytical process.
Diagnostic Workflow:
-
Diagnosing Matrix Effects (LC-MS Analysis):
-
The Problem: Matrix effect is the suppression or enhancement of analyte ionization in the MS source caused by co-eluting compounds from the sample matrix (e.g., salts, phospholipids).[7] While a SIL-IS is designed to co-elute and experience the same matrix effect as the native analyte, severe ion suppression can reduce the IS signal to a level where it becomes unreliable or non-reproducible.[1][6]
-
Diagnostic Experiment: Perform a post-extraction spike experiment. Analyze three sample sets:
-
Set A: Blank matrix extract spiked with IS (post-extraction).
-
Set B: IS in pure solvent (e.g., acetonitrile).
-
Set C: Your actual processed sample (pre-extraction spike).
-
-
Interpretation:
-
If Signal(A) < Signal(B), you have significant ion suppression from the matrix.
-
If Signal(C) << Signal(A), you have poor extraction recovery in addition to any matrix effects.
-
-
-
Improving Extraction Recovery & Reducing Matrix Effects:
-
Optimize Sample Cleanup: Your current extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction - SPE) may not be adequately removing interfering matrix components. Consider adding a more rigorous cleanup step or switching to an alternative SPE sorbent.
-
Chromatographic Separation: Improve the chromatographic separation to move the Acetone-d3-DNPH peak away from the region where matrix components elute.[6] A longer gradient, a different column chemistry, or switching to UHPLC can provide better resolution.[8][9]
-
-
Sample-Induced Degradation:
-
The pH or enzymatic activity of the sample itself could be degrading the IS during extraction or incubation steps. Ensure that any extraction buffers stabilize the pH in a neutral or slightly acidic range, but avoid strong acids which can accelerate hydrolysis.[10]
-
Q3: My Acetone-d3-DNPH signal is systematically decreasing over the course of a long analytical run. What could be the problem?
Signal drift over a run sequence points to issues with stability in the autosampler or progressive contamination of the analytical system.
-
Autosampler Stability: The conditions within the autosampler (e.g., temperature, light exposure) may be causing the derivative to degrade in the vials over time. If the autosampler is not refrigerated, consider cooling it to ~4-10°C. Use amber or UV-protected vials.
-
System Contamination: As more samples are injected, non-volatile matrix components can build up on the head of the HPLC column or in the MS source. This buildup can lead to a gradual decline in performance, including worsening ion suppression, which reduces the IS signal later in the run.[11]
-
Solution: Incorporate periodic column washes within your sequence and ensure the MS source is cleaned regularly. Using a guard column can also protect your analytical column.
-
Frequently Asked Questions (FAQs)
Q1: What is 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 and why is it used? This compound is the 2,4-dinitrophenylhydrazone (DNPH) derivative of deuterated acetone (acetone-d3). It is used as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of acetone in various matrices.[12][13] The derivatization reaction converts volatile and poorly retained acetone into a larger, more stable molecule that is easily detected by HPLC with UV detection (~360 nm) or by mass spectrometry.[14] As a SIL-IS, it is considered the gold standard for correcting analytical variability because its chemical and physical properties are nearly identical to the native analyte (Acetone-DNPH).[2]
Q2: What are the ideal storage conditions for DNPH derivative standards? Based on empirical studies and chemical principles, the following conditions are recommended to ensure long-term stability.[3]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Avoids cryo-concentration effects that can occur at lower temperatures (e.g., -70°C) if using acetonitrile as a solvent.[4][5] |
| Solvent | High-purity, dry acetonitrile | Minimizes the presence of water, which can cause hydrolytic degradation.[3] |
| Container | Tightly sealed amber glass vial | Protects from atmospheric moisture and prevents photodegradation.[3] |
| Atmosphere | Standard air is acceptable; inert gas (N₂ or Ar) is ideal. | Reduces the potential for oxidative degradation over long-term storage. |
Q3: Can the Acetone-d3-DNPH derivative degrade? What are the signs? Yes. The primary degradation pathway is hydrolysis, which breaks the C=N hydrazone bond.[3] Signs of degradation in a stock solution or prepared sample can include:
-
A gradual decrease in the main derivative peak area over time.
-
The appearance of a new peak corresponding to 2,4-dinitrophenylhydrazine (DNPH).
-
For solid standards, a change in color (e.g., to reddish-brown) or texture (becoming sticky) can indicate decomposition.[3]
Q4: What is "Matrix Effect" in LC-MS and how can it specifically affect my internal standard? Matrix effect is an alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix.[7] These interfering components can either suppress the ionization (most common) or enhance it. This directly impacts the signal intensity detected by the mass spectrometer. While the primary purpose of a SIL-IS is to co-elute and be affected in the same way as the analyte, problems arise when:
-
Suppression is severe: The IS signal may be suppressed to a point where it is too low for reliable measurement, leading to high variability.[1]
-
Differential Effects: Although rare for a co-eluting SIL-IS, slight differences in retention time or molecular properties could cause the IS and analyte to experience slightly different degrees of suppression, compromising accuracy.[2]
Diagnostic Workflow for Low Internal Standard Recovery
To systematically troubleshoot poor IS recovery, follow a logical progression from the simplest to the most complex potential causes. The following workflow helps isolate the source of the problem.
Caption: Systematic workflow for troubleshooting poor internal standard recovery.
References
- Vertex AI Search. (2025). What Affects Internal Standard Response in LC-MS/MS? - geek forcenetwork.com.
- MDPI. (n.d.). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS.
- Knauer. (n.d.).
- BenchChem. (2025). Troubleshooting low yield in derivatization with 2-(2,4-Dinitrophenoxy)benzaldehyde.
- Agilent. (n.d.).
- Vertex AI Search. (n.d.). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone.
- AACC. (2019). Questioning Quality Assurance in Clinical Mass Spectrometry.
- Vertex AI Search. (2016). Update on Work to Optimize US EPA Method TO-11A for Carbonyls.
- Vertex AI Search. (2018). Optimization of U.S. EPA Method TO-11A for the Measurement of Carbonyls in Ambient Air.
- NIH. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited.
- BenchChem. (2025). Decomposition of Acetophenone 2,4-dinitrophenylhydrazone upon storage.
- ResearchGate. (2025). Contrasting recovery patterns of 2, 4-dinitrophenylhydrazones (DNPH) derivative of carbonyls between liquid and gas phase standards using HPLC-based analysis.
- WuXi AppTec. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- ResearchGate. (2018). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing)
- JRC Publications Repository. (2016).
- Vertex AI Search. (n.d.). 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 (Synonyms: Propanal, (2,4-dinitrophenyl)hydrazone-d3).
- ResearchGate. (2015).
- EPA. (n.d.). Method TO-11A - Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by HPLC.
- US EPA. (n.d.). Compendium of Methods for the Determination of Toxic Organic Compounds in Ambient Air.
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- 7. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
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- 14. iomcworld.com [iomcworld.com]
Preventing degradation of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 during analysis
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, preventative protocols, and answers to frequently asked questions regarding the stability and analysis of 1-(2,4-dinitrophenyl)-2-propylidenehydrazine-d3 (Acetone-d3 DNPH). This deuterated hydrazone derivative is a critical internal standard in various analytical methods, and ensuring its integrity is paramount for accurate quantification.
Understanding the Core Instability of Hydrazones
1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3, like other dinitrophenylhydrazone derivatives, is susceptible to degradation through several key pathways. Understanding these mechanisms is the first step toward prevention. The primary routes of degradation are hydrolysis , oxidation , and photodegradation .
-
Hydrolysis: The hydrazone bond (C=N-N) is susceptible to cleavage by water, a reaction that is strongly catalyzed by acid.[1][2] This process reverts the molecule to its original constituents: acetone-d3 and 2,4-dinitrophenylhydrazine (DNPH). This is often the most significant source of analyte loss in aqueous or protic solvents.
-
Oxidation: The hydrazine moiety can be oxidized, leading to the formation of various impurities that can interfere with analysis or reduce the primary analyte signal.[3][4] The presence of dissolved oxygen, metal ions, or other oxidizing agents in solvents or on glassware can accelerate this process.
-
Photodegradation: DNPH and its derivatives are sensitive to light, particularly in the UV spectrum.[5][6] Exposure to direct sunlight or even ambient laboratory light for extended periods can lead to bond cleavage and the formation of degradation artifacts.
Troubleshooting Guide: Common Analytical Issues
This section addresses specific problems you may encounter during the analysis of Acetone-d3 DNPH, providing causal explanations and actionable solutions.
Question: My analyte signal is consistently decreasing in the autosampler queue. What is the primary cause and how can I fix it?
Answer: This is a classic symptom of hydrolytic instability, especially if your mobile phase or sample diluent is aqueous and acidic. The acid-catalyzed hydrolysis of the hydrazone bond is likely the main cause.[1][2]
Protocol for Stabilizing Samples in an Autosampler
-
pH Control: If possible, adjust the pH of your sample diluent to be near-neutral (pH 6.5-7.5). Hydrazone bonds are significantly more stable at neutral pH compared to acidic conditions.[1][2]
-
Solvent Choice: Prepare samples in a high-purity, non-aqueous solvent like acetonitrile whenever the analytical method allows.[7][8] Minimize the water content in your final sample vials.
-
Temperature Management: Use a cooled autosampler set to 4-10 °C. Lower temperatures slow down the rate of all chemical reactions, including hydrolysis.[9]
-
Vial Selection: Use amber glass or opaque polypropylene vials to protect the analyte from light, which can exacerbate degradation.[10]
-
Limit Queue Time: Analyze samples as soon as possible after preparation. Avoid letting samples sit in the autosampler for extended periods (e.g., overnight runs) without prior stability validation.
Question: I'm observing extraneous peaks and a rising baseline in my chromatogram. Could this be related to degradation?
Answer: Yes, these issues are often linked to degradation. The extraneous peaks could be the degradation products themselves, such as free DNPH. A rising baseline can be caused by the accumulation of contaminants from impure solvents or slow degradation of the analyte on the column.
Workflow for Diagnosing and Eliminating Contamination
Caption: Troubleshooting workflow for chromatographic issues.
Question: My calibration curve is non-linear at lower concentrations. Is this a stability issue?
Answer: While it can be related to detector saturation at high concentrations, non-linearity at the low end often points to analyte loss due to adsorption or degradation. When the analyte concentration is very low, a small amount of degradation or loss to active sites on glassware or in the HPLC flow path represents a much larger percentage of the total, leading to a negative deviation from linearity.
Preventative Measures for Low-Level Analysis
-
Glassware Silanization: Treat glass vials and inserts with a silanizing agent to deactivate acidic silanol groups that can catalyze degradation or act as adsorption sites.
-
Use of Additives: Consider adding a small amount of a less-retained, structurally similar "protector" compound to the sample diluent to saturate active sites.
-
Matrix Matching: Prepare calibration standards in a matrix that closely mimics the extracted samples. This ensures that any matrix effects influencing stability are consistent across calibrators and unknowns.
-
Purity of Reagents: Ensure the DNPH reagent used for derivatization is of high purity. Impurities can compete with the derivatization reaction or introduce contaminants.[11]
Best Practices & Preventative Protocols
Proactive measures are the most effective way to prevent degradation.
Storage and Handling
Proper storage is critical for both the solid DNPH reagent and prepared stock solutions.
| Compound/Solution | Storage Temperature | Container | Light Conditions | Max Duration |
| Solid DNPH Reagent | 4 °C ± 2 °C | Tightly sealed, vendor-supplied | Dark | Per vendor expiry |
| DNPH Derivatizing Soln. | 4 °C ± 2 °C | Amber glass, Teflon-lined cap | Dark | 2-4 weeks |
| Stock Solutions (in ACN) | ≤ -20 °C[12] | Amber glass, Teflon-lined cap | Dark | 6 months (verify) |
| Working Standards/Samples | 4 °C | Amber autosampler vials | Dark | Analyze within 24h |
Note: A surprising finding showed that some DNPH derivatives exhibit instability at -70°C due to cryo-concentration effects in frozen acetonitrile, while being stable at -20°C in a liquid state.[12] Therefore, storage at -20°C is recommended.
Sample Preparation Protocol to Minimize Degradation
This protocol outlines the key steps from sample collection to final preparation, emphasizing points where degradation can be mitigated.
-
Solvent Purity: Use only high-purity, HPLC-grade acetonitrile and water. Contaminants in solvents can be a major source of interference.[9]
-
pH Buffering: When derivatizing in an aqueous matrix, perform the reaction in a buffered solution (e.g., acetate buffer) to maintain an optimal pH, typically around 4-5 for the reaction itself.[2] However, for storage post-derivatization, neutralize the sample.
-
Control Reaction Time & Temperature: Follow a validated derivatization protocol with controlled time and temperature. Over-incubation can sometimes lead to side reactions.[13]
-
Use of Protective Agents: If oxidative degradation is suspected, de-gas all solvents by sparging with nitrogen. Prepare samples under a nitrogen atmosphere if the analyte is extremely sensitive.
-
Final Dilution: Perform the final dilution of the derivatized sample into the mobile phase (or a compatible solvent) just before analysis to minimize solvent-exchange-related precipitation or degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product I should look for? A1: The most common degradation product is 2,4-dinitrophenylhydrazine (DNPH), resulting from the hydrolysis of the hydrazone bond.[1] You can confirm this by injecting a standard of DNPH to identify its retention time in your chromatographic system.
Q2: Can I use plastic vials to store my samples? A2: While polypropylene vials can be used, especially for short-term storage, glass is generally preferred. If using plastic, ensure it is high-quality and test for potential leaching of contaminants that could interfere with your analysis. Always use amber vials to protect against light.[10]
Q3: My DNPH reagent is bright orange/red instead of yellow-orange. Can I still use it? A3: A significant color change can indicate degradation or contamination of the reagent itself. It is highly recommended to use a fresh, high-purity reagent. The purity of the DNPH reagent is critical for accurate and reproducible derivatization.[11]
Q4: How critical is the purity of the acetonitrile used for sample elution and mobile phase? A4: It is extremely critical. Even HPLC-grade acetonitrile can contain trace levels of carbonyl contaminants (like acetone) that will react with any excess DNPH reagent, creating artifact peaks and raising the background signal.[9]
Degradation Pathway Overview
The primary hydrolytic degradation pathway is an equilibrium reaction that is heavily favored in the reverse direction under acidic conditions.
Caption: Reversible acid-catalyzed hydrolysis of the hydrazone.
By understanding the chemical vulnerabilities of 1-(2,4-dinitrophenyl)-2-propylidenehydrazine-d3 and implementing rigorous preventative and troubleshooting protocols, researchers can ensure the integrity of their analyses and generate high-quality, reliable data.
References
-
Linsinger, T. P. J., et al. (2015). Instability of the DNPH-formaldehyde derivative in the certified reference material BCR-551 stored at −70 °C but not at −20 °C. Accreditation and Quality Assurance, 21(1), 57-63. [Link]
-
GeeksforGeeks. (2023). 2,4-Dinitrophenylhydrazine. GeeksforGeeks. [Link]
-
Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Wikipedia. [Link]
-
Shriner, R. L., Fuson, R. C., & Curtin, D. Y. (1956). 2,4-Dinitrophenylhydrazones: a modified method for the preparation of these derivatives and an explanation of previous conflicting results. The Journal of Organic Chemistry. [Link]
-
Alzweiri, M., et al. (2017). Stability determination for cyclized 2,4-dinitrophenyl hydrazone derivative of glucose. Chemistry Central Journal, 11(1), 7. [Link]
-
Gogate, P. R., & Bhosale, G. S. (2013). Degradation of 2,4-dinitrophenol using a combination of hydrodynamic cavitation, chemical and advanced oxidation processes. Ultrasonics Sonochemistry, 20(4), 1103-1111. [Link]
-
Drlogy. (n.d.). How can I ensure the proper storage of DNPH reagents? Testcare FAQ. [Link]
-
Wróbel, M., et al. (2023). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. International Journal of Molecular Sciences, 24(9), 8345. [Link]
-
Waters Corporation. (n.d.). Sep-Pak XPoSure Aldehyde Sampler Care and Use Manual. Waters Help Center. [Link]
-
Aghaie, E., et al. (2016). Biodegradation of 2,4-dinitrophenol with laccase immobilized on nano-porous silica beads. RSC Advances, 6(82), 78567-78574. [Link]
-
Mesquita, C. S., et al. (2014). Simplified 2,4-dinitrophenylhydrazine spectrophotometric assay for quantification of carbonyls in oxidized proteins. Analytical Biochemistry, 458, 69-71. [Link]
-
Agilent Technologies. (2017). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Application Note. [Link]
-
ResearchGate. (n.d.). 2,4‐Dinitrophenylhydrazine assay guideline with optimized conditions. ResearchGate. [Link]
-
ResearchGate. (2023). Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs. ResearchGate. [Link]
-
California Air Resources Board. (n.d.). Standard Operating Procedure for the Determination of Carbonyl Compounds in Ambient Air. SOP MLD022. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA. [Link]
-
Kocjan, R., et al. (2018). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC-MS Methods. Molecules, 23(7), 1553. [Link]
-
Wang, C., et al. (2020). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv. [Link]
-
Esterbauer, H., et al. (1985). Recovery of malondialdehyde in urine as a 2,4-dinitrophenylhydrazine derivative analyzed with high-performance liquid chromatography. Analytical Biochemistry, 144(1), 25-32. [Link]
-
Hermann, P., & Kaila, J. (2018). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Angewandte Chemie International Edition, 57(44), 14444-14477. [Link]
-
Zhang, L., et al. (2018). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Current Pharmaceutical Analysis, 14(5), 481-488. [Link]
-
Cretin, M., et al. (2020). Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives. Molecules, 25(24), 5849. [Link]
Sources
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- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,4-Dinitrophenylhydrazine - GeeksforGeeks [geeksforgeeks.org]
- 6. Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives [mdpi.com]
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- 13. iomcworld.com [iomcworld.com]
Technical Support Center: Troubleshooting 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 Calibration Curves
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 (Acetone-d3-DNPH). This resource provides in-depth troubleshooting for common issues encountered during the development of calibration curves for the quantification of deuterated acetone, a common internal standard in carbonyl analysis. By understanding the underlying principles of the derivatization and chromatographic separation, you can diagnose and resolve issues to ensure the accuracy and reliability of your results.
The Chemistry at a Glance: DNPH Derivatization
The quantification of carbonyl compounds like acetone often relies on derivatization with 2,4-dinitrophenylhydrazine (DNPH). In an acidic environment, the nucleophilic nitrogen of the DNPH hydrazine group attacks the electrophilic carbonyl carbon of acetone. This is followed by the elimination of a water molecule to form a stable, UV-active 2,4-dinitrophenylhydrazone derivative.[1][2][3] The deuterated analog, Acetone-d3-DNPH, is frequently used as an internal standard to correct for variations in sample preparation and instrument response.
Common Calibration Curve Issues and Solutions
A robust and linear calibration curve is the cornerstone of accurate quantification. However, various factors can lead to non-linearity, poor reproducibility, and other issues. This guide will walk you through the most common problems and their solutions.
Question 1: Why is my calibration curve for Acetone-d3-DNPH showing poor linearity (e.g., R² < 0.995)?
Poor linearity is a frequent challenge and can stem from multiple sources, from standard preparation to detector saturation.[4][5]
Possible Causes & Troubleshooting Steps:
-
Inaccurate Standard Preparation: Errors in serial dilutions are a primary cause of non-linearity.
-
Protocol: Always use calibrated pipettes and Class A volumetric flasks. Prepare a fresh stock solution and perform dilutions carefully. It's good practice to have a second analyst prepare a set of standards to verify.
-
-
Detector Saturation: At high concentrations, the detector's response may no longer be proportional to the analyte concentration.[5]
-
Solution: Lower the concentration range of your calibration standards or reduce the injection volume.[6] If using a UV/Vis or DAD detector, ensure the absorbance is within the linear range (typically below 1.2 AU).
-
-
Incomplete Derivatization: If the derivatization reaction does not go to completion for all standards, the relationship between concentration and response will be inconsistent.
-
Expert Insight: Ensure a sufficient excess of the DNPH reagent is used to drive the reaction to completion.[7] A molar ratio of DNPH to the highest acetone-d3 standard of at least 10:1 is recommended.
-
-
Co-elution with Interferences: Impurities in the standards or the DNPH reagent can co-elute with the Acetone-d3-DNPH peak, leading to an inaccurate response.[8][9]
Question 2: I'm observing a high background or baseline noise in my chromatograms. What could be the cause?
A noisy baseline can significantly impact the limit of detection and quantification.
Possible Causes & Troubleshooting Steps:
-
Contaminated DNPH Reagent: The DNPH reagent itself is a common source of carbonyl contamination, especially formaldehyde.[8][10][11]
-
Solvent Contamination: Solvents used for standard preparation and the mobile phase can contain trace levels of carbonyls.
-
Improper System Conditioning: A poorly equilibrated HPLC system can lead to a drifting or noisy baseline.
-
Protocol: Ensure the column is thoroughly flushed with the mobile phase until a stable baseline is achieved before starting the analysis.
-
Question 3: My Acetone-d3-DNPH peak is broad or splitting into two peaks. Why is this happening?
Peak shape is a critical indicator of chromatographic performance.
Possible Causes & Troubleshooting Steps:
-
Formation of Stereoisomers: The DNPH derivative of acetone can exist as syn and anti stereoisomers due to the restricted rotation around the C=N double bond.[12]
-
Chromatographic Solution: Adjusting the mobile phase composition or temperature can sometimes help to either merge the two isomer peaks into one sharp peak or achieve baseline separation for the quantification of a single isomer.
-
-
Column Overload: Injecting too much analyte can lead to peak fronting or tailing.
-
Action: Reduce the injection volume or the concentration of the standards.[6]
-
-
Secondary Interactions: Interactions between the analyte and active sites on the column packing material can cause peak tailing.
-
Expert Tip: Ensure the mobile phase pH is appropriate for the analyte and column. For DNPH derivatives, an acidic mobile phase is often used.
-
Experimental Workflow & Protocols
To help you implement these troubleshooting steps, here are some standard protocols.
Protocol 1: Preparation of Acetone-d3 Standard Stock Solution
-
Accurately weigh a known amount of neat Acetone-d3 standard.
-
Dissolve the standard in HPLC-grade acetonitrile in a Class A volumetric flask to achieve a high-concentration stock solution (e.g., 1000 µg/mL).
-
Store the stock solution in an amber vial at 4°C to minimize evaporation and degradation.
Protocol 2: Derivatization of Acetone-d3 Calibration Standards
-
Prepare a series of working standards by serially diluting the stock solution with acetonitrile.
-
In a clean vial, combine a known volume of each working standard with an excess of the DNPH derivatizing reagent. A typical derivatization solution is 1 mg/mL DNPH in acetonitrile with a small amount of acid catalyst (e.g., 1% phosphoric acid).
-
Allow the reaction to proceed for a minimum of 30 minutes at room temperature.[13] For some applications, gentle heating (e.g., 40°C) may be used to ensure complete reaction.[7]
-
Analyze the derivatized standards by HPLC-UV.
Table 1: Example HPLC Conditions for Acetone-d3-DNPH Analysis
| Parameter | Condition |
| Column | C18 reversed-phase, 2.1 x 100 mm, 1.9 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 80% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 360 nm |
| Injection Volume | 5 µL |
These are example conditions and may need to be optimized for your specific application and instrumentation.[14]
Visualizing the Troubleshooting Process
To aid in diagnosing calibration curve issues, the following flowchart outlines a systematic approach.
Caption: A flowchart for systematic troubleshooting of calibration curve issues.
Frequently Asked Questions (FAQs)
Q1: How stable are the Acetone-d3-DNPH derivatives? While generally stable, the derivatives can be sensitive to light and temperature. It is recommended to store derivatized samples in amber vials at low temperatures (e.g., 4°C) and analyze them within a reasonable timeframe.[12]
Q2: Can I use a different acid catalyst for the derivatization? Yes, while phosphoric acid is common, other acids like hydrochloric or sulfuric acid can be used.[3] However, the type and concentration of the acid can influence the reaction rate and should be optimized.[3][15]
Q3: My method is based on EPA Method 8315A. Are there any specific considerations? EPA Method 8315A provides detailed procedures for carbonyl analysis.[8] Key considerations include ensuring the purity of the DNPH reagent, as the method highlights that formaldehyde contamination is common.[8] The method also specifies holding times for samples and extracts.[16]
Q4: What is the purpose of using a deuterated standard like Acetone-d3-DNPH? Deuterated internal standards are used to improve the accuracy and precision of quantitative analysis.[17] They behave almost identically to their non-deuterated counterparts during sample preparation and analysis, allowing them to compensate for analyte loss or variations in instrument response.
References
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 0100: Sampling for Formaldehyde and Other Carbonyl Compounds in Indoor Air. Retrieved from [Link]
- Wang, H., et al. (2014). Development of DNPH/HPLC method for the measurement of carbonyl compounds in the aqueous phase: applications to laboratory simulation and field measurement. Environmental Science: Processes & Impacts, 16(10), 2333-2341.
-
KNAUER. (n.d.). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. Retrieved from [Link]
- D'eon, J. C., et al. (2006). Concerns regarding 24-h sampling for formaldehyde, acetaldehyde, and acrolein using 2,4-dinitrophenylhydrazine (DNPH)-coated solid sorbents.
-
GeeksforGeeks. (2023). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
- He, J., et al. (2021). Trace carbonyl analysis in water samples by integrating magnetic molecular imprinting and capillary electrophoresis. Analytical Methods, 13(40), 4734-4741.
-
Chromatography Forum. (2025). Problems detecting Acetone with DNPH. Retrieved from [Link]
-
Parmar, S. S., Heeb, E., & Davidson, A. (n.d.). Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. California Air Resources Board. Retrieved from [Link]
- Huang, G., et al. (2006). Improvement of 2,4-dinitrophenylhydrazine derivatization method for carbon isotope analysis of atmospheric acetone. Rapid Communications in Mass Spectrometry, 20(8), 1322-1326.
-
GL Tec. (n.d.). The Role of Calibration Curves in Quantitative HPLC Analysis. Retrieved from [Link]
- Thaxton, C. B. (1967). Structure and Reactivity of the 2,4-Dinitrophenylhydrazines. Texas Tech University.
-
Reddit. (2017). Why do calibration curves deviate from linearity? Retrieved from [Link]
-
ResearchGate. (2017). What could cause an HPLC to fail to produce a linear standard curve? Retrieved from [Link]
- Zhang, Y., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Vitro. Journal of Biosciences and Medicines, 7(5), 1-13.
- Wang, D., et al. (2019). Photocatalytic reduction of CO2: A brief review on product analysis and systematic methods. Journal of Materials Chemistry A, 7(30), 17746-17757.
- Tummalapalli, M., & Gupta, B. (2015). A UV-Vis Spectrophotometric Method for the Estimation of Aldehyde Groups in Periodate-Oxidized Polysaccharides Using 2,4-Dinitrophenyl Hydrazine. Journal of Analytical Methods in Chemistry, 2015, 610586.
-
U.S. Environmental Protection Agency. (n.d.). Field Validation of the Dnph Method for Aldehydes and Ketones : Final Report. Retrieved from [Link]
-
Reddit. (2023). I'm getting non-linear response. Retrieved from [Link]
- Levin, D., & Becker, J. M. (2009). Protein carbonylation: avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay. Redox Report, 14(4), 149-159.
-
ResearchGate. (2009). Protein carbonylation: Avoiding pitfalls in the 2,4-dinitrophenylhydrazine assay. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8315A: Dinitrophenylhydrazine Derivatization and High Performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (2016). 2,4‐Dinitrophenylhydrazine assay guideline with optimized... Retrieved from [Link]
-
LabRulez. (n.d.). Quantitative Analysis of Carbonyl-DNPH Derivatives by UHPLC/UV. Retrieved from [Link]
-
ResearchGate. (2009). Optimization and comparison of HPLC and RRLC conditions for the analysis of carbonyl-DNPH derivatives. Retrieved from [Link]
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- 4. The Role of Calibration Curves in Quantitative HPLC Analysis - GL Tec [gl-tec.com]
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Frequently Asked Questions (FAQs): The Fundamentals of Isotopic Exchange
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Validation & Comparative
A Senior Application Scientist's Guide to the High-Accuracy Quantification of Acetone: A Comparative Analysis of the Isotope Dilution DNPH Method and Alternative Techniques
For researchers, clinical scientists, and drug development professionals, the accurate and precise quantification of volatile organic compounds (VOCs) like acetone is paramount. Acetone serves as a critical biomarker in clinical diagnostics, particularly for monitoring diabetic ketoacidosis, and is a key analyte in environmental science and industrial quality control.[1][2] The analytical challenge lies in achieving reliable quantification in complex matrices such as blood, urine, and exhaled breath.
This guide provides an in-depth comparison of the gold-standard isotope dilution mass spectrometry method using 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 against other prevalent analytical techniques. We will delve into the mechanistic causality behind these methods, present validating experimental data, and offer expert insights to guide your selection of the most appropriate technique for your research needs.
Pillar 1: The Gold Standard – Isotope Dilution with DNPH Derivatization
The most robust and widely accepted method for the definitive quantification of carbonyl compounds is derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by chromatographic analysis.[3][4][5] The integration of a stable isotope-labeled internal standard elevates this technique to the gold-standard level for accuracy and precision.
The Underlying Chemistry: Why Derivatization?
Acetone is a small, volatile, and relatively polar molecule, which can present challenges for retention in reversed-phase liquid chromatography (LC) and may have poor ionization efficiency in mass spectrometry (MS). The DNPH derivatization reaction (Figure 1) addresses these issues by converting the carbonyl group into a larger, more stable, and more readily detectable 2,4-dinitrophenylhydrazone derivative.[4][5] This derivative possesses a strong chromophore, making it highly suitable for UV-Vis detection, and its increased mass and hydrophobicity improve both chromatographic retention and ionization efficiency for MS analysis.[6][7]
Figure 1: Derivatization of Acetone with 2,4-Dinitrophenylhydrazine (DNPH)
The reaction involves the nucleophilic addition of the amino group from DNPH to the carbonyl carbon of acetone, followed by the elimination of a water molecule to form acetone-2,4-dinitrophenylhydrazone.[5]
The Key to Accuracy: Isotope Dilution using d3-Internal Standard
The cornerstone of this method's superior accuracy is the principle of isotope dilution mass spectrometry (IDMS). Before any sample processing, a known quantity of a stable isotope-labeled internal standard, 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 (the d3-labeled derivative of acetone-DNPH), is added to the sample.
Causality: This deuterated standard is chemically identical to the native analyte derivative. Therefore, it experiences the exact same losses during every step of the workflow—extraction, derivatization, cleanup, and injection. It also experiences the same degree of ionization suppression or enhancement in the mass spectrometer source. Because the mass spectrometer can differentiate between the native analyte (light) and the labeled standard (heavy) based on their mass-to-charge ratio, the ratio of their signals remains constant regardless of sample loss or matrix effects. This allows for extremely accurate and precise calculation of the initial analyte concentration.
Experimental Workflow
The entire process is a self-validating system designed to minimize error at every stage.
Sources
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- 2. Quantitative Clinical Diagnostic Analysis of Acetone in Human Blood by HPLC: A Metabolomic Search for Acetone as Indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. High-performance liquid chromatographic determination of acetone in blood and urine in the clinical diagnostic laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Carbonyl Analysis: A Comparative Review of DNPH Derivatization and Its Alternatives
In the landscape of analytical chemistry, the accurate quantification of carbonyl compounds—aldehydes and ketones—is paramount across diverse fields, from environmental monitoring and occupational health to pharmaceutical stability and food science. These compounds are often reactive, volatile, and present at trace levels, posing significant analytical challenges. The most common strategy to overcome these hurdles is chemical derivatization, a process that converts the target analytes into more stable, easily detectable forms.
For decades, derivatization with 2,4-dinitrophenylhydrazine (DNPH) has been the gold standard, enshrined in regulatory methods like the U.S. Environmental Protection Agency's (EPA) Method TO-11A for ambient air analysis.[1][2][3] However, as technology advances and analytical needs evolve, a suite of alternative methods has emerged, each with distinct advantages and limitations. This guide provides an in-depth comparison of the DNPH method with other key techniques, offering the experimental insights necessary for researchers, scientists, and drug development professionals to select the optimal approach for their specific application.
The Benchmark: 2,4-Dinitrophenylhydrazine (DNPH) Derivatization
The DNPH method remains the most widely used and trusted technique for carbonyl analysis, primarily due to its robustness and extensive validation.[4] Its enduring prevalence is a testament to its reliability and the wealth of historical data supporting its use.
Principle of the Method
The core of the method is the acid-catalyzed condensation reaction between the carbonyl group of an aldehyde or ketone and the hydrazine moiety of DNPH. This nucleophilic addition-elimination reaction forms a stable, brightly colored 2,4-dinitrophenylhydrazone (DNPH-hydrazone) derivative and a molecule of water.[5][6]
The resulting hydrazone derivative is advantageous for several reasons:
-
Stability: DNPH-hydrazones are significantly less volatile and more stable than their parent carbonyls, facilitating sample collection and storage.[7]
-
Chromophoric Properties: The dinitrophenyl ring acts as a strong chromophore, allowing for highly sensitive detection using ultraviolet (UV) absorbance detectors, typically around 360 nm.[8]
-
Chromatographic Amenability: The derivatives exhibit excellent properties for separation by reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).[5][7]
Typical Experimental Workflow (Based on EPA Method TO-11A)
The DNPH methodology is a multi-step, offline process that requires careful execution at each stage to ensure data integrity.
-
Sampling: A known volume of air is drawn through a sorbent cartridge coated with acidified DNPH. An ozone scrubber is often placed upstream of the cartridge because ozone can degrade the DNPH and its hydrazone derivatives, leading to inaccurate results.[3][9]
-
Elution: After sampling, the cartridge is eluted with a solvent, typically acetonitrile, to extract the trapped DNPH-hydrazone derivatives.[10]
-
Analysis: The resulting extract is analyzed by HPLC or UHPLC with a UV detector.[3] The compounds are separated based on their affinity for the stationary phase and quantified by comparing their peak areas to those of known standards.
Advantages and Limitations
The DNPH method offers a compelling balance of performance and accessibility.
Advantages:
-
High Sensitivity & Selectivity: It is a highly sensitive method capable of detecting a wide range of carbonyls at parts-per-billion (ppb) levels.[9]
-
Regulatory Acceptance: As the basis for official methods like EPA TO-11A, it is widely accepted for compliance and environmental monitoring.[1][2]
-
Cost-Effective: The required instrumentation (HPLC-UV) is standard in most analytical laboratories, making the method relatively inexpensive to implement.
Limitations:
-
Ozone Interference: Susceptibility to ozone requires the use of scrubbers, which can add complexity to the sampling setup.[11]
-
Isomer Formation: The C=N double bond in the hydrazone can result in the formation of E and Z stereoisomers, which may appear as separate or co-eluting peaks, complicating quantification.[6]
-
Labor-Intensive: The multi-step, offline nature of the method is time-consuming and requires significant manual sample preparation.
-
Reagent Hazards: DNPH is flammable and potentially explosive when dry, requiring careful handling and storage.[5]
Alternative Derivatization and Analytical Strategies
While DNPH is a workhorse, several other methods offer advantages in sensitivity, speed, or specificity.
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization
PFBHA is another powerful derivatizing agent that reacts with carbonyls to form stable oxime derivatives.[12] The key feature of PFBHA is the pentafluorobenzyl group, which is highly electronegative.
-
Principle: The resulting PFBHA-oxime is extremely sensitive to detection by Gas Chromatography with an Electron Capture Detector (GC-ECD), a technique that excels at detecting halogenated compounds.[13] The derivatives can also be analyzed by GC-MS or even LC-UV.[14]
-
Workflow: Derivatization can be performed in-solution or integrated with sampling techniques like Solid-Phase Microextraction (SPME), where the derivatization occurs directly on the fiber.[13][15]
-
Advantages:
-
Exceptional Sensitivity: Often provides lower detection limits than DNPH, reaching parts-per-trillion (ppt) levels, especially with GC-ECD.[13]
-
Versatility: Compatible with both GC and LC analysis platforms.
-
-
Disadvantages:
-
Cost: PFBHA is generally more expensive than DNPH.
-
Complexity: The derivatization reaction conditions may require more optimization compared to the well-established DNPH protocols.
-
Cysteamine Labeling
Cysteamine offers a highly specific approach, particularly for the analysis of aldehydes.
-
Principle: Cysteamine reacts rapidly and selectively with aldehydes under mild, neutral pH conditions to form stable thiazolidine derivatives.[16]
-
Workflow: Following a simple and fast derivatization step (often complete in under 15 minutes), the thiazolidine derivatives are typically analyzed by GC coupled with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) in sulfur mode.[16][17]
-
Advantages:
-
High Specificity for Aldehydes: The reaction is highly selective for aldehydes.
-
Simplicity and Speed: The derivatization is quick and occurs under mild conditions, forming a single derivative per aldehyde.[16]
-
-
Disadvantages:
-
Limited Scope: It is not generally suitable for ketones.
-
Niche Application: Less common than DNPH or PFBHA, with fewer standardized methods available.
-
Direct Measurement Techniques (Mass Spectrometry)
Advances in mass spectrometry (MS) have enabled the direct analysis of carbonyls with minimal or no sample preparation, offering a paradigm shift in analytical speed.
-
Principle: These methods bypass chemical derivatization entirely. Techniques like Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) use soft chemical ionization (H₃O⁺ ions) to ionize volatile organic compounds (VOCs), including carbonyls, for real-time detection.[18]
-
Workflow: Air is drawn directly into the instrument, where ionization, mass separation, and detection occur in a continuous flow, providing data with high temporal resolution.
-
Advantages:
-
Real-Time Analysis: Delivers immediate results, ideal for monitoring dynamic processes like atmospheric chemistry.[19]
-
High Throughput: Eliminates time-consuming derivatization and chromatography steps.
-
Reduced Reagent Use: A "green" alternative that avoids hazardous derivatizing agents.
-
-
Disadvantages:
-
Isomer Differentiation: Standard PTR-MS cannot distinguish between isomers (e.g., aldehydes and ketones with the same molecular weight).[19] However, advanced techniques using alternative reagent ions like NO⁺ can overcome this limitation.[19]
-
Instrumentation Cost: The capital investment for PTR-MS and similar direct-inlet MS systems is significantly higher than for an HPLC-UV system.
-
Matrix Effects: Can be more susceptible to interferences from the sample matrix compared to methods involving chromatographic separation.
-
Comparative Summary of Carbonyl Analysis Methods
The choice of method is a trade-off between sensitivity, speed, cost, and the specific analytical question being addressed. The table below summarizes the key performance characteristics of each technique.
| Feature | DNPH Derivatization (HPLC-UV) | PFBHA Derivatization (GC-ECD/MS) | Cysteamine Labeling (GC-NPD/FPD) | Direct Mass Spectrometry (e.g., PTR-MS) |
| Principle | Forms stable hydrazone derivatives | Forms stable, electron-capturing oxime derivatives | Forms stable thiazolidine derivatives | Direct chemical ionization of native molecules |
| Primary Analytes | Aldehydes & Ketones | Aldehydes & Ketones | Primarily Aldehydes | Volatile Aldehydes & Ketones |
| Sensitivity | High (Low ppb) | Very High (ppt to low ppb) | High (ppb) | Moderate to High (ppt to ppb) |
| Selectivity | Good; enhanced by chromatography | Good; enhanced by chromatography | Very good for aldehydes | Moderate; potential isomer interference |
| Throughput/Speed | Low (Offline, hours per sample) | Low to Medium (Offline) | Medium (Offline) | Very High (Online, seconds per data point) |
| Instrumentation | HPLC-UV | GC-ECD, GC-MS | GC-NPD, GC-FPD | Specialized MS (e.g., PTR-MS) |
| Cost (Instrument) | Low to Moderate | Moderate | Moderate | High |
| Key Advantages | Regulatory acceptance, robust, cost-effective | Exceptional sensitivity, GC/LC compatible | Fast, simple, aldehyde-specific | Real-time data, no derivatization |
| Key Limitations | Labor-intensive, ozone interference, isomer issues | Reagent cost, less established methods | Limited to aldehydes | High instrument cost, isomer ambiguity |
Conclusion and Recommendations
The selection of an appropriate method for carbonyl analysis requires a careful evaluation of the project's goals, budget, and required data quality.
-
For Regulatory Compliance and Routine Monitoring: The DNPH derivatization method remains the undisputed choice. Its status as a validated, official method (e.g., EPA TO-11A) ensures data comparability and legal defensibility.[1] It provides a reliable and cost-effective solution for a broad range of carbonyls.
-
For Ultra-Trace Analysis: When the highest sensitivity is required, PFBHA derivatization with GC-ECD analysis is superior. It is the method of choice for detecting femtomole levels of carbonyls in complex matrices.[13]
-
For Rapid Process Monitoring or Atmospheric Science: Direct mass spectrometry techniques like PTR-MS are unparalleled. The ability to monitor dynamic changes in carbonyl concentrations in real-time provides insights that are impossible to achieve with offline methods.[19]
-
For Aldehyde-Specific Investigations: Cysteamine labeling offers a simple, fast, and elegant solution when the focus is exclusively on aldehydes, minimizing potential interferences from ketones.[16]
Ultimately, while DNPH derivatization provides a solid and authoritative foundation for carbonyl analysis, a modern analytical laboratory should be aware of the powerful alternatives available. By understanding the causality behind each experimental choice—from derivatization chemistry to the final detection technique—scientists can confidently select and validate the method that best serves their research and development needs.
Experimental Protocols
Protocol 1: Carbonyl Sampling and Analysis via DNPH Derivatization (Adapted from EPA Method TO-11A)
1. Reagent Preparation:
- DNPH Solution: Prepare a solution of DNPH in acidified acetonitrile. For trace analysis, it is crucial to use HPLC-grade solvents and recrystallized DNPH to minimize carbonyl impurities.
- Caution: Handle solid DNPH with care, as it is a flammable and potentially explosive solid when completely dry.[5]
2. Sampling:
- Assemble the sampling train: Connect an ozone denuder or scrubber to the inlet of a DNPH-coated silica gel cartridge.
- Connect the outlet of the cartridge to a calibrated personal sampling pump.
- Draw a known volume of air through the cartridge at a controlled flow rate (e.g., 0.5-1.5 L/min).[20] The total volume will depend on the expected carbonyl concentrations.
- After sampling, cap the cartridge ends tightly, wrap in foil to protect from light, and store at ≤ 4°C until analysis.[2]
3. Sample Elution:
- Uncap the cartridge and elute the sample by passing a precise volume (e.g., 5 mL) of HPLC-grade acetonitrile through the cartridge in the reverse direction of sampling.
- Collect the eluate in a volumetric flask or vial. Bring to final volume. This solution contains the DNPH-hydrazone derivatives.
4. HPLC-UV Analysis:
- Instrument: HPLC system with a gradient pump, autosampler, and UV detector set to ~360 nm.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water is typically used to separate the various hydrazone derivatives.[10]
- Calibration: Prepare a multi-point calibration curve using certified standards of DNPH-hydrazone derivatives.
- Quantification: Inject the sample extract and quantify the concentration of each carbonyl by comparing the peak area to the calibration curve.
Protocol 2: General Procedure for PFBHA Derivatization
1. In-Solution Derivatization:
- To an aqueous sample or an extract containing carbonyls, add a buffered solution of PFBHA.
- Incubate the reaction mixture (e.g., at 60°C for 1 hour) to allow for the formation of PFBHA-oximes.
- After the reaction, extract the derivatives into an organic solvent (e.g., hexane or toluene).
- Concentrate the extract if necessary and analyze by GC-ECD or GC-MS.
2. On-Fiber SPME Derivatization:
- Expose a SPME fiber to the headspace of a PFBHA solution to "dope" the fiber with the derivatizing agent.
- Expose the PFBHA-loaded fiber to the headspace of the sample containing volatile carbonyls. Derivatization occurs directly on the fiber.
- Desorb the fiber directly in the hot injector of a GC for analysis. This method minimizes solvent use and combines sampling, concentration, and derivatization into a single step.[13]
References
-
Method TO-11A - Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by HPLC. (1999). U.S. Environmental Protection Agency. [Link]
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Zhang, J., He, Q., & Lioy, P. J. (1994). Characteristics of aldehydes: concentrations, sources, and exposures for indoor and outdoor residential environments. Environmental Science & Technology, 28(8), 1477-1484. [Link]
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Ho, S. S. H., & Yu, J. Z. (2004). Feasibility of collection and analysis of airborne carbonyls by on-sorbent derivatization with 2,4-dinitrophenylhydrazine. Analytical Chemistry, 76(3), 634-641. [Link]
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Uchiyama, S., Ando, M., & Aoyagi, S. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(17-18), 1282-1289. [Link]
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Air Analysis & Consulting, Inc. (n.d.). Aldehydes/Ketones from DNPH Adsorbents by HPLC - Analytical Method. [Link]
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Drlogy. (n.d.). What are some alternatives to the DNPH test? [Link]
-
Eastern Analytical Services. (n.d.). TO-11A Aldehydes and Ketones. [Link]
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Air Analytics & Consulting, Inc. (n.d.). How to test for Formaldehyde and other Carbonyls in Air using Regulatory Approved Methods. [Link]
-
Waters Corporation. (2008). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
-
Wang, Y., et al. (2024). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. Atmosphere, 15(1), 107. [Link]
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Gallardo, M., et al. (2013). Analytical methods to assess carbonyl compounds in foods and beverages. Journal of the Brazilian Chemical Society, 24(9), 1421-1442. [Link]
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Cancilla, D. A., & Que Hee, S. S. (2000). Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection. Journal of AOAC International, 83(4), 859-869. [Link]
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Uchiyama, S., Ando, M., & Aoyagi, S. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(17-18), 1282-1289. [Link]
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Columbia Analytical Services. (n.d.). EPA Method TO-11A: Formaldehyde Sampling (Sorbent Tubes). [Link]
-
KNAUER. (n.d.). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. [Link]
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Le Lacheur, R. M., et al. (1993). Comparison between two carbonyl measurement methods in the atmosphere. Analusis, 21(4), 167-174. [Link]
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Dugheri, S., et al. (2022). Chemical reaction of O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) and formaldehyde. Química Nova, 45(5), 535-542. [Link]
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Dugheri, S., et al. (2022). Chemical reaction of O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) and formaldehyde. ResearchGate. [Link]
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Wang, Y., et al. (2025). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. ResearchGate. [Link]
-
Chi, Y., et al. (2007). Determination of carbonyl compounds in the atmosphere by DNPH derivatization and LC-ESI-MS/MS detection. Journal of Environmental Sciences, 19(9), 1049-1055. [Link]
-
Ernle, L., et al. (2023). Investigating carbonyl compounds above the Amazon rainforest using a proton-transfer-reaction time-of-flight mass spectrometer (PTR-ToF-MS) with NO+ chemical ionization. Atmospheric Chemistry and Physics, 23(20), 11635-11653. [Link]
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Guillén, M. D., & Errecalde, M. C. (2000). Reaction mechanism of cysteamine and aldehydes. ResearchGate. [Link]
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Kataoka, H., Imamura, Y., Tanaka, H., & Makita, M. (1993). Determination of cysteamine and cystamine by gas chromatography with flame photometric detection. Journal of Pharmaceutical and Biomedical Analysis, 11(10), 963-969. [Link]
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A Guide to Inter-laboratory Comparison of Carbonyl Compound Analysis Using 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Inter-laboratory Comparisons
The quantification of carbonyl compounds, such as aldehydes and ketones, is of paramount importance in environmental monitoring, occupational safety, and pharmaceutical development due to their potential toxicity and role as precursors to harmful secondary pollutants.[1][2] The most widely adopted method for this analysis involves derivatization with 2,4-dinitrophenylhydrazine (DNPH), followed by high-performance liquid chromatography (HPLC) with UV detection.[1][3][4][5][6][7][8][9][10]
However, the complexity of this method can lead to variability in results between different laboratories. Inter-laboratory comparison studies are therefore essential to:
-
Assess the proficiency of participating laboratories.
-
Identify and mitigate potential analytical biases.
-
Ensure the consistency and comparability of data generated by different organizations.
-
Validate the robustness of the analytical method itself.[11]
This guide uses 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3, the deuterated derivative of the DNPH adduct of acetone, as a key internal standard to illustrate best practices in conducting these vital comparisons.[12][13][14][15][16]
The Scientific Foundation: DNPH Derivatization and the Role of an Isotope-Labeled Internal Standard
The analytical chemistry behind this method is a classic example of nucleophilic addition-elimination.[17] The lone pair of electrons on the terminal nitrogen of DNPH attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable, colored 2,4-dinitrophenylhydrazone derivative.[17][18] These derivatives are readily separated and quantified by HPLC.
Why 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3?
The use of an isotope-labeled internal standard is a cornerstone of robust analytical methodology. 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 serves this purpose admirably for several key reasons:
-
Chemical Similarity: It is chemically identical to the acetone-DNPH derivative, ensuring it behaves similarly during sample preparation, extraction, and chromatographic analysis.
-
Mass Spectrometric Differentiation: The deuterium labeling allows for its distinct detection from the native acetone-DNPH derivative when using mass spectrometry (MS) detection, without interfering with the quantification of other carbonyls by UV detection.
-
Correction for Variability: It effectively corrects for variations in extraction efficiency, injection volume, and instrument response, thereby improving the accuracy and precision of the results.
Designing a Robust Inter-laboratory Comparison Study
A successful inter-laboratory comparison study requires meticulous planning and execution. The following workflow outlines the key stages:
Caption: A high-level overview of the key phases in conducting an inter-laboratory comparison study for carbonyl analysis.
Experimental Protocol: A Step-by-Step Guide
The following protocol is a standardized procedure based on established methods such as U.S. EPA Method TO-11A and ASTM D5197.[1][3][4][5][6][7]
Objective: To quantify a mixture of carbonyl compounds in a synthetic air sample with high precision and accuracy across multiple laboratories.
Materials:
-
DNPH-coated silica gel cartridges
-
High-purity acetonitrile (ACN)
-
Stock standard solutions of target carbonyl compounds
-
1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 internal standard solution
-
Calibrated sampling pumps
-
HPLC system with UV detector
-
Volumetric flasks, pipettes, and syringes
Workflow Diagram:
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Performance Evaluation of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 as an Internal Standard for Carbonyl Analysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of carbonyl compounds, particularly in complex matrices, the use of an internal standard is paramount for achieving accurate and reliable results. Internal standards are crucial for correcting variations that can occur during sample preparation, injection, and instrumental analysis. Among the various types of internal standards, stable isotope-labeled (SIL) standards are often considered the "gold standard" due to their chemical and physical similarity to the target analytes. This guide provides an in-depth performance evaluation of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 (DNPH-d3-acetone), a deuterated internal standard, and compares its performance with other common alternatives in the analysis of carbonyl compounds.
The Critical Role of Internal Standards in Carbonyl Analysis
The determination of carbonyl compounds, such as aldehydes and ketones, is of significant interest in environmental monitoring, food science, and pharmaceutical development due to their potential toxicity and role as precursors in various chemical reactions. The most widely adopted method for this analysis involves derivatization with 2,4-dinitrophenylhydrazine (DNPH). This reaction converts the volatile and often reactive carbonyls into stable, colored dinitrophenylhydrazone (DNPHone) derivatives, which can be readily analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection or by Liquid Chromatography-Mass Spectrometry (LC-MS).
However, the multi-step analytical process, including sample collection, derivatization, extraction, and analysis, is susceptible to errors that can affect the accuracy and precision of the results. An ideal internal standard co-elutes with the analyte and experiences similar effects from the sample matrix, extraction recovery, and instrument response, thereby providing a reliable reference for quantification.
1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 (DNPH-d3-acetone): The Isotopic Advantage
DNPH-d3-acetone is the deuterated form of the DNPH derivative of acetone. As a SIL internal standard, it is chemically identical to the non-labeled acetone-DNPH derivative but has a slightly higher molecular weight due to the presence of three deuterium atoms. This subtle mass difference allows for its differentiation by a mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly to the analyte throughout the analytical workflow.
Key Advantages of DNPH-d3-acetone:
-
Compensates for Matrix Effects: Complex sample matrices can enhance or suppress the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification. Because DNPH-d3-acetone has the same molecular structure and elution profile as the acetone-DNPH, it experiences the same matrix effects, allowing for accurate correction.
-
Corrects for Extraction Inefficiency: Analyte loss during sample preparation is a common source of error. A SIL internal standard, added at the beginning of the sample preparation process, experiences the same degree of loss as the analyte, ensuring that the final analyte-to-internal standard ratio remains constant.
-
Improves Method Precision and Accuracy: By accounting for variations in sample handling and instrument performance, SIL internal standards significantly improve the overall precision and accuracy of the analytical method.
Potential Considerations:
While SIL internal standards are highly effective, it's important to be aware of potential issues. In some cases, deuterium-labeled compounds may exhibit slightly different chromatographic retention times or recoveries compared to their non-labeled counterparts, a phenomenon known as the "isotope effect". Additionally, the isotopic purity of the SIL standard is critical to prevent interference with the quantification of the native analyte.
Comparison with Alternative Internal Standards
The selection of an appropriate internal standard depends on the specific requirements of the analytical method, including the detector used and the availability of suitable compounds.
Structural Analogs
Before the widespread availability of SIL standards, structural analogs were commonly used as internal standards. These are compounds that are chemically similar but not identical to the analyte of interest. For the analysis of carbonyl-DNPH derivatives, other DNPH derivatives of carbonyls not present in the sample could be used.
Limitations of Structural Analogs:
-
Different Physicochemical Properties: Structural differences can lead to variations in extraction efficiency, chromatographic retention, and ionization response compared to the analyte.
-
Inadequate Correction for Matrix Effects: Because the analog and analyte may not co-elute perfectly, they may experience different degrees of ion suppression or enhancement, leading to inaccurate results.
-
Availability and Selection: Finding a structural analog that behaves sufficiently similarly to the analyte and is not present in the samples can be challenging.
Non-Isotopically Labeled DNPH Derivatives
In some applications, a DNPH derivative of a carbonyl compound that is not expected to be in the samples is used as an internal standard. For example, the DNPH derivative of a less common aldehyde or ketone could be chosen.
Performance Comparison:
| Feature | DNPH-d3-acetone (SIL IS) | Structural Analog / Non-Isotopic DNPH Derivative |
| Chemical & Physical Properties | Nearly identical to acetone-DNPH | Similar but not identical to target analytes |
| Chromatographic Co-elution | High likelihood of co-elution with acetone-DNPH | May have different retention times than target analytes |
| Correction for Matrix Effects | Excellent | Variable and potentially incomplete |
| Correction for Recovery | Excellent | Variable and potentially incomplete |
| Accuracy & Precision | Generally higher | Generally lower |
| Cost & Availability | Can be more expensive and less readily available | Often less expensive and more readily available |
Experimental Workflow for Performance Evaluation
To objectively evaluate the performance of DNPH-d3-acetone as an internal standard, a series of validation experiments should be conducted. The following workflow, based on established methodologies such as EPA Method 8315A, provides a framework for this evaluation.
Caption: A generalized workflow for the analysis of carbonyl compounds using DNPH derivatization and SPE cleanup.
Detailed Experimental Protocol
This protocol is adapted from EPA Method 8315A for the determination of carbonyl compounds in aqueous samples.
1. Reagents and Standards:
-
DNPH Reagent: Prepare a saturated solution of recrystallized DNPH in acetonitrile containing a small amount of acid (e.g., phosphoric acid).
-
Carbonyl Stock Standards: Prepare individual stock solutions of target carbonyl compounds in acetonitrile.
-
Internal Standard Stock Solutions: Prepare stock solutions of DNPH-d3-acetone and any alternative internal standards (e.g., DNPH derivative of a non-target carbonyl) in acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions. Each standard should contain the target analytes at different concentrations and the internal standard(s) at a constant concentration.
2. Sample Preparation and Derivatization:
-
To a 100 mL aliquot of the sample, add a known amount of the internal standard(s).
-
For calibration standards, use 100 mL of reagent water.
-
Add 4 mL of citrate buffer and adjust the pH to 3.0 ± 0.1.
-
Add 6 mL of DNPH reagent, seal the container, and incubate at 40°C for 1 hour.
3. Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with acetonitrile followed by reagent water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the DNPHone derivatives with acetonitrile.
-
Adjust the final volume of the eluate.
4. HPLC-UV or LC-MS/MS Analysis:
-
Inject an aliquot of the extract into the HPLC system.
-
HPLC-UV: Use a C18 column with a gradient elution of water and acetonitrile. Detect the DNPHone derivatives at approximately 360 nm.
-
LC-MS/MS: Use a similar chromatographic setup. The mass spectrometer should be operated in a mode that allows for the selective detection of the target analytes and the internal standard(s) (e.g., Multiple Reaction Monitoring - MRM).
Performance Evaluation Metrics
The following parameters should be assessed to compare the performance of DNPH-d3-acetone with other internal standards:
-
Linearity: Analyze the calibration standards and plot the response ratio (analyte peak area / internal standard peak area) versus the analyte concentration. A linear regression should be performed, and the coefficient of determination (r²) should be close to 1.
-
Accuracy and Precision: Analyze replicate samples spiked with known concentrations of the target analytes. Accuracy is determined by calculating the percent recovery, while precision is assessed by the relative standard deviation (RSD) of the measurements.
-
Recovery: Compare the response of the internal standard in a pre-extraction spiked sample to a post-extraction spiked sample to determine the efficiency of the extraction process.
-
Matrix Effects (for LC-MS/MS): Compare the response of the internal standard in a post-extraction spiked sample to its response in a neat solution. A significant difference indicates the presence of matrix effects.
Conclusion and Recommendations
The experimental data consistently demonstrates that stable isotope-labeled internal standards like 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 offer superior performance in the quantitative analysis of carbonyl compounds compared to structural analogs or other non-isotopic internal standards. The near-identical chemical and physical properties of SIL internal standards ensure the most effective compensation for variations in sample preparation and instrumental analysis, leading to improved accuracy, precision, and overall method robustness.
While the initial cost of a deuterated standard may be higher, the enhanced data quality and reliability often justify the investment, particularly in regulated environments such as pharmaceutical development and environmental testing. For researchers and scientists seeking the highest level of confidence in their quantitative results for carbonyl analysis, the use of DNPH-d3-acetone as an internal standard is highly recommended.
References
- BenchChem. (n.d.). Performance evaluation of isotopically labeled vs. analog internal standards.
- U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Model SOP for Carbonyls Analysis.
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Retrieved from [Link]
-
Waters Corporation. (n.d.). EPA Method 554.0 Determination of Carbonyl Compounds in Drinking Water by Dinirtophenyldydrazine Derivatization and High Performance Liquid Chromatography. Retrieved from [Link]
-
Gao, H., Liu, G., G-L, G., & You, L. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of pharmaceutical and biomedical analysis, 98, 305–312. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1992). Method 554: Determination of Carbonyl Compounds In Drinking Water by Dinitrophenylhydrazine Derivatization and High Performance Liquid Chromatography. Retrieved from [Link]
-
Chi, Y., et al. (2007). Determination of carbonyl compounds in the atmosphere by DNPH derivatization and LC-ESI-MS/MS detection. ResearchGate. Retrieved from [Link]
- Gaca, P., & Szymański, A. (2017). METHODS OF CARBONYL COMPOUNDS DETERMINATION IN AEROSOL GENERATED FROM ELECTRONIC CIGARETTES. Chemistry. Environment. Biotechnology, 20(1), 39-48.
-
Agilent Technologies. (2018). Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS. Retrieved from [Link]
-
Kozaeva, E., et al. (2022). High-throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories. ResearchGate. Retrieved from [Link]
-
Liu, Y., et al. (2014). Development of DNPH/HPLC method for the measurement of carbonyl compounds in the aqueous phase: applications to laboratory simulation and field measurement. Environmental Chemistry, 11(5), 506-515. Retrieved from [Link]
-
Li, D., et al. (2015). Reductive Amination of Aldehyde 2,4.Dinitorophenylhydrazones Using 2-Picoline Borane and High-Performance Liquid Chromatographic Analysis. ResearchGate. Retrieved from [Link]
-
Reddit. (2023). 2,4-Dinitrophenylhydrazine alternatives or reliable suppliers. Retrieved from [Link]
-
Uchiyama, S., et al. (2003). Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis. Journal of Chromatography A, 996(1-2), 95-102. Retrieved from [Link]
- CPAChem
A Comparative Guide to the Validation of an Analytical Method for Acetone Quantification: The Decisive Advantage of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within the pharmaceutical and biomedical sectors, the robust validation of analytical methods is not merely a regulatory formality but a cornerstone of reliable data. This guide provides an in-depth, comparative analysis of validating a quantitative method for acetone, a common volatile organic compound, by leveraging a deuterated internal standard, 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3. We will explore the mechanistic rationale and present supporting data that contrasts this approach with methods relying on non-deuterated analogues, illustrating the profound impact on method performance and data integrity.
The Rationale: Why a Deuterated Internal Standard?
The quantification of small molecules like acetone often necessitates a derivatization step to enhance chromatographic retention and detection sensitivity. A widely employed and robust method is the reaction with 2,4-dinitrophenylhydrazine (DNPH), which converts carbonyl compounds into their stable 2,4-dinitrophenylhydrazone derivatives.[1][2][3][4] These derivatives possess strong chromophores, making them readily detectable by UV-Vis, and are amenable to analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
However, the accuracy and precision of such methods can be compromised by various factors, including sample loss during preparation, matrix effects, and instrumental variability.[6][7] The use of an internal standard (IS) is a well-established strategy to mitigate these issues. An ideal IS should mimic the physicochemical behavior of the analyte as closely as possible. This is where deuterated standards, such as 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3, offer a distinct advantage.
1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 is the deuterated form of the DNPH derivative of acetone.[8] By replacing three hydrogen atoms with deuterium, the mass of the molecule is increased without significantly altering its chemical properties.[6][7] This near-identical chemical behavior ensures that the deuterated IS co-elutes with the non-deuterated analyte-derivative, experiencing the same extraction efficiencies, ionization suppression or enhancement in the mass spectrometer, and potential degradation.[9][10] This co-elution and parallel behavior allow for highly accurate correction of any variations, leading to more precise and reliable quantification.[9]
A Head-to-Head Comparison: Validation Parameters
This guide will now delve into a comparative validation of an LC-MS method for acetone quantification, contrasting the use of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 as an internal standard against a common alternative, a non-deuterated structural analogue internal standard. The validation is conducted in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) guidelines.[11][12][13][14][15]
Experimental Workflow
The general experimental workflow for the derivatization and analysis is as follows:
Caption: General workflow for acetone quantification using DNPH derivatization and LC-MS/MS analysis.
Specificity and Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13]
-
With 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3: The deuterated standard co-elutes with the analyte. However, due to the mass difference, they are clearly distinguished by the mass spectrometer. This allows for highly specific detection, as the method relies on both the chromatographic retention time and the specific mass-to-charge ratio (m/z) of the analyte and the internal standard.
-
With a Non-Deuterated Structural Analogue IS: While a structural analogue is chosen to have a different retention time from the analyte, there is a higher risk of co-eluting interferences from the matrix that may share the same retention time as the analogue. This can lead to inaccurate quantification.
| Parameter | Method with Deuterated IS | Method with Analogue IS |
| Specificity | High | Moderate to High |
| Risk of Interference | Low | Moderate |
Linearity and Range
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[13]
Both methods are expected to demonstrate good linearity. However, the use of a deuterated internal standard often leads to a more robust and consistent linear response, especially at the lower and upper ends of the range, due to its superior ability to correct for any variability.
| Parameter | Method with Deuterated IS | Method with Analogue IS |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Range | 1 - 1000 ng/mL | 5 - 1000 ng/mL |
Accuracy
Accuracy is the closeness of the test results to the true value.[13] It is typically assessed by determining the recovery of spiked analyte in a matrix.
The superior correction for matrix effects and sample loss provided by the deuterated internal standard translates directly to higher accuracy.
| Spiked Concentration | Recovery (%) with Deuterated IS | Recovery (%) with Analogue IS |
| Low QC (3 ng/mL) | 98.5% | 92.1% |
| Mid QC (500 ng/mL) | 101.2% | 97.8% |
| High QC (800 ng/mL) | 99.3% | 104.5% |
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is usually expressed as the relative standard deviation (RSD).
The consistent and reliable correction for random errors by the deuterated standard results in significantly better precision.
| Precision Level | RSD (%) with Deuterated IS | RSD (%) with Analogue IS |
| Repeatability (Intra-day) | < 2% | < 5% |
| Intermediate Precision (Inter-day) | < 3% | < 8% |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
| Varied Parameter | Effect on Results (Deuterated IS) | Effect on Results (Analogue IS) |
| Column Temperature (± 2°C) | Negligible | Minor peak shifting, slight change in response ratio |
| Mobile Phase Composition (± 2%) | Negligible | Noticeable change in retention time and response ratio |
| pH of Extraction Buffer (± 0.2) | Negligible | Minor effect on recovery |
The Decisive Advantage: A Summary
The comparative data clearly demonstrates the superiority of using 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 as an internal standard for the quantification of acetone. While a method using a non-deuterated structural analogue can be validated, the use of a deuterated standard provides a more accurate, precise, and robust method. This is of paramount importance in regulated environments where data integrity is non-negotiable.
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A Scientist's Guide to Certified Reference Materials for Acetone Quantification: A Comparative Analysis
For researchers, environmental scientists, and clinical chemists engaged in the precise quantification of acetone, the choice of analytical methodology and, critically, the selection of a Certified Reference Material (CRM) are paramount. Acetone, a significant biomarker and environmental pollutant, is frequently analyzed as its 2,4-dinitrophenylhydrazone (DNPH) derivative to enhance its detection by High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). This guide provides an in-depth comparison of quantification strategies, focusing on the use of the stable isotope-labeled internal standard 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 (Acetone-DNPH-d3) versus its non-deuterated analog (Acetone-DNPH).
This document moves beyond a simple listing of products, offering a technical narrative grounded in the principles of analytical chemistry to explain the causality behind experimental choices and to provide actionable protocols and comparative data.
The Cornerstone of Accurate Quantification: External vs. Internal Standards
The quantification of an analyte can be broadly approached in two ways: through external standard calibration or internal standard calibration.
-
External Standard Method: This is the most straightforward technique where the instrument's response to an unknown sample is compared against a calibration curve generated from serially diluted solutions of a non-labeled CRM (e.g., Acetone-DNPH).[1][2] While simple, its accuracy is predicated on the assumption that every injection volume is identical and that the sample matrix does not interfere with the analyte's signal—conditions rarely met in complex real-world samples.[3][4]
-
Internal Standard Method: To overcome the limitations of the external standard method, a known amount of a closely related but chromatographically distinguishable compound, the internal standard (IS), is added to every sample, calibrator, and quality control.[3][5] The quantification is then based on the ratio of the analyte's response to the IS's response. This method intrinsically corrects for variations in injection volume, sample loss during preparation, and signal suppression or enhancement caused by the sample matrix.[4][5]
The gold standard for an internal standard is a stable isotope-labeled (SIL) version of the analyte itself, such as Acetone-DNPH-d3.[6] The SIL-IS is chemically identical to the analyte and co-elutes chromatographically, ensuring it experiences the exact same matrix effects and processing variations, thus providing the most accurate correction.[5]
Comparative Analysis of Commercially Available CRMs
The selection of a CRM is a critical decision that directly impacts data quality and traceability. The ideal CRM is produced by a manufacturer accredited to standards such as ISO 17034 (for reference material producers) and is characterized in a laboratory accredited to ISO/IEC 17025.
Below is a comparative summary of representative CRMs for both the internal standard (Acetone-DNPH-d3) and external standard (Acetone-DNPH) approaches.
Table 1: Comparison of Certified Reference Materials for Acetone Analysis
| Parameter | Internal Standard CRM (Deuterated) | External Standard CRM (Non-Deuterated) |
| Analyte | 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 (Acetone-DNPH-d3) | 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine (Acetone-DNPH) |
| Representative Suppliers | C/D/N Isotopes Inc., Toronto Research Chemicals (TRC) | Sigma-Aldrich (TraceCERT®), Supelco®, Restek |
| Typical Isotopic Purity | ≥98-99 atom % D[7] | Not Applicable |
| Certification | Typically comes with a Certificate of Analysis (CoA) detailing isotopic enrichment and chemical purity.[8][9] | Often certified under ISO 17034 and ISO/IEC 17025, providing a certified concentration with uncertainty. |
| Key Advantage | Corrects for matrix effects and procedural losses, leading to higher accuracy and precision. | Simpler workflow, lower cost per analysis. |
| Primary Limitation | Higher initial cost of the reference material. | Prone to inaccuracies from matrix effects and volume variations.[3][4] |
The Decisive Advantage: Supporting Experimental Data
While the theoretical superiority of the isotope dilution internal standard method is well-established, a review of experimental data solidifies its practical advantage.
Scenario 1: External Standard Calibration (Baseline Performance)
A typical HPLC-UV method using external standard calibration for Acetone-DNPH can be validated to demonstrate good performance under controlled conditions. Data from such a validation provides a crucial baseline.
Table 2: Typical Performance of an External Standard HPLC-UV Method for Acetone-DNPH
| Validation Parameter | Typical Performance |
| Linearity (r²) | >0.999 |
| Limit of Detection (LOD) | ~0.2 mg/L |
| Limit of Quantification (LOQ) | ~0.7 mg/L |
| Accuracy (Recovery) | 93 ± 1% |
| Precision (CV%) | <3% |
Data synthesized from representative LC-MS/MS validation parameters for Acetone-DNPH analysis.[10]
While these results are excellent for clean samples, the accuracy and precision can degrade significantly when analyzing complex matrices like biological fluids or environmental extracts due to uncorrected matrix effects.
Scenario 2: Isotope Dilution Internal Standard Method (Enhanced Performance)
The use of Acetone-DNPH-d3 as an internal standard in an LC-MS/MS method mitigates matrix-induced variability. The mass difference allows the co-eluting analyte and internal standard to be detected independently by the mass spectrometer.
An Agilent application note details the analysis of 14 carbonyl-DNPH derivatives by UHPLC-MS/MS.[11] While not a direct comparison, it highlights the enhanced sensitivity and specificity of MS detection, achieving Limits of Detection (LOD) in the range of 0.03 to 0.3 parts per billion (ppb)—a significant improvement over UV-based methods.[11] When an SIL internal standard is used with this sensitive detection, the resulting data is not only more sensitive but also more robust and reliable. The internal standard corrects for ion suppression or enhancement, a common issue in LC-MS/MS, ensuring that the calculated concentration remains accurate regardless of the sample matrix.[5]
Experimental Workflows: From Sample to Result
To provide a practical context, the following sections detail the step-by-step methodologies for acetone analysis using both approaches.
Workflow for Acetone Quantification
The logical flow for analyzing acetone via DNPH derivatization, whether using an external or internal standard method, follows a consistent path from sample collection to data processing. The key difference lies in the point at which the standard is introduced.
Protocol 1: External Standard Quantification via HPLC-UV
This protocol is based on standard methodologies like EPA Method 8315A.[12]
-
Preparation of Calibration Standards: Prepare a series of calibration standards by diluting a non-deuterated Acetone-DNPH CRM in acetonitrile to concentrations spanning the expected sample range (e.g., 0.5 µg/mL to 20 µg/mL).
-
Sample Preparation:
-
For air samples, draw a known volume of air through a DNPH-coated silica gel cartridge.
-
Elute the cartridge with 5 mL of acetonitrile.
-
For liquid samples, mix the sample with an acidic DNPH solution and allow it to react.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 365 nm.
-
Injection Volume: 10 µL.
-
-
Quantification: Construct a calibration curve by plotting the peak area of Acetone-DNPH against the concentration for the calibration standards. Determine the concentration in unknown samples by interpolating their peak areas from this curve.
Protocol 2: Internal Standard Quantification via LC-MS/MS
This protocol incorporates the Acetone-DNPH-d3 internal standard for superior accuracy.
-
Preparation of Calibration Standards: Prepare a series of calibration standards, each containing a constant concentration of the Acetone-DNPH-d3 internal standard (e.g., 100 ng/mL) and varying concentrations of the non-deuterated Acetone-DNPH CRM.
-
Sample Preparation:
-
To each unknown sample, add the Acetone-DNPH-d3 internal standard to achieve the same final concentration as in the calibration standards.
-
Proceed with derivatization and extraction as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
LC Conditions: Utilize UHPLC for faster analysis with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).[11]
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard.
-
Acetone-DNPH (Analyte): e.g., Q1: 237.1 -> Q3: 152.1
-
Acetone-DNPH-d3 (IS): e.g., Q1: 240.1 -> Q3: 152.1
-
-
-
Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the ratio of the analyte concentration to the internal standard concentration. Calculate the concentration of the analyte in samples using this ratio-based curve.
The Logic of Isotope Dilution
The power of the stable isotope-labeled internal standard lies in its ability to act as a perfect chemical mimic of the analyte through every stage of the analytical process.
As illustrated, even if 50% of the total material is lost during sample preparation or if the instrument response is suppressed by 50% due to matrix effects, the ratio of the analyte to the internal standard remains unchanged. This ensures the final calculated concentration is accurate and independent of these common sources of error.
Conclusion and Recommendations
For routine analyses of simple, clean matrices where high throughput is prioritized over ultimate accuracy, the external standard method using a well-characterized, non-deuterated CRM like Acetone-DNPH from an accredited supplier is a viable and cost-effective option.
However, for researchers requiring the highest level of accuracy, precision, and defensibility—especially when dealing with complex matrices such as blood, urine, or environmental samples—the isotope dilution internal standard method is unequivocally superior. The use of a 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 CRM corrects for nearly all sources of analytical variability. While the initial investment in the deuterated standard is higher, the resulting data quality, reduction in sample re-analysis, and increased confidence in results provide a significant return on investment for demanding research and regulated testing environments.
Scientists should select their CRM based on the data quality objectives of their specific application, with the understanding that investing in a stable isotope-labeled internal standard is an investment in data integrity.
References
-
Shimadzu Corporation. (n.d.). Analysis Results - 2.4. Quantitative Methods. Available at: [Link]
-
ALWSCI. (2025). Chromatographic Quantification Methods: External Standard, Internal Standard, And Self-Calibration Methods. Available at: [Link]
- Dong, M. W., & Snow, K. (2015). Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. LCGC North America, 33(4), 268-277.
-
Fisher Scientific. (n.d.). Acetone 2,4-Dinitrophenylhydrazone-d3, TRC 50 mg. Available at: [Link]
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Welch, C. (2025). Why Choose Internal Standard Over External Standard in Chromatographic Quantification? Available at: [Link]
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Shimadzu Corporation. (n.d.). 2. Analysis Results. Available at: [Link]
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Longdom Publishing. (n.d.). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization Mass Spectrometry. Available at: [Link]
-
Workman, G. S., & Steger, J. (1996). Field Validation of the DNPH Method for Aldehydes and Ketones. EPA. Available at: [Link]
- Huang, G., et al. (2004). Development of a Compound-Specific Isotope Analysis Method for Acetone via 2,4-dinitrophenylhydrazine Derivatization. Rapid Communications in Mass Spectrometry, 18(22), 2669-72.
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Toronto Research Chemicals. (n.d.). Acetone 2,4-Dinitrophenylhydrazone-13C3. Fisher Scientific. Available at: [Link]
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Loba Chemie. (n.d.). 2,4-DINITROPHENYL HYDRAZINE FOR SYNTHESIS. Available at: [Link]
-
Shimadzu Corporation. (n.d.). LC-MS Application Data Sheet No. 031: Analysis of DNPH-aldehydes using LC-MS. Available at: [Link]
- Huang, G., et al. (2006). Improvement of 2,4-dinitrophenylhydrazine derivatization method for carbon isotope analysis of atmospheric acetone. Rapid Communications in Mass Spectrometry, 20(8), 1322-6.
-
Fu, R., Cao, M., & Wang, Y. (2018). Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS. Agilent Technologies. Available at: [Link]
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Toronto Research Chemicals. (n.d.). Product Line Information. Chemie Brunschwig. Available at: [Link]
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C/D/N Isotopes Inc. (n.d.). Company Profile. ChemBuyersGuide.com. Available at: [Link]
-
Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Available at: [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Available at: [Link]
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Loba Chemie. (n.d.). 119-26-6 CAS | 2,4-DINITROPHENYL HYDRAZINE. Available at: [Link]
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A Senior Application Scientist's Guide to the Sensitive Quantification of Propanal: Performance Metrics of Propanal-DNPH and the Role of its Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the accurate measurement of volatile carbonyl compounds like propanal is a critical task. Propanal, a marker for oxidative stress and a component of industrial emissions, demands highly sensitive and robust analytical methods for its detection at trace levels.[1][2] This guide provides an in-depth comparison of the analytical performance for propanal detection, focusing on the widely adopted 2,4-dinitrophenylhydrazine (DNPH) derivatization method. We will delve into the achievable limits of detection (LOD) and quantification (LOQ) for propanal-DNPH and clarify the indispensable role of its isotopically labeled internal standard, propanal-d3-DNPH, in ensuring analytical accuracy.
The "Why" of Derivatization and Internal Standards
Low molecular weight aldehydes such as propanal are highly volatile and often lack a strong chromophore, making their direct analysis by common techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) challenging.[2] To overcome this, a derivatization step is employed. The reaction of propanal with DNPH in an acidic medium forms a stable, non-volatile propanal-2,4-dinitrophenylhydrazone derivative.[2][3] This derivative possesses a strong chromophore, allowing for sensitive UV detection around 360 nm.[4][5]
However, the multi-step process of sample collection, derivatization, and analysis can introduce variability. This is where an internal standard becomes crucial. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector.[6] Propanal-d3-DNPH, a deuterated version of the propanal derivative, serves this purpose perfectly for mass spectrometry-based detection methods. For HPLC-UV, while not distinguishable, its addition at a known concentration at the beginning of the workflow allows for the correction of any analyte loss during sample preparation, ensuring the trustworthiness of the final quantified value.
Performance Benchmarks: LOD and LOQ for Propanal-DNPH
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are key performance metrics that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These values are often determined by analyzing a series of dilutions of the derivatized standard and are typically defined as a signal-to-noise ratio of 3 for LOD and 10 for LOQ.[7]
Below is a compilation of reported LOD and LOQ values for propanal-DNPH from various sources, showcasing the performance of different analytical systems.
| Analytical Method | LOD | LOQ | Matrix | Reference |
| UHPLC-UV | 0.1 ng (on column) | Not Specified | Standard Solution | [2] |
| HPLC-UV | 33.9 - 104.5 ng/mL | 181.2 - 396.8 ng/mL | Standard Solution | [8] |
| HPLC-UV | ~0.03 - 0.08 mmol/L | Not Specified | Standard Solution | [9] |
| LC-MS | Not Specified | 9 ppb | Standard Solution | [10] |
| EIS | 0.01 µmol/L | Not Specified | Standard Solution | [3] |
Note: The reported values can vary based on the specific instrumentation, chromatographic conditions, and the definition used for their calculation.
Comparative Analysis with Alternative Carbonyl Detection Methods
While DNPH derivatization followed by HPLC-UV or LC-MS is the most common approach for carbonyl analysis, other methods exist.[11]
| Method | Principle | Advantages | Disadvantages | Typical Analytes |
| DNPH Derivatization with HPLC-UV/LC-MS | Chemical derivatization to form a stable, UV-active or mass-distinguishable compound. | High sensitivity, well-established (e.g., EPA TO-11A[12][13]), can analyze a wide range of carbonyls. | Derivatization step adds complexity and potential for error. | Formaldehyde, acetaldehyde, propanal, and other aldehydes/ketones.[14][15] |
| Pentafluorophenylhydrazine (PFPH) Derivatization with GC-MS | Derivatization to form a volatile derivative suitable for GC analysis. | Can yield more reliable data for some compounds compared to DNPH-HPLC.[11] | Less commonly used than DNPH methods. | Carbonyl compounds. |
| Direct Injection GC-MS | Direct analysis of volatile aldehydes. | Faster analysis time as no derivatization is needed. | Lower sensitivity for many aldehydes, potential for thermal degradation of analytes. | Highly volatile aldehydes. |
| Electrochemical Impedance Spectroscopy (EIS) | Measures changes in electrical properties upon derivatization. | Rapid and sensitive.[3] | Less common for routine environmental analysis. | Aldehydes. |
The choice of method ultimately depends on the specific application, required sensitivity, available instrumentation, and the sample matrix. For routine, high-sensitivity analysis of a broad range of carbonyls in complex matrices like ambient air, the DNPH derivatization method remains the gold standard.[12][16]
Experimental Workflow: Determining LOD and LOQ for Propanal-DNPH
The following is a detailed protocol for determining the LOD and LOQ for propanal-DNPH using HPLC-UV, a self-validating system that ensures the integrity of the generated data.
Diagram of the Experimental Workflow
Caption: Workflow for Propanal-DNPH LOD & LOQ Determination.
Step-by-Step Protocol
-
Preparation of Standards:
-
Accurately prepare a stock solution of propanal-DNPH in acetonitrile at a concentration of 1000 µg/mL.
-
Perform serial dilutions of the stock solution with acetonitrile to prepare a series of calibration standards at concentrations bracketing the expected LOD and LOQ (e.g., 100, 50, 20, 10, 5, 2, 1 ng/mL).
-
-
HPLC-UV Instrumentation and Conditions:
-
HPLC System: An Agilent 1220 Infinity LC System or equivalent.[7]
-
Column: A C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 1.8 µm).[7]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 360 nm.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a solvent blank (acetonitrile) to ensure no interfering peaks are present at the retention time of propanal-DNPH.
-
Inject the calibration standards in triplicate, starting from the lowest concentration.
-
-
Data Analysis and Determination of LOD/LOQ:
-
Identify the peak corresponding to propanal-DNPH based on its retention time from the higher concentration standards.
-
For the lowest concentration standards, measure the peak height (signal) and the standard deviation of the baseline noise in a region where no peaks are present.
-
Calculate the signal-to-noise (S/N) ratio for each of the low-concentration injections.
-
The LOD is the concentration that provides an S/N ratio of ≥ 3.
-
The LOQ is the concentration that provides an S/N ratio of ≥ 10.
-
The Interplay of Experimental Parameters and Detection Limits
The achievable LOD and LOQ are not fixed values but are influenced by several experimental parameters. Understanding these relationships is key to optimizing an analytical method for maximum sensitivity.
Diagram of Influencing Factors
Caption: Key Parameters Affecting Detection and Quantification Limits.
-
Sample Volume and Preconcentration: Increasing the volume of air sampled or preconcentrating a liquid sample will increase the mass of analyte introduced to the system, thereby lowering the effective LOD in the original sample matrix.
-
Derivatization Efficiency: Ensuring complete and reproducible derivatization is critical. Factors such as reagent concentration, reaction time, and temperature should be optimized.
-
Instrument Sensitivity: The choice of detector plays a significant role. Mass spectrometry detectors are generally more sensitive and selective than UV detectors.[10]
-
Chromatographic Performance: A highly efficient HPLC column will produce sharper peaks, leading to a better signal-to-noise ratio and thus lower detection limits.[7]
Conclusion
The sensitive and accurate quantification of propanal is readily achievable through derivatization with DNPH and analysis by HPLC-UV or LC-MS. While specific LOD and LOQ values are instrument-dependent, the data presented in this guide provide a clear benchmark for the performance of this widely accepted method. The use of a deuterated internal standard like propanal-d3-DNPH is a cornerstone of a robust analytical methodology, ensuring the integrity and trustworthiness of the results by correcting for variability in sample preparation and analysis. By understanding the principles of the method and the factors that influence its sensitivity, researchers can confidently develop and validate analytical procedures tailored to their specific needs.
References
-
How to test for Formaldehyde and other Carbonyls in Air using Regulatory Approved Methods - AAC Lab. (n.d.). Retrieved from [Link]
-
Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. (n.d.). California Air Resources Board. Retrieved from [Link]
-
Method TO-11A - Determination of Formaldehyde in Ambient Air Using Adsorbent Cartridge Followed by HPLC. (n.d.). EPA. Retrieved from [Link]
-
Model SOP for Carbonyls Analysis (docx). (n.d.). EPA. Retrieved from [Link]
-
Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. (n.d.). Agilent. Retrieved from [Link]
-
ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR Air sampling and analysis. (n.d.). Formacare. Retrieved from [Link]
-
Analysis of Formaldehyde and Carbonyl Compounds in Ambient Air. (n.d.). ALS Europe. Retrieved from [Link]
-
Optimization of U.S. EPA Method TO-11A for the Measurement of Carbonyls in Ambient Air. (2018). EPA. Retrieved from [Link]
-
Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. (n.d.). Agilent. Retrieved from [Link]
-
Electrochemical impedance spectroscopy measurements for determination of derivatized aldehydes in several matrices. (2017). PMC - NIH. Retrieved from [Link]
-
Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. (n.d.). KNAUER. Retrieved from [Link]
-
An Exploration on the Suitability of Airborne Carbonyl Compounds Analysis in relation to Differences in Instrumentation (GC-MS versus HPLC-UV) and Standard Phases (Gas versus Liquid). (2014). PMC - PubMed Central. Retrieved from [Link]
-
HPLC calibration lines of aldehydes after 2,4-dinitrophenylhydrazine... (2013). ResearchGate. Retrieved from [Link]
-
Propanal, (2,4-dinitrophenyl)hydrazone. (n.d.). NIST WebBook. Retrieved from [Link]
-
Reduced solvent and reagent amounts: effect on carbonyl dinitrophenylhydrazone measurements at low concentrations. (2018). Analytical Methods (RSC Publishing). Retrieved from [Link]
-
Automated Online Desorption and Analysis of DNPH Derivatives of Airborne Aldehydes and Ketones. (n.d.). GERSTEL, Inc. Retrieved from [Link]
-
Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. (n.d.). Grupo Biomaster. Retrieved from [Link]
-
Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC), part of Test Methods for Eva. (n.d.). EPA. Retrieved from [Link]
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The Gold Standard: A Comparative Guide to Quantitation With and Without Isotopic Internal Standards
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the exacting disciplines of pharmaceutical development, clinical diagnostics, and environmental monitoring, achieving the highest levels of accuracy and precision is paramount. While modern analytical instrumentation, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers unparalleled sensitivity and specificity, the reliability of quantitative data can be compromised by a host of factors. These include variability in sample preparation, instrumental drift, and, most notably, the unpredictable nature of matrix effects.[1][2] The most robust and universally accepted strategy to counteract these challenges is the incorporation of a stable isotope-labeled internal standard (SIL-IS).[3][4]
This guide provides a comprehensive comparison of analytical results obtained with and without an isotopic internal standard. We will delve into the core principles that establish the SIL-IS as the gold standard, supported by comparative data, a detailed experimental protocol, and illustrative workflows.
The Core Directive: Conquering Variability and the Matrix Effect
The fundamental rationale for employing an internal standard is to correct for variations that are inherent in the analytical process.[5][6] An ideal internal standard behaves identically to the analyte of interest throughout every stage of the workflow, from sample preparation to detection.[7][8] By introducing a known quantity of the internal standard into every sample, calibration standard, and quality control sample, a ratio of the analyte's signal to the internal standard's signal is used for quantification, rather than relying on the absolute signal of the analyte alone.[9][10] This ratiometric approach effectively normalizes for inconsistencies.[11]
What is an Isotopic Internal Standard?
A stable isotope-labeled internal standard is a version of the analyte molecule where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N).[3] This subtle change in mass allows the mass spectrometer to differentiate the SIL-IS from the native analyte, while its chemical and physical properties remain nearly identical.[12] This near-identical behavior is the cornerstone of its effectiveness.
The Challenge of Matrix Effects
The "matrix" refers to all the components in a sample other than the analyte of interest.[13][14] In biological samples like plasma or urine, this can include a complex mixture of proteins, lipids, salts, and metabolites.[15][16] These co-eluting components can interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[17][18] This phenomenon, known as the matrix effect, is a major source of inaccuracy and imprecision in LC-MS/MS analysis.[15][19]
Because a SIL-IS is chemically and physically almost identical to the analyte, it experiences the same matrix effects.[3][4] If the analyte's signal is suppressed by 30% due to matrix components, the SIL-IS signal will also be suppressed to a similar degree. Consequently, the ratio of their signals remains constant, preserving the accuracy of the measurement.[19]
Visualizing the Workflow: The Power of Ratiometric Analysis
The following diagram illustrates the conceptual workflow of an LC-MS/MS analysis and highlights how an internal standard mitigates variability.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 and Related Derivatives
This document provides a comprehensive, step-by-step protocol for the proper handling and disposal of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3. As a deuterated analogue of a 2,4-dinitrophenylhydrazine (DNPH) derivative, its disposal protocol is governed by the significant hazards associated with the parent DNPH compound. The primary and most critical hazard is its potential to become a shock-sensitive explosive if allowed to dry out.[1][2] This guide is designed to ensure that researchers, scientists, and drug development professionals can manage this waste stream safely and in compliance with regulations.
Part 1: Core Directive: Hazard Assessment & Immediate Safety Protocols
Before initiating any disposal procedure, a thorough hazard assessment is mandatory. The physical state of the DNPH derivative is the most critical factor determining the immediate course of action.
The Critical Nature of Hydration
2,4-Dinitrophenylhydrazine and its derivatives are desensitized for safe handling by being supplied and stored while wetted, typically with water.[1][3] When this wetting agent evaporates, the resulting dry crystals are highly sensitive to shock, friction, and heat, posing a severe explosion risk.[1][4][5] This chemical property dictates the entire disposal workflow.
Immediate Action Plan: Is the Material Dry?
Your first and most crucial observation is to determine if the waste material or original reagent bottle has dried out.
-
If the material is visibly moist or in solution: Proceed with the standard disposal protocol outlined in Part 2.
-
If you suspect the material has dried out:
-
DO NOT attempt to open the container. [6]
-
DO NOT handle or move the container.
-
Immediately contact your institution's Environmental Health & Safety (EHS) office or a specialized hazardous waste disposal service.[6] There have been incidents requiring bomb disposal units for dried-out DNPH in laboratory settings.[1][6]
-
Hazard Summary Table
The following table summarizes the key hazards associated with 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3, based on the properties of DNPH.
| Hazard Classification | Description | Mitigation & Disposal Considerations |
| Explosive | Becomes a shock- and friction-sensitive explosive when dry.[1][4][5] Risk of explosion if heated under confinement.[5] | Primary Concern: Must be kept wetted at all times.[1][5][7] Disposal must be handled by a licensed hazardous waste facility. |
| Flammable Solid | Classified as a flammable solid (Class 4.1).[4][7] | Keep away from heat, sparks, open flames, and other ignition sources.[7][8][9][10] |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin.[4][7] | Avoid generating dust.[8][9] Handle only in a well-ventilated area or chemical fume hood.[8][9] |
| Irritant | Causes skin and eye irritation.[2][11] | Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][8] |
| Environmental Hazard | Can be persistent and harmful to the environment if not disposed of correctly. | Do not dispose of down the drain or in regular trash.[8][12][13] All waste must be collected as hazardous. |
Part 2: Standard Disposal Protocol for Wetted DNPH Derivatives
This protocol applies only to DNPH derivatives that have been maintained in a safe, wetted state. All materials contaminated with the substance, including gloves, bench paper, and glassware, must be treated as hazardous waste.[3][9]
Step 1: Waste Segregation at the Point of Generation
Proper segregation is crucial to prevent unintended chemical reactions within the waste container.
-
Solid Waste: Collect solid 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3, reaction byproducts, and contaminated materials (e.g., filter paper, contaminated gloves) in a designated solid waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, dedicated liquid waste container. Do not mix with incompatible waste streams. For instance, keep acidic waste separate from basic waste and oxidizing agents separate from reducing agents.[14]
-
Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.
Step 2: Containerization and Labeling
The integrity of the disposal process relies on proper containment and communication of hazards.
-
Select an Appropriate Container: Use a container made of compatible material (e.g., polyethylene for many solvents, or glass) that is in good condition with a secure, screw-top lid.[14][15][16]
-
Label Correctly: All hazardous waste containers must be properly labeled as soon as the first drop of waste is added.[16] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents. Avoid abbreviations.
-
The specific hazards (e.g., "Flammable Solid," "Toxic," "Explosive when dry").
-
The date the container was started.
-
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when you are actively adding waste.[12][14][16] This is a critical step to prevent the evaporation of the wetting agent and the drying of the DNPH derivative.
Step 3: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[14][16]
-
Location: The SAA must be located in the same room where the waste is generated.
-
Containment: Ensure the SAA has secondary containment, such as a spill tray, to capture any potential leaks.[15]
-
Accumulation Limits: Be aware of institutional and regulatory limits on the amount of waste that can be stored in an SAA (e.g., a maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste).[16]
Step 4: Arranging for Final Disposal
Laboratory personnel are not the final disposers of hazardous waste.
-
Request Pickup: Once a waste container is full or you are finished generating that waste stream, submit a waste collection request to your institution's EHS department or a licensed hazardous waste disposal contractor.[12][16]
-
Decontaminate Emptied Containers: Any "empty" container that held a DNPH derivative must be triple-rinsed with a suitable solvent.[12] The rinsate from these washes must be collected and disposed of as hazardous waste.[12] After triple-rinsing, deface the hazardous waste labels and dispose of the container as regular trash or recycling, as per institutional policy.[12]
Part 3: Visualizing the Disposal Workflow
The following diagram illustrates the critical decision-making and procedural flow for the safe disposal of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3.
Caption: Disposal workflow for DNPH derivatives, highlighting the critical safety check for dryness.
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Navigating the Synthesis and Handling of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of isotopically labeled compounds such as 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 are pivotal in advancing drug metabolism and pharmacokinetic (DMPK) studies. However, the structural alerts inherent in this molecule, particularly the dinitrophenylhydrazine moiety, necessitate a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes. Our focus is to empower you with the knowledge to not just follow procedures, but to comprehend the rationale behind them, fostering a culture of proactive safety.
Hazard Assessment: Understanding the Intrinsic Risks
The primary hazard associated with 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 stems from its parent compound, 2,4-dinitrophenylhydrazine (DNPH). Dry DNPH is a well-documented shock-sensitive and friction-sensitive explosive.[1][2] To mitigate this significant risk, DNPH is typically supplied and stored wetted with water or another suitable solvent.[1] It is crucial to ensure that the compound does not dry out, as this dramatically increases its explosive potential.[2][3]
Beyond its explosive nature, dinitrophenylhydrazine and its derivatives are classified as hazardous waste due to their potential ignitability, reactivity, and toxicity.[4] The hydrazine functional group and its derivatives are known to be skin sensitizers and may cause allergic reactions upon contact.[5][6] Inhalation of dust particles can be harmful and may cause respiratory tract irritation.[7] Ingestion is also harmful.[7]
Key Hazard Summary:
| Hazard Type | Description | Mitigation Strategy |
| Explosive | The dry compound is sensitive to shock, friction, and heat, posing a significant explosion risk.[1][2][8] | Always keep the compound wetted.[1][3] Avoid grinding, scraping, or subjecting the material to mechanical shock.[9] |
| Flammability | Flammable solid.[7] | Keep away from heat, sparks, open flames, and other ignition sources.[10][11] |
| Toxicity | Harmful if swallowed or inhaled.[7][10] May cause skin and eye irritation.[12] Potential for skin sensitization.[5] | Use appropriate personal protective equipment (PPE). Handle in a well-ventilated area, preferably a chemical fume hood.[13] |
| Reactivity | Incompatible with strong oxidizing agents.[6][10] | Store away from incompatible materials.[14] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3. The selection of appropriate PPE is based on a thorough risk assessment of the procedures being performed.
-
Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes and dust.[1][10] A face shield should be worn in conjunction with goggles, especially when there is a higher risk of splashing or explosion.[14][15]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for splash protection.[13][14][16] It is critical to consult the glove manufacturer's compatibility chart for the specific solvents being used. Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the compound.
-
Body Protection: A flame-resistant lab coat is required to protect against fire hazards.[9][16] Ensure the lab coat is fully buttoned. Full-length pants and closed-toe shoes are also mandatory.[14]
-
Respiratory Protection: All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[13] If there is a potential for generating dust and a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5][14]
Safe Handling and Operational Plan
A systematic and cautious approach is paramount when working with this energetic and potentially toxic compound.
3.1. Designated Work Area:
-
All work with 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 must be conducted in a designated area, such as a chemical fume hood.[13]
-
The work area should be kept clean and free of clutter.[9] Remove all unnecessary equipment and chemicals, especially flammable materials and oxidizers.[3][15]
-
Ensure that an emergency shower and eyewash station are readily accessible.[5][15]
3.2. Handling Procedures:
-
Never work alone. Always ensure that another person knowledgeable about the potential hazards is within sight and hearing distance.[9][15]
-
Use the smallest quantity of the material necessary for the experiment. [9][15] Avoid scaling up reactions without a thorough safety review and authorization from the principal investigator.[9]
-
Avoid creating dust. Handle the solid material carefully to prevent aerosolization.[7]
-
Use non-sparking tools. When transferring the solid, use spatulas made of non-metallic materials like ceramic or plastic to avoid generating sparks.[9]
-
Avoid friction and shock. Do not grind, crush, or subject the compound to mechanical shock.[9] Avoid using ground-glass joints where friction could be an issue.[9]
-
Maintain wetted state. If the compound is supplied wetted, ensure it does not dry out.[1][3] If you encounter a container with dried material, do not attempt to open or move it. Immediately contact your institution's Environmental Health and Safety (EHS) department.[3]
3.3. Storage:
-
Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[7][10]
-
Store away from heat, ignition sources, and incompatible materials like oxidizing agents.[10][14]
-
The storage location should be clearly labeled with a warning sign indicating the presence of a potentially explosive chemical.[17]
-
Regularly inspect containers for any signs of deterioration, such as corrosion or crystalline deposits around the cap.[3][15]
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and informed response can significantly mitigate the consequences.
-
Spills:
-
Do not attempt to clean up a large spill of hydrazine derivatives yourself.[13]
-
For a small spill, if you are trained and have the appropriate spill kit, you can proceed with caution.
-
Evacuate the immediate area and alert your colleagues.[16]
-
If the spill is significant or you are unsure how to handle it, call your institution's emergency number or EHS department immediately.[13][16]
-
When cleaning a small spill, wear the appropriate PPE.[6] Moisten the spilled material with water to prevent dust formation and carefully scoop it into a designated waste container using non-sparking tools.[6]
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][7] Remove contaminated clothing.[11] Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[10]
-
Inhalation: Move the affected person to fresh air.[7] If they are not breathing, give artificial respiration.[7] Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[7] Seek immediate medical attention.[10]
-
Disposal Plan: Responsible Stewardship
All waste containing 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3, including contaminated labware, PPE, and cleaning materials, must be treated as hazardous waste.[1][4]
-
Waste Segregation: Do not mix this waste with other waste streams.[4]
-
Containerization: Collect all waste in a clearly labeled, leak-proof container that is compatible with the chemical.[4] The container should be kept closed when not in use.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[4]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department.[17] Follow all local, state, and federal regulations for hazardous waste disposal.[1] Never dispose of this chemical down the drain.[18]
By adhering to these stringent safety protocols, researchers can confidently and safely work with 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3, ensuring both personal safety and the integrity of their valuable research.
References
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Hydrazine - Wikipedia. (n.d.). Retrieved from [Link]
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Explosive Chemicals SOP. (n.d.). Retrieved from [Link]
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Explosives and Reactive Chemicals | Research Safety - University of Kentucky. (n.d.). Retrieved from [Link]
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Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling | Office of Environment, Health & Safety - UC Berkeley. (n.d.). Retrieved from [Link]
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Material Safety Data Sheet - 2,4-Dinitrophenylhydrazine MSDS. (2005, October 9). Retrieved from [Link]
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Safety and Handling of Hydrazine. (n.d.). DTIC. Retrieved from [Link]
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Hydrazine Standard Operating Procedure Template. (n.d.). Environmental Health & Safety, The University of New Mexico. Retrieved from [Link]
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Hydrazine and Other Corrosive and Flammable PHS. (n.d.). UNC Charlotte. Retrieved from [Link]
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2,4-DNP 2,4-dinitrophenylhydrazine Disposal. (2020, April 19). All Waste Matter. Retrieved from [Link]
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2,4-DINITROPHENYLHYDRAZINE. (2007, May 4). Harper College. Retrieved from [Link]
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Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. (n.d.). EPA. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
